Methyl 4-[(R)-3-pyrrolidinyloxy]benzoate HCl
Description
BenchChem offers high-quality Methyl 4-[(R)-3-pyrrolidinyloxy]benzoate HCl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-[(R)-3-pyrrolidinyloxy]benzoate HCl including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
methyl 4-[(3R)-pyrrolidin-3-yl]oxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-15-12(14)9-2-4-10(5-3-9)16-11-6-7-13-8-11/h2-5,11,13H,6-8H2,1H3/t11-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVVAGWAATWTKFD-LLVKDONJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OC2CCNC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)O[C@@H]2CCNC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical structure and physical properties of Methyl 4-[(R)-3-pyrrolidinyloxy]benzoate HCl
An In-depth Technical Guide to Methyl 4-[(R)-3-pyrrolidinyloxy]benzoate HCl
Introduction
Methyl 4-[(R)-3-pyrrolidinyloxy]benzoate hydrochloride is a key chemical intermediate whose structural components are of significant interest in medicinal chemistry and drug development. The molecule incorporates a pyrrolidine ring, a versatile scaffold known for its presence in a wide array of biologically active compounds.[1] This guide provides a comprehensive technical overview of its chemical structure, physical properties, a conceptual synthetic pathway, and robust analytical methodologies for its characterization. The insights and protocols herein are designed to be a practical resource for professionals engaged in the synthesis and analysis of novel pharmaceutical agents.
Part 1: Chemical Identity and Structure
The structural integrity of a molecule is the foundation of its chemical and biological behavior. Methyl 4-[(R)-3-pyrrolidinyloxy]benzoate HCl is a chiral molecule with a defined stereochemistry that is critical to its function in asymmetric synthesis.
Molecular Formula: C₁₂H₁₆ClNO₃[2][3][4]
Molecular Weight: 257.71 g/mol [2][3][4]
IUPAC Name: methyl (R)-4-(pyrrolidin-3-yloxy)benzoate hydrochloride[2]
The molecule consists of three primary moieties:
-
A methyl benzoate group: An aromatic ring with a methyl ester, a common feature in many pharmaceutical compounds.
-
A pyrrolidine ring: A five-membered saturated nitrogen-containing heterocycle.[1] The "(R)" designation indicates the specific stereochemical configuration at the 3-position of this ring.
-
An ether linkage: This connects the pyrrolidine ring to the para position of the benzoate group.
-
A hydrochloride salt: The pyrrolidine nitrogen is protonated, forming a salt with hydrochloric acid, which generally enhances the compound's stability and solubility in aqueous media.
Caption: Conceptual workflow for the synthesis.
Physicochemical Properties
A summary of the key physicochemical properties is presented below. These parameters are critical for designing downstream experiments, such as formulation and solubility studies.
| Property | Value | Source |
| Appearance | White solid | [2] |
| Purity | Typically ≥95% | [2] |
| Formula Weight | 257.71 | [2] |
| Solubility | Soluble in methanol and hot water; slightly soluble in water. | [5] |
| Storage | Store at room temperature. | [2] |
Part 3: Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and stability of Methyl 4-[(R)-3-pyrrolidinyloxy]benzoate HCl. The following section details the key analytical techniques and provides example protocols.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is the gold standard for determining the purity of small molecules. A well-developed HPLC method can separate the target compound from starting materials, by-products, and degradation products.
Expert Insight: The choice of a C18 column is based on the non-polar nature of the benzene ring, while the mobile phase composition is optimized to achieve good peak shape and resolution. The gradient elution is necessary to ensure that both polar and non-polar impurities are effectively eluted and quantified.
Experimental Protocol:
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-31 min: 95% to 5% B
-
31-35 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a 50:50 mixture of Mobile Phase A and B.
Data Presentation:
| Parameter | Expected Result |
| Retention Time | Compound-specific (e.g., ~15 min) |
| Purity (by area %) | ≥95% |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for confirming the chemical structure of a molecule. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.
Expert Insight: The chemical shifts and coupling patterns in the ¹H NMR spectrum are highly diagnostic. For instance, the aromatic protons will appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene ring. The signals from the pyrrolidine ring will confirm the presence and connectivity of this moiety. The integration of the signals should correspond to the number of protons in each environment.
¹H NMR (400 MHz, DMSO-d₆) - Expected Chemical Shifts (δ):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.90 | d | 2H | Aromatic protons ortho to the ester |
| ~7.10 | d | 2H | Aromatic protons ortho to the ether |
| ~5.00 | m | 1H | CH-O on pyrrolidine |
| ~3.80 | s | 3H | OCH₃ (ester) |
| ~3.50-3.20 | m | 4H | CH₂ groups of pyrrolidine |
| ~2.20-2.00 | m | 2H | CH₂ group of pyrrolidine |
Mass Spectrometry (MS) for Molecular Weight Confirmation
Mass spectrometry provides a direct measurement of the molecular weight of the compound, confirming its elemental composition.
Expert Insight: Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule, as it is likely to produce the protonated molecular ion [M+H]⁺ with minimal fragmentation. The observed mass should be consistent with the calculated exact mass of the free base.
Experimental Protocol:
-
Instrumentation: Mass spectrometer with an ESI source.
-
Mode: Positive ion mode.
-
Sample Preparation: Infuse a dilute solution of the compound in methanol directly into the mass spectrometer.
Data Presentation:
| Parameter | Expected Value |
| Calculated Exact Mass (Free Base) | 221.1052 |
| Observed [M+H]⁺ | ~222.1130 |
Part 4: Applications in Drug Development
Methyl 4-[(R)-3-pyrrolidinyloxy]benzoate HCl serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. The pyrrolidine moiety is a common feature in many FDA-approved drugs and investigational compounds, often contributing to improved pharmacokinetic properties or specific interactions with biological targets. [1] Its utility lies in its ability to introduce a specific stereocenter and a heterocyclic system into a larger molecule. This can be crucial for achieving the desired biological activity and selectivity. For example, derivatives of similar structures have been investigated as antagonists for various receptors. [6]
Conclusion
This technical guide has provided a detailed overview of the chemical structure, synthesis, physical properties, and analytical characterization of Methyl 4-[(R)-3-pyrrolidinyloxy]benzoate HCl. The protocols and insights presented are intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this important chemical intermediate. Adherence to rigorous analytical practices is crucial for ensuring the quality and consistency of this compound in any research or development setting.
References
-
Chiba, J., et al. (2006). 4-(Pyrrolidinyl)methoxybenzoic acid derivatives as a potent, orally active VLA-4 antagonist. Chemical & Pharmaceutical Bulletin, 54(11), 1515-29. Retrieved from [Link]
-
Scarpino, A., et al. (2020). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 25(21), 5163. Retrieved from [Link]
-
Chembook. (2024). Methyl 4-hydroxybenzoate. Retrieved from [Link]
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methyl 4-[(R)-3-pyrrolidinyloxy]benzoate hydrochloride 95% | CAS: 2514935-85-2 | AChemBlock [achemblock.com]
- 3. methyl 4-(pyrrolidin-3-yloxy)benzoate hydrochloride [cymitquimica.com]
- 4. 1220033-95-3 | Methyl 4-(3-pyrrolidinyloxy)benzoate hydrochloride | Tetrahedron [thsci.com]
- 5. chembk.com [chembk.com]
- 6. 4-(Pyrrolidinyl)methoxybenzoic acid derivatives as a potent, orally active VLA-4 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Methyl 4-[(R)-3-pyrrolidinyloxy]benzoate HCl: A Key Chiral Building Block in Drug Discovery
This technical guide provides a comprehensive overview of Methyl 4-[(R)-3-pyrrolidinyloxy]benzoate hydrochloride, a chiral building block of significant interest to researchers, scientists, and professionals in drug development. This document delves into its chemical identity, synthesis, purification, and analytical characterization, while also exploring its applications and the scientific rationale for its use in medicinal chemistry.
Core Compound Identity
A thorough understanding of the fundamental properties of a chemical entity is paramount for its effective application. This section outlines the key identifiers for Methyl 4-[(R)-3-pyrrolidinyloxy]benzoate HCl.
| Property | Value | Source(s) |
| Chemical Name | Methyl 4-[(R)-3-pyrrolidinyloxy]benzoate hydrochloride | [1] |
| Synonym(s) | methyl (R)-4-(pyrrolidin-3-yloxy)benzoate hydrochloride | [1] |
| CAS Number | 2514935-85-2 | [1] |
| Molecular Formula | C₁₂H₁₆ClNO₃ | [1][2] |
| Molecular Weight | 257.71 g/mol | [1][2] |
| Appearance | White solid | [1] |
It is important to note that a related CAS number, 1220033-95-3, is sometimes associated with "methyl 4-(3-pyrrolidinyloxy)benzoate hydrochloride" where the stereochemistry is not explicitly defined[2]. For the purpose of this guide, which focuses on the enantiomerically pure (R)-form, CAS 2514935-85-2 is the designated identifier.
The Scientific Imperative: Rationale for Use in Drug Discovery
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs[3]. Its non-planar, three-dimensional structure allows for the precise spatial orientation of substituents, which is critical for selective interactions with biological targets such as enzymes and receptors[3].
The (R)-3-pyrrolidinyloxy moiety, in particular, offers several advantages:
-
Introduction of a Chiral Center: The stereochemistry at the 3-position of the pyrrolidine ring can significantly influence the pharmacological activity and safety profile of a drug candidate. The use of enantiomerically pure building blocks like this one is crucial for developing stereochemically defined drugs.
-
Improved Physicochemical Properties: The ether linkage and the basic nitrogen atom of the pyrrolidine ring can enhance aqueous solubility and modulate the lipophilicity of a molecule, which are key parameters for optimizing pharmacokinetic properties (absorption, distribution, metabolism, and excretion).
-
Vectorial Exit Point: The pyrrolidine nitrogen provides a convenient point for further chemical modification, allowing for the exploration of structure-activity relationships (SAR) by introducing various substituents.
The methyl benzoate portion of the molecule also serves a strategic purpose. The ester can act as a bioisostere for a carboxylic acid, improving cell permeability, or it can be a handle for further chemical transformations, such as amide bond formation.
Synthesis and Purification: A Guided Protocol
The enantioselective synthesis of Methyl 4-[(R)-3-pyrrolidinyloxy]benzoate HCl can be achieved through a multi-step process. A highly effective and stereospecific approach involves the Mitsunobu reaction, which allows for the formation of an ether linkage with inversion of stereochemistry.
Synthetic Workflow Overview
The overall synthetic strategy is depicted in the following workflow diagram:
Caption: Synthetic workflow for Methyl 4-[(R)-3-pyrrolidinyloxy]benzoate HCl.
Step-by-Step Experimental Protocol
Step 1: N-Protection of (R)-3-Hydroxypyrrolidine
The initial step involves the protection of the secondary amine of the pyrrolidine ring to prevent side reactions in the subsequent Mitsunobu reaction. The tert-butyloxycarbonyl (Boc) group is a common and effective protecting group for this purpose.
-
To a stirred solution of (R)-3-hydroxypyrrolidine in a suitable solvent such as dichloromethane (DCM) at 0 °C, add triethylamine (Et₃N) (1.2 equivalents).
-
Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) in DCM.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (R)-N-Boc-3-hydroxypyrrolidine.
Step 2: Mitsunobu Reaction
This key step forms the ether linkage between the protected (R)-3-hydroxypyrrolidine and methyl 4-hydroxybenzoate. The Mitsunobu reaction proceeds with an inversion of stereochemistry at the chiral center.
-
Dissolve (R)-N-Boc-3-hydroxypyrrolidine (1.0 equivalent), methyl 4-hydroxybenzoate (1.2 equivalents), and triphenylphosphine (PPh₃) (1.5 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for 16-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain Methyl 4-[((R)-N-Boc-pyrrolidin-3-yl)oxy]benzoate.
Step 3: Deprotection and Hydrochloride Salt Formation
The final step involves the removal of the Boc protecting group and the formation of the hydrochloride salt to improve the compound's stability and handling properties.
-
Dissolve the purified product from Step 2 in a minimal amount of a suitable solvent like 1,4-dioxane or ethyl acetate.
-
Add a solution of hydrochloric acid in dioxane (e.g., 4 M) in excess.
-
Stir the mixture at room temperature for 2-4 hours.
-
A precipitate of the hydrochloride salt should form.
-
Collect the solid by filtration, wash with a cold non-polar solvent (e.g., diethyl ether or hexane), and dry under vacuum to yield Methyl 4-[(R)-3-pyrrolidinyloxy]benzoate HCl as a white solid.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized compound.
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the method of choice for determining the enantiomeric purity of the final product.
A Representative Chiral HPLC Method:
| Parameter | Condition |
| Column | Polysaccharide-based chiral stationary phase (e.g., CHIRALPAK® IC-3) |
| Mobile Phase | Isocratic mixture of n-Hexane and Isopropanol (IPA) (e.g., 90:10 v/v). The ratio may need optimization. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
This method is expected to resolve the (R) and (S) enantiomers, allowing for the determination of the enantiomeric excess (e.e.) of the synthesized product[4].
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the final compound.
Predicted ¹H NMR (400 MHz, DMSO-d₆) Chemical Shifts:
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~8.00 | d | 2H | Ar-H (ortho to -COOCH₃) |
| ~7.10 | d | 2H | Ar-H (ortho to -O) |
| ~5.00 | m | 1H | Pyrrolidine C3-H |
| ~3.85 | s | 3H | -COOCH₃ |
| ~3.40-3.60 | m | 2H | Pyrrolidine C5-H |
| ~3.20-3.40 | m | 2H | Pyrrolidine C2-H |
| ~2.20-2.40 | m | 2H | Pyrrolidine C4-H |
| ~9.50 (broad) | s | 2H | -NH₂⁺- |
Predicted ¹³C NMR (100 MHz, DMSO-d₆) Chemical Shifts:
| Chemical Shift (ppm) | Assignment |
| ~165.0 | -COOCH₃ |
| ~162.0 | Ar-C (ipso to -O) |
| ~131.0 | Ar-CH (ortho to -COOCH₃) |
| ~122.0 | Ar-C (ipso to -COOCH₃) |
| ~115.0 | Ar-CH (ortho to -O) |
| ~78.0 | Pyrrolidine C3 |
| ~52.0 | -COOCH₃ |
| ~48.0 | Pyrrolidine C5 |
| ~45.0 | Pyrrolidine C2 |
| ~30.0 | Pyrrolidine C4 |
Note: The predicted chemical shifts are based on the analysis of similar structures and may vary slightly from experimental values.
Conclusion
Methyl 4-[(R)-3-pyrrolidinyloxy]benzoate hydrochloride is a valuable and versatile chiral building block for drug discovery and development. Its synthesis, while requiring careful control of stereochemistry, is achievable through established synthetic methodologies like the Mitsunobu reaction. The protocols and analytical methods outlined in this guide provide a solid foundation for researchers to produce and characterize this important compound, enabling its effective use in the design and synthesis of novel therapeutic agents. The unique structural features of this molecule offer significant potential for creating drug candidates with improved pharmacological profiles.
References
- BenchChem. (2025). Comparative Guide to Chiral HPLC Analysis of (R)-(-)-N-Boc-3-pyrrolidinol.
- BenchChem. (2025). A Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers.
- BenchChem. (2026).
- Organic Syntheses Procedure. (n.d.). v101p0382-8.gif.
- AChemBlock. (2026, April 1). Methyl 4-[(R)-3-pyrrolidinyloxy]benzoate hydrochloride 95% | CAS: 2514935-85-2.
- Ningbo Inno Pharmchem Co., Ltd. (2026, March 24).
- The Royal Society of Chemistry. (n.d.). 3.
- Supporting Inform
- CymitQuimica. (n.d.). methyl 4-(pyrrolidin-3-yloxy)
- PubChem. (n.d.). Methyl 4-[(pyrrolidin-3-yl)methyl]benzoate hydrochloride | C13H18ClNO2 | CID 45074444.
- Chiba, J., et al. (2006, November 15). 4-(Pyrrolidinyl)methoxybenzoic acid derivatives as a potent, orally active VLA-4 antagonist. Chemical & Pharmaceutical Bulletin, 54(11), 1515-29.
- Lunsford, C. D. (1960).
- Chiralpedia. (2022, November 3).
- LCGC International. (2026, March 26). A Strategy for Developing HPLC Methods for Chiral Drugs.
- ChemShuttle. (n.d.). methyl 4-(pyrrolidin-3-yl)
- Google Patents. (n.d.).
- Google Patents. (n.d.). CN101928277B - Preparation method, related intermediates and application of 4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]benzoic acid.
- Mould, D., et al. (2017, October 15). Development and evaluation of 4-(pyrrolidin-3-yl)benzonitrile derivatives as inhibitors of lysine specific demethylase 1. Bioorganic & Medicinal Chemistry Letters.
- Braunstein, P., et al. (n.d.). Synthesis, characterization, and single-molecule metamagnetism of new Co(ii) polynuclear complexes of pyridine-2-ylmethanol. Dalton Transactions.
- PubMed. (2024, August 12).
- Journal of Medicinal and Organic Chemistry. (2024, June 14). Exploring the Frontiers of Medicinal Chemistry: Bridging Science and Healing.
- MDPI. (2025, July 11). Synthesis, Characterization, and Anticancer Activity of 3-Chlorothiophene-2-carboxylic Acid Transition Metal Complexes.
- ResearchGate. (n.d.).
- MDPI. (2025, January 31). Synthesis of (1,10-Phenanthroline-κ 2 N,N′)(β 2 -Methyl- and β 2 -PhenylAlaninate-κ 2 N,O)Copper(II) Nitrate Complexes and Their Antiproliferative Activity on MCF-7 and A549 Cancer Cell Lines.
- University of Wisconsin. (n.d.). Chemistry 344: Spectroscopy and Spectrometry Problem Set 3.
Sources
Technical Whitepaper: Material Safety & Handling Protocols for Methyl 4-[(R)-3-pyrrolidinyloxy]benzoate Hydrochloride
Executive Summary
Methyl 4-[(R)-3-pyrrolidinyloxy]benzoate hydrochloride (CAS: 2514935-85-2 / 317358-52-4) is a highly specialized chiral building block widely utilized in advanced pharmaceutical synthesis and drug discovery pipelines (1[1]). Featuring a pyrrolidine ring, an ether linkage, and a methyl ester, its structural topology makes it an ideal intermediate for synthesizing complex target molecules.
However, as a hydrochloride salt of a secondary amine, it exhibits specific physicochemical behaviors—such as pronounced hygroscopicity and the potential to cause dermal and respiratory irritation—that necessitate rigorous, field-proven handling protocols. This guide synthesizes the chemical causality behind these hazards with self-validating standard operating procedures (SOPs) to ensure absolute safety and material integrity during laboratory workflows.
Physicochemical Profiling & Causality
Understanding the physical properties of Methyl 4-[(R)-3-pyrrolidinyloxy]benzoate HCl is critical for predicting its behavior in ambient laboratory conditions.
| Property | Specification | Mechanistic Implication |
| Chemical Formula | C₁₂H₁₆ClNO₃ | Contains a secondary amine stabilized as an HCl salt (2[2]). |
| Molecular Weight | 257.71 g/mol | Accurate stoichiometry requires storage in anhydrous conditions to prevent water mass addition. |
| Appearance | White solid / powder | Fine particulate nature increases aerosolization risk during transfer (1[1]). |
| Solubility | Soluble in polar aprotic solvents (DMF, DMSO), H₂O | The ionic nature of the HCl salt ensures rapid dissolution in aqueous media, facilitating biological uptake if accidentally ingested. |
| Chirality | (R)-enantiomer | Stereochemical integrity is generally stable, but prolonged exposure to extreme pH can cause ester hydrolysis. |
The Causality of Hygroscopicity: The hydrochloride salt form is deliberately chosen to stabilize the secondary amine, preventing premature oxidation and maintaining the stereochemical integrity of the (R)-chiral center. However, the ionic lattice of the amine hydrochloride is highly affine to atmospheric moisture. Exposure to ambient humidity leads to rapid water absorption, which not only alters the effective molecular weight (compromising stoichiometric precision) but can also induce localized micro-environments of low pH, potentially catalyzing the slow hydrolysis of the methyl ester over time.
Hazard Identification & Safety Data (MSDS Core)
Based on safety data from analogous pyrrolidin-3-yloxy hydrochloride derivatives, this compound is classified under the Globally Harmonized System (GHS) as a multi-route irritant and harmful substance (3[3], 4[4]).
GHS Hazard Statements
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H332: Harmful if inhaled.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
Mechanistic Causality of Hazards
-
Dermal/Mucosal Irritation: The amine hydrochloride moiety can disrupt lipid bilayers in the stratum corneum. Upon contact with physiological moisture (sweat, tears, mucosal lining), the salt dissociates, creating a localized acidic environment that denatures surface proteins, leading to acute irritation (4[4]).
-
Inhalation Risk: As a fine white solid, the compound is prone to aerosolization. Inhalation of these micro-particulates introduces the compound directly to the highly vascularized pulmonary alveoli, bypassing primary metabolic defenses and causing immediate respiratory tract irritation.
Standard Operating Procedure (SOP): Handling & Storage
To mitigate the risks outlined above, handling must follow a self-validating system —a protocol where each step inherently verifies the success and safety of the preceding step.
Step-by-Step Methodology
-
Pre-Operation Verification:
-
Action: Verify the Class II fume hood face velocity is between 80-100 fpm.
-
Validation: Check the digital monitor; do not proceed if the alarm sounds. Inspect nitrile gloves for micro-tears using the inflation method.
-
-
Material Retrieval & Transfer:
-
Action: Remove the sealed secondary container from the 2-8°C desiccator. Allow it to equilibrate to room temperature for 15 minutes before opening.
-
Causality: Opening a cold container in ambient air causes immediate condensation of atmospheric moisture onto the hygroscopic powder, degrading the material.
-
-
Precision Weighing:
-
Action: Use grounded, anti-static spatulas to transfer the powder to a tared vial.
-
Causality: Fine powders of organic salts build up static charge easily. Static discharge can cause the powder to "jump," leading to loss of material and dangerous aerosolization.
-
-
Reaction Integration:
-
Action: Immediately dissolve the weighed solid in the target anhydrous solvent (e.g., dry DMF) or seal the reaction vessel and purge with Argon.
-
-
Decontamination & Storage:
-
Action: Backfill the primary storage bottle with Argon gas before sealing to displace ambient moisture. Wipe down the balance and hood surfaces with a 70% Ethanol/Water solution to solubilize and remove any residual salt.
-
Fig 1: Self-validating standard operating procedure for handling hygroscopic pyrrolidine salts.
Emergency Response & Spill Management
In the event of a protocol failure, immediate and targeted action is required to prevent systemic toxicity or severe tissue damage (3[3]).
Environmental Spill Protocol
-
Isolate: Evacuate non-essential personnel from the immediate area.
-
Contain: Do not dry sweep. Dry sweeping aerosolizes the active pharmaceutical ingredient (API).
-
Neutralize: Lightly mist the spill with water to suppress dust, then absorb with inert material (e.g., vermiculite or sand).
-
Dispose: Place in a sealed, labeled hazardous waste container for incineration.
Fig 2: Decision tree for emergency response following accidental exposure to the compound.
References
-
Title: Safety Data Sheet: 2-Methoxy-4-(pyrrolidin-3-yloxy)pyridine hydrochloride Source: Kishida Chemical Co., LTD. URL: [Link]
Sources
An In-depth Technical Guide to the Stereochemistry and Chiral Analysis of Methyl 4-[(R)-3-pyrrolidinyloxy]benzoate HCl
Authored by a Senior Application Scientist
Abstract
The precise three-dimensional arrangement of atoms in a molecule, its stereochemistry, is a critical determinant of its biological activity. In the pharmaceutical industry, the separation and analysis of stereoisomers are not merely a regulatory requirement but a fundamental aspect of developing safer and more effective drugs.[1] This guide provides an in-depth technical examination of Methyl 4-[(R)-3-pyrrolidinyloxy]benzoate hydrochloride, a chiral molecule of interest in medicinal chemistry. We will dissect its stereochemical features, explore the synthesis of the enantiomerically pure (R)-isomer, and provide detailed, field-proven protocols for its chiral analysis. This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of the principles and practical methodologies for handling this and similar chiral compounds.
The Critical Role of Stereoisomerism in Pharmacology
Stereoisomers are compounds that share the same molecular formula and connectivity but differ in the spatial arrangement of their atoms.[2] Enantiomers, a specific type of stereoisomer, are non-superimposable mirror images of each other. This seemingly subtle difference can lead to profound variations in their pharmacological and toxicological profiles.[3][4] The human body is a chiral environment, replete with proteins, enzymes, and receptors that exhibit a high degree of stereoselectivity. Consequently, one enantiomer of a drug may elicit the desired therapeutic effect, while its mirror image could be inactive or, in some cases, responsible for adverse effects.[4]
The transition from racemic mixtures (a 1:1 mixture of enantiomers) to single-enantiomer drugs, a process known as a "chiral switch," has been a significant trend in drug development, often leading to improved therapeutic indices.[1][5] Therefore, the ability to synthesize and analyze enantiomerically pure compounds is a cornerstone of modern pharmaceutical science.
Molecular Structure and Chiral Center of Methyl 4-[(R)-3-pyrrolidinyloxy]benzoate
Methyl 4-[(R)-3-pyrrolidinyloxy]benzoate HCl is a chiral molecule due to the presence of a stereogenic center. Its chemical formula is C₁₂H₁₆ClNO₃ with a molecular weight of 257.71 g/mol .[6]
Identification of the Chiral Center
The chiral center is the carbon atom at the 3-position of the pyrrolidine ring. This carbon is bonded to four different substituent groups:
-
A hydrogen atom (H)
-
An oxygen atom (O) connecting to the benzoate group
-
A methylene group (-CH₂-) at the 2-position of the pyrrolidine ring
-
A methylene group (-CH₂-) at the 4-position of the pyrrolidine ring, which is part of the C-N bond path.
The "(R)" designation in the name specifies the absolute configuration of this chiral center according to the Cahn-Ingold-Prelog (CIP) priority rules.
Visualizing the Stereochemistry
The following diagram illustrates the chemical structure of the (R)-enantiomer, highlighting the chiral center.
Caption: Structure of Methyl 4-[(R)-3-pyrrolidinyloxy]benzoate with the chiral center marked (*).
Synthesis of Enantiomerically Pure (R)-3-Pyrrolidinol: A Key Precursor
The stereochemical integrity of the final molecule is established during the synthesis of its precursors. The key chiral building block for Methyl 4-[(R)-3-pyrrolidinyloxy]benzoate is (R)-3-pyrrolidinol. An established method for preparing optically active 3-pyrrolidinol involves the reduction of optically active 4-chloro-3-hydroxybutyronitrile.[7]
The general synthetic approach involves:
-
Preparation of (R)-4-chloro-3-hydroxybutyronitrile: This can be achieved through various known chemical processes.
-
Reductive Cyclization: The chiral nitrile is then subjected to catalytic reduction. This step simultaneously reduces the nitrile group to an amine and induces cyclization to form the pyrrolidine ring, yielding (R)-3-pyrrolidinol.[7] This process is advantageous as it can be performed without racemization of the chiral center.
-
Etherification: The resulting (R)-3-pyrrolidinol is then coupled with a suitable benzoate precursor, such as Methyl 4-fluorobenzoate, via a nucleophilic aromatic substitution reaction (Williamson ether synthesis) to form the final product.
The hydrochloride salt is typically formed in the final step by treating the free base with hydrochloric acid, which aids in purification and improves the stability and handling of the compound.[7]
Analytical Methodologies for Chiral Purity Assessment
Verifying the enantiomeric purity of the final compound is a critical quality control step. A combination of chromatographic and spectroscopic techniques is typically employed.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for separating and quantifying enantiomers due to its high resolution and sensitivity.[8] The primary strategy involves the use of a Chiral Stationary Phase (CSP).[9] Polysaccharide-based CSPs are particularly effective for a wide range of chiral compounds, including pyrrolidine derivatives.[8]
This protocol outlines a robust method for the chiral separation of Methyl 4-[(R)-3-pyrrolidinyloxy]benzoate.
Table 1: HPLC Method Parameters
| Parameter | Value | Rationale |
| Column | Chiralpak® IA or similar amylose-based CSP | Polysaccharide-based columns are known for their broad applicability in separating enantiomers.[8] |
| Dimensions | 4.6 x 250 mm, 5 µm | Standard analytical column dimensions for good resolution and efficiency. |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) | A typical normal-phase system for polysaccharide CSPs. Diethylamine is added to improve peak shape for basic analytes. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 25 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 254 nm | The benzoate moiety provides strong UV absorbance. |
| Injection Vol. | 10 µL | A typical volume for analytical HPLC. |
| Sample Prep. | 0.5 mg/mL in mobile phase | Dissolving the sample in the mobile phase prevents peak distortion. |
-
System Suitability: Before sample analysis, inject a racemic standard of Methyl 4-(3-pyrrolidinyloxy)benzoate. The system is deemed suitable if the resolution (Rs) between the two enantiomer peaks is > 1.5.
-
Peak Identification: Inject the (R)-enantiomer standard to confirm its retention time. The (S)-enantiomer will be the other peak in the racemic mixture.
-
Quantification: The enantiomeric excess (ee%) is calculated from the peak areas of the (R) and (S) enantiomers using the following formula:
ee% = [(Area_R - Area_S) / (Area_R + Area_S)] x 100
Workflow for Chiral HPLC Method Development
Developing a robust chiral separation method often requires a systematic approach.
Caption: A systematic workflow for developing a chiral HPLC separation method.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While standard ¹H or ¹³C NMR cannot distinguish between enantiomers, NMR spectroscopy using chiral solvating agents or chiral derivatizing agents can be employed.[10] This technique converts the enantiomers into diastereomeric complexes or compounds, which will have distinct NMR spectra, allowing for the determination of enantiomeric excess.[10]
Polarimetry
Optical rotation is a classical technique used to characterize chiral molecules. A solution of a pure enantiomer will rotate the plane of plane-polarized light in a specific direction. The (R)-enantiomer will have an equal but opposite specific rotation to its (S)-counterpart. While not a separative technique, it is a valuable tool for confirming the identity of a bulk, enantiomerically pure sample.
Conclusion
The stereochemistry of Methyl 4-[(R)-3-pyrrolidinyloxy]benzoate HCl is defined by a single chiral center at the 3-position of the pyrrolidine ring. Its specific (R)-configuration is crucial, likely dictating its interaction with biological targets. The synthesis of this compound relies on the use of enantiomerically pure precursors, such as (R)-3-pyrrolidinol, to ensure the desired stereochemical outcome. Rigorous analytical control, spearheaded by chiral HPLC, is essential to verify the enantiomeric purity of the final product. The methodologies and principles discussed in this guide provide a comprehensive framework for the successful synthesis, analysis, and quality control of this and other vital chiral molecules in the pharmaceutical landscape.
References
-
IIP Series. (n.d.). STEREOISOMERIC DRUGS: UNRAVELLING THE IMPACT OF MOLECULAR MIRROR IMAGES ON MEDICINAL CHEMISTRY. Retrieved from [Link]
-
Kaur, H., & Singh, G. (2012). A review of drug isomerism and its significance. International Journal of Pharmacy and Pharmaceutical Sciences, 4(1), 60-63. Retrieved from [Link]
-
Saleem, M., et al. (2021). Effects of Stereoisomers on Drug Activity. American Journal of Biomedical Science and Research, 13(2). Retrieved from [Link]
-
Saleem, M., et al. (2021). Effects of Stereoisomers on Drug Activity. American Journal of Biomedical Science and Research. Retrieved from [Link]
-
BioPharma Services. (2024). Bioanalytical Method Development: Isomers. Retrieved from [Link]
-
IUPAC. (1997). ANALYTICAL CHIRAL SEPARATION METHODS. Retrieved from [Link]
- Google Patents. (n.d.). US4910320A - Process for preparing 3-pyrrolidinol.
-
European Patent Office. (1989). Process for preparing 3-pyrrolidinol - EP 0347818 A2. Retrieved from [Link]
-
Wiley Online Library. (n.d.). CHIRAL SEPARATION METHODS FOR PHARMACEUTICAL AND BIOTECHNOLOGICAL PRODUCTS. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 4-[(pyrrolidin-3-yl)methyl]benzoate hydrochloride. Retrieved from [Link]
-
ACS Publications. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Retrieved from [Link]
- Google Patents. (n.d.). EP4382529A1 - A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s).
-
Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]
-
precisionFDA. (n.d.). METHYL BENZOATE. Retrieved from [Link]
-
Inxight Drugs. (n.d.). METHYL 4-ACETYLBENZOATE. Retrieved from [Link]
-
RSC Publishing. (n.d.). Discrimination of enantiomers of dipeptide derivatives with two chiral centers by tetraaza macrocyclic chiral solvating agents using 1H NMR spectroscopy. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Methyl 4-methylbenzoate. Retrieved from [Link]
-
Arkivoc. (n.d.). 13C NMR chemical shifts as effective indicators of π-electron-density distribution in hindered methyl benzoates. Retrieved from [Link]
Sources
- 1. A review of drug isomerism and its significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iipseries.org [iipseries.org]
- 3. biomedgrid.com [biomedgrid.com]
- 4. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 5. biopharmaservices.com [biopharmaservices.com]
- 6. Methyl 4-[(R)-3-pyrrolidinyloxy]benzoate hydrochloride 95% | CAS: 2514935-85-2 | AChemBlock [achemblock.com]
- 7. US4910320A - Process for preparing 3-pyrrolidinol - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. d-nb.info [d-nb.info]
- 10. Discrimination of enantiomers of dipeptide derivatives with two chiral centers by tetraaza macrocyclic chiral solvating agents using 1H NMR spectroscopy - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Mechanism of action for Methyl 4-[(R)-3-pyrrolidinyloxy]benzoate HCl in early drug discovery
The Strategic Role of Methyl 4-[(R)-3-pyrrolidinyloxy]benzoate HCl in Early Drug Discovery: From Chiral Synthon to Target Engagement
As a Senior Application Scientist navigating the hit-to-lead and lead optimization phases of drug discovery, I often evaluate chemical building blocks not just for their synthetic tractability, but for the specific vector geometries and physicochemical properties they impart to a final pharmacophore. Methyl 4-[(R)-3-pyrrolidinyloxy]benzoate HCl (CAS: 2514935-85-2) is a prime example of a high-value chiral synthon. It is not a standalone therapeutic agent; rather, its "mechanism of action" is defined by how it structurally programs the resulting drug molecule to engage complex biological targets.
This technical guide deconstructs the mechanistic rationale, target engagement causality, and experimental workflows for utilizing this specific chiral building block in modern drug discovery.
Chemical Anatomy and Pharmacophoric Value
The utility of Methyl 4-[(R)-3-pyrrolidinyloxy]benzoate HCl stems from three distinct structural features that drive target affinity and selectivity:
-
The Basic Pyrrolidine Nitrogen: At physiological pH (~7.4), the secondary amine is protonated. This cationic center is essential for forming strong electrostatic interactions (salt bridges) with negatively charged amino acid residues (e.g., Aspartate) deep within receptor binding pockets.
-
The (R)-Stereocenter and Ether Linkage: The (R)-configuration dictates the precise spatial trajectory of the attached aromatic system. The ether oxygen acts as a flexible hinge and a hydrogen-bond acceptor, allowing the molecule to adopt an induced fit without paying a massive entropic penalty.
-
The Benzoate Ester: This moiety serves as a synthetic handle. During lead optimization, it is typically saponified and converted into various amides or ketones, allowing for rapid library generation and exploration of secondary binding pockets.
Mechanistic Causality: How the Motif Engages Biological Targets
When integrated into a larger scaffold, the (R)-4-(pyrrolidin-3-yloxy)phenyl motif drives highly specific mechanisms of action across diverse therapeutic areas.
Case Study A: GPCR Targeting (Dual 5-HT6 / D3 Receptor Antagonism)
In the development of neuroprotective and procognitive agents, this motif has been successfully utilized to design dual antagonists for serotonin (5-HT6) and dopamine (D3) receptors[1][2][3].
The Causality of Binding: Molecular dynamics and induced-fit docking reveal that the protonated pyrrolidine nitrogen forms a critical salt bridge with the highly conserved Aspartate residue (D3.32) in both the 5-HT6 and D3 receptors[3]. Meanwhile, the (R)-configuration forces the phenyl ring to expand into a specific hydrophobic cavity between transmembrane domains (TMs) 3–5 and extracellular loop 2 (ECL2), forming crucial CH-π interactions[3].
By acting as a neutral antagonist at the Gs-coupled 5-HT6 receptor, the resulting compounds prevent adenylyl cyclase overactivation while preserving Cdk5-dependent neurite growth—a critical neuroprotective mechanism[3].
Dual 5-HT6/D3 receptor modulation pathway yielding procognitive effects.
Case Study B: Protein-Protein Interaction (PPI) Inhibition (β-catenin / BCL9)
Beyond GPCRs, the motif is highly effective in disrupting challenging PPIs. In oncology, hyperactivation of the Wnt/β-catenin signaling pathway drives tumorigenesis. Researchers have utilized the 4-(pyrrolidin-3-yloxy)benzoyl scaffold to synthesize selective small-molecule inhibitors that disrupt the β-catenin/B-cell lymphoma 9 (BCL9) complex[4]. The rigidity and specific vector of the pyrrolidine ring prevent the BCL9 α-helix from docking into the β-catenin binding groove, yielding up to a 98-fold selectivity over the off-target β-catenin/cadherin interaction[4].
Experimental Workflows & Self-Validating Protocols
To harness this synthon effectively, the experimental design must integrate robust chemical incorporation with self-validating biological assays.
Protocol 3.1: Synthon Incorporation via Amidation Workflow
Objective: Convert Methyl 4-[(R)-3-pyrrolidinyloxy]benzoate HCl into a target-ready amide pharmacophore.
-
Saponification (Ester Hydrolysis):
-
Dissolve the synthon (1.0 eq) in a 3:1 mixture of THF/H₂O.
-
Add LiOH·H₂O (3.0 eq) and stir at ambient temperature for 4 hours.
-
Self-Validation: Monitor via LC-MS. The disappearance of the methyl ester mass (M+H 222) and appearance of the free acid (M+H 208) confirms completion. Acidify to pH 4 with 1M HCl, lyophilize, and use directly to prevent pyrrolidine degradation.
-
-
N-Boc Protection (Optional but Recommended):
-
To prevent self-polymerization during coupling, protect the secondary amine using Boc₂O (1.1 eq) and DIPEA (2.0 eq) in DCM.
-
-
Amide Coupling:
-
Activate the carboxylic acid using HATU (1.2 eq) and DIPEA (3.0 eq) in DMF for 15 minutes.
-
Add the desired core amine (e.g., a substituted piperazine or pyrroloquinoline) (1.0 eq). Stir for 12 hours.
-
-
Global Deprotection:
-
Treat the intermediate with 4M HCl in dioxane for 2 hours to remove the Boc group, yielding the final active compound as an HCl salt.
-
Workflow: From chiral synthon to target-specific pharmacophore engagement.
Protocol 3.2: In Vitro Target Validation (Radioligand Binding Assay)
Objective: Validate the target engagement of the synthesized GPCR antagonist.
-
Membrane Preparation: Use HEK293 cells stably expressing human 5-HT6 or D3 receptors. Homogenize and centrifuge at 40,000 x g to isolate the membrane fraction.
-
Assay Setup: Incubate 10 µg of membrane protein with the radioligand (e.g., [³H]-LSD for 5-HT6) and varying concentrations of the synthesized test compound (10⁻¹¹ to 10⁻⁵ M) in assay buffer (50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 0.5 mM EDTA).
-
Self-Validating Controls: Run parallel assays using a known reference standard (e.g., SB-742457 for 5-HT6) to ensure assay sensitivity. Calculate non-specific binding using 10 µM methiothepin.
-
Data Analysis: Terminate the reaction by rapid filtration through GF/B filters. Measure radioactivity using liquid scintillation counting. Calculate IC₅₀ values via non-linear regression and convert to Kᵢ using the Cheng-Prusoff equation.
Quantitative Data Summary
The structural integration of the (R)-4-(pyrrolidin-3-yloxy) motif directly correlates with high-affinity target engagement. The table below summarizes the binding affinities of representative lead compounds derived from this synthon across different therapeutic targets.
| Target Class | Specific Target | Representative Scaffold | Affinity / Potency | Selectivity Metric | Reference |
| GPCR | 5-HT6 Receptor | 1H-pyrrolo[3,2-c]quinoline | Kᵢ = 27 nM | >100-fold over 5-HT1A/2A | [3] |
| GPCR | D3 Receptor | 1H-pyrrolo[3,2-c]quinoline | Kᵢ = 7 nM | >10-fold over D2 | [3] |
| PPI | β-catenin / BCL9 | 4-substituted benzoylpiperazine | Kᵢ = 37 µM (AlphaScreen) | 98-fold over β-catenin/cadherin | |
| Kinase | ITK | Heterobicyclic pyrimidine | IC₅₀ < 50 nM | Selective over LCK | [5] |
References
-
Chaumont-Dubel, S., et al. (2019). Dual 5-HT6 and D3 Receptor Antagonists in a Group of 1H-Pyrrolo[3,2-c]quinolines with Neuroprotective and Procognitive Activity. ACS Chemical Neuroscience, 10(7), 3183-3196. URL:[Link]
-
Ji, H., & Zhang, M. (2023). Methods and composition of 4-substituted benzoylpiperazine-1-substituted carbonyls as beta-catenin/B-cell lymphoma 9 inhibitors. US Patent 11542254. URL:[Link]
-
University of Utah Technology Licensing Office. Compositions Of Substituted Benzoylpiperazine For Beta-catenin/b-cell Lymphoma 9 Inhibition. URL:[Link]
Sources
Application Note: Stereoselective Synthesis of Methyl 4-[(R)-3-pyrrolidinyloxy]benzoate Hydrochloride
Introduction and Strategic Rationale
Methyl 4-[(R)-3-pyrrolidinyloxy]benzoate hydrochloride is a highly valuable chiral building block frequently utilized in the development of pharmaceuticals and advanced functional materials [1]. The synthesis of this molecule requires strict stereochemical control and efficient protecting group manipulation.
To achieve the desired (R)-configuration at the pyrrolidine C3 position, the most robust synthetic strategy employs a Mitsunobu etherification. Because the Mitsunobu reaction proceeds via an SN2 mechanism, it results in a complete inversion of stereochemistry. Therefore, the synthesis must begin with the commercially available (S)-1-Boc-3-pyrrolidinol . Following the etherification, a targeted acidic deprotection of the tert-butyloxycarbonyl (Boc) group using anhydrous hydrogen chloride simultaneously removes the protecting group and precipitates the final product as the desired hydrochloride salt [2].
Mechanistic Causality and Experimental Design
Stereochemical Inversion via Mitsunobu Coupling
The coupling of methyl 4-hydroxybenzoate with (S)-1-Boc-3-pyrrolidinol utilizes Triphenylphosphine (PPh3) and Diisopropyl azodicarboxylate (DIAD). The reaction is initiated by the formation of a Morrison-Brunn-Huisgen betaine intermediate between PPh3 and DIAD. This betaine deprotonates the phenol and activates the secondary alcohol of the pyrrolidinol, converting it into a superior phosphonium leaving group. The subsequent backside attack by the phenoxide anion ensures a clean SN2 inversion, yielding the (R)-configured ether [3]. DIAD is preferred over DEAD (Diethyl azodicarboxylate) due to its superior safety profile and liquid state at room temperature, which allows for precise dropwise addition to control the exothermic betaine formation.
Direct Salt Formation via Anhydrous Deprotection
While Trifluoroacetic acid (TFA) is commonly used for Boc deprotection, utilizing 4M HCl in 1,4-dioxane is strategically superior for this specific workflow[2]. Cleaving the Boc group with anhydrous HCl not only avoids the generation of oily TFA salts—which often require complex neutralization and subsequent salt-exchange procedures—but it also allows the target Methyl 4-[(R)-3-pyrrolidinyloxy]benzoate HCl to precipitate directly out of the ethereal solvent matrix. This precipitation drives the reaction to completion via Le Chatelier's principle and simplifies downstream purification to a mere filtration step.
Synthesis Workflow Visualization
Caption: Two-step stereoselective synthesis workflow highlighting S_N2 inversion and direct salt precipitation.
Quantitative Reaction Parameters
The following table summarizes the optimized stoichiometric and physical parameters required to ensure high yield and stereochemical fidelity across the two-step protocol.
| Parameter | Step 1: Mitsunobu Coupling | Step 2: Boc Deprotection |
| Limiting Reagent | Methyl 4-hydroxybenzoate (1.0 eq) | (R)-Boc Intermediate (1.0 eq) |
| Chiral Alcohol | (S)-1-Boc-3-pyrrolidinol (1.2 eq) | N/A |
| Coupling Reagents | PPh3 (1.3 eq), DIAD (1.3 eq) | 4M HCl in 1,4-dioxane (10.0 eq) |
| Solvent | Anhydrous THF (0.2 M) | 1,4-Dioxane / minimal DCM |
| Temperature Profile | 0 °C for 30 min, then 20 °C (RT) | 20 °C (RT) |
| Reaction Time | 16 hours | 2 hours |
| Expected Yield | 75 - 85% | > 90% |
| Purification | Silica Gel Flash Chromatography | Vacuum Filtration |
Step-by-Step Methodologies
Protocol 1: Synthesis of Methyl 4-[(R)-1-Boc-3-pyrrolidinyloxy]benzoate
Note: All glassware must be oven-dried and the reaction conducted under an inert argon or nitrogen atmosphere to prevent moisture from quenching the betaine intermediate.
-
Preparation of the Reaction Mixture: Into a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add Methyl 4-hydroxybenzoate (10.0 mmol, 1.52 g), (S)-1-Boc-3-pyrrolidinol (12.0 mmol, 2.25 g), and Triphenylphosphine (13.0 mmol, 3.41 g).
-
Solvation and Cooling: Dissolve the solid mixture in 50 mL of anhydrous Tetrahydrofuran (THF). Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C for 15 minutes.
-
Activation (Critical Step): Load Diisopropyl azodicarboxylate (DIAD) (13.0 mmol, 2.56 mL) into a pressure-equalizing dropping funnel. Add the DIAD dropwise to the stirring solution over a period of 20-30 minutes. Scientific Rationale: Slow addition at 0 °C prevents the rapid, exothermic formation of the betaine, which can lead to the degradation of the azodicarboxylate and reduce overall yield.
-
Propagation: Once the addition is complete, remove the ice bath. Allow the reaction mixture to warm naturally to room temperature (approx. 20 °C) and stir for 16 hours. Monitor the consumption of the phenol via TLC (Hexanes:Ethyl Acetate, 3:1, UV visualization).
-
Workup: Concentrate the reaction mixture under reduced pressure to remove the THF. The resulting crude residue will be a viscous yellow oil containing the product, triphenylphosphine oxide (TPPO), and reduced DIAD.
-
Purification: Dry-load the crude mixture onto silica gel and purify via flash column chromatography, eluting with a gradient of 10% to 30% Ethyl Acetate in Hexanes. TPPO will elute later than the desired product. Pool the product-containing fractions and concentrate in vacuo to yield the intermediate as a colorless to pale-yellow oil.
Protocol 2: Synthesis of Methyl 4-[(R)-3-pyrrolidinyloxy]benzoate Hydrochloride
Note: Hydrogen chloride gas is released during this reaction. Perform all steps in a well-ventilated fume hood.
-
Substrate Dissolution: Transfer the purified Methyl 4-[(R)-1-Boc-3-pyrrolidinyloxy]benzoate intermediate (approx. 7.5 mmol, 2.4 g) into a 100 mL round-bottom flask. Dissolve the oil in a minimal amount of anhydrous Dichloromethane (DCM) (approx. 5 mL) to ensure complete mobility.
-
Acidic Cleavage: Vigorously stir the solution at room temperature. Slowly add 4M HCl in 1,4-dioxane (75.0 mmol, 18.75 mL) via syringe. Scientific Rationale: The large excess of HCl ensures rapid protonation of the Boc carbonyl, leading to the expulsion of isobutylene gas and carbon dioxide, driving the reaction forward [2].
-
Monitoring and Precipitation: Continue stirring at room temperature for 2 hours. As the Boc group is cleaved, the resulting secondary amine will immediately protonate. Because the hydrochloride salt is insoluble in the dioxane/DCM mixture, a white crystalline precipitate will begin to form within 30 to 45 minutes.
-
Isolation: Once TLC or LC-MS confirms the complete disappearance of the starting material, dilute the suspension with 20 mL of anhydrous diethyl ether to maximize the precipitation of the salt.
-
Filtration and Drying: Filter the white precipitate through a sintered glass funnel (medium porosity) under a vacuum. Wash the filter cake thoroughly with cold anhydrous diethyl ether (3 x 15 mL) to remove any residual dioxane and trace organic impurities.
-
Final Product: Dry the white solid in a vacuum oven at 40 °C for 4 hours to afford Methyl 4-[(R)-3-pyrrolidinyloxy]benzoate hydrochloride [1].
References
- AChemBlock.Methyl 4-[(R)-3-pyrrolidinyloxy]benzoate hydrochloride 95% | CAS: 2514935-85-2.
- BenchChem.A Comparative Guide to TFA and HCl for Boc Deprotection in Drug Development.
- BenchChem.Application Notes and Protocols: Stereochemical Inversion of (R)-(-)-N-Boc-3-pyrrolidinol via the Mitsunobu Reaction.
Application Note: Methyl 4-[(R)-3-pyrrolidinyloxy]benzoate HCl as a Chiral Scaffold in Medicinal Chemistry
Target Audience: Medicinal Chemists, Discovery Scientists, and Drug Development Professionals Content Focus: Structural Rationale, Physicochemical Profiling, and Validated Synthetic Protocols
Executive Summary & Structural Rationale
In modern drug discovery, the strategic selection of bifunctional building blocks is critical for navigating complex structure-activity relationship (SAR) landscapes. Methyl 4-[(R)-3-pyrrolidinyloxy]benzoate hydrochloride (CAS: 2514935-85-2) has emerged as a highly versatile, rigidified chiral scaffold[1].
This molecule features three distinct topological and chemical handles:
-
The (R)-Pyrrolidine Ring: A basic secondary amine (pKa ~8.5) that serves as an excellent hydrogen bond donor/acceptor. The 5-membered ring restricts conformational flexibility compared to acyclic linkers, locking the molecule into a favorable bioactive conformation.
-
The Chiral Ether Linkage: Unlike ester or amide linkers which are susceptible to enzymatic cleavage by esterases or proteases, the ether bond provides high metabolic stability while maintaining a specific spatial trajectory dictated by the (R)-stereocenter.
-
The Benzoate Ester: A para-substituted aromatic ring that provides a robust hydrophobic core, terminating in a methyl ester that can be selectively saponified for late-stage diversification.
Medicinal Chemistry Applications: Derivatives of pyrrolidinyloxy benzoates have been successfully deployed across multiple therapeutic areas. They are frequently utilized in the design of RNA repeat expansion transcript inhibitors targeting the CDK12 kinase[2]. Furthermore, the pyrrolidinyloxy-phenyl motif is a proven pharmacophore in the development of superpotent αvβ3 integrin antagonists[3] and orally bioavailable Factor Xa inhibitors[4].
Physicochemical Profiling & Scaffold Comparison
When designing a linker or pharmacophore, chemists must weigh the basicity, rigidity, and polar surface area of the chosen ring system. Table 1 summarizes why the pyrrolidine scaffold often outperforms its piperidine (6-membered) and azetidine (4-membered) counterparts in specific binding pockets.
Table 1: Comparative Physicochemical Properties of Cyclic Ether Scaffolds
| Scaffold Motif | Ring Size | Estimated pKa (Amine) | TPSA (Ų) | Conformational Flexibility | Primary Medicinal Chemistry Advantage |
| Pyrrolidinyloxy | 5-membered | 8.5 – 9.0 | ~38.3 | Moderate (Envelope) | Optimal balance of basicity and rigidity; excellent for tight kinase hinge regions. |
| Piperidinyloxy | 6-membered | 9.5 – 10.0 | ~38.3 | High (Chair flips) | High basicity promotes strong salt bridges, but flexibility incurs an entropic penalty upon binding. |
| Azetidinyloxy | 4-membered | 7.5 – 8.0 | ~38.3 | Low (Rigid) | Highly rigid with lower basicity; useful for improving membrane permeability (passive diffusion). |
Validated Experimental Protocols
As a Senior Application Scientist, I emphasize that protocols must be self-validating. The following workflows detail the divergent synthesis of target ligands starting from Methyl 4-[(R)-3-pyrrolidinyloxy]benzoate HCl[1].
Protocol A: N-Functionalization via Reductive Amination
Objective: Alkylate the secondary amine while avoiding over-alkylation.
Causality & Reagent Selection: Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected over sodium cyanoborohydride due to its milder reducing profile and the absence of toxic cyanide byproducts. N,N-Diisopropylethylamine (DIPEA) is critical here to neutralize the HCl salt of the starting material, liberating the free secondary amine to allow iminium ion formation.
Step-by-Step Methodology:
-
Preparation: Suspend Methyl 4-[(R)-3-pyrrolidinyloxy]benzoate HCl (1.0 eq, 1.0 mmol, 257.7 mg) in anhydrous 1,2-dichloroethane (DCE) (5.0 mL) under an inert nitrogen atmosphere.
-
Neutralization: Add DIPEA (1.2 eq, 1.2 mmol, 209 µL) dropwise. Stir for 10 minutes at room temperature (20 °C) until the solution becomes homogenous.
-
Imine Formation: Add the target aldehyde or ketone (1.1 eq, 1.1 mmol). Stir the mixture for 1 hour to ensure complete iminium intermediate formation.
-
Reduction: Add NaBH(OAc)₃ (1.5 eq, 1.5 mmol, 318 mg) in small portions over 5 minutes to control the mild exotherm. Stir for 12 hours at room temperature.
-
Quench & Extraction: Quench the reaction with saturated aqueous NaHCO₃ (5 mL). Extract the aqueous layer with Dichloromethane (DCM) (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Validation & In-Process Control (IPC):
-
TLC: Use Ninhydrin stain. The starting material will stain a dark purple/brown (secondary amine), whereas the successfully alkylated tertiary amine product will not stain or will appear significantly fainter.
-
LC-MS: Confirm the disappearance of the m/z 222[M+H]⁺ peak (free base) and the appearance of the target mass.
Protocol B: Ester Saponification
Objective: Convert the methyl ester to a carboxylic acid for subsequent amide coupling.
Causality & Reagent Selection: Lithium hydroxide monohydrate (LiOH·H₂O) is utilized in a mixed solvent system (THF/MeOH/H₂O). LiOH is a milder base than NaOH or KOH, which prevents potential side reactions or cleavage of the ether linkage. The THF/MeOH mixture ensures the organic substrate remains fully solvated, while water solubilizes the inorganic base.
Step-by-Step Methodology:
-
Solvation: Dissolve the N-alkylated intermediate (1.0 eq, 1.0 mmol) in a 2:1:1 mixture of THF/MeOH/H₂O (8.0 mL total volume).
-
Hydrolysis: Add LiOH·H₂O (3.0 eq, 3.0 mmol, 126 mg) in one portion. Stir the biphasic mixture vigorously at room temperature for 4–6 hours.
-
Organic Removal: Concentrate the reaction mixture under reduced pressure to remove the volatile THF and MeOH, leaving the aqueous layer.
-
Acidification: Cool the aqueous layer in an ice bath (0 °C) and carefully acidify to pH 3–4 using 1M HCl.
-
Isolation: The carboxylic acid product will typically precipitate. Filter the white solid through a sintered glass funnel, wash with cold water, and dry under high vacuum. If it does not precipitate, extract with Ethyl Acetate (EtOAc) (3 x 15 mL).
Validation & In-Process Control (IPC):
-
TLC: Under UV (254 nm), the starting ester will have a high Rf (~0.7 in 1:1 Hexane/EtOAc), while the carboxylic acid product will remain at the baseline (Rf ~0.0).
Protocol C: Amide Coupling
Objective: Couple the newly formed carboxylic acid with a target amine.
Causality & Reagent Selection: HATU is selected as the coupling reagent because it rapidly generates a highly reactive 7-azabenzotriazole active ester, driving the reaction to completion even with sterically hindered amines. DMF is used as the polar aprotic solvent to dissolve all components efficiently.
Step-by-Step Methodology:
-
Activation: Dissolve the carboxylic acid intermediate (1.0 eq, 1.0 mmol) in anhydrous DMF (5.0 mL). Add DIPEA (3.0 eq, 3.0 mmol, 522 µL) followed by HATU (1.2 eq, 1.2 mmol, 456 mg). Stir for 15 minutes at room temperature to form the active ester.
-
Coupling: Add the target primary or secondary amine (1.1 eq, 1.1 mmol). Stir the reaction mixture at room temperature for 2–4 hours.
-
Workup: Dilute the reaction with EtOAc (20 mL) and wash sequentially with saturated aqueous NH₄Cl (2 x 10 mL), saturated aqueous NaHCO₃ (10 mL), and brine (5 x 10 mL) to remove DMF.
-
Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify via flash column chromatography (Silica gel, DCM/MeOH gradient).
Validation & In-Process Control (IPC):
-
LC-MS: Monitor the reaction by taking a 5 µL aliquot, diluting in MeCN, and injecting. Look for the complete consumption of the activated ester mass and the emergence of the final product mass.
Workflow Visualization
The following diagram illustrates the divergent synthetic logic applied to this building block.
Divergent synthetic workflow for generating target ligands from the pyrrolidinyloxy scaffold.
References
-
AChemBlock. "Methyl 4-[(R)-3-pyrrolidinyloxy]benzoate hydrochloride 95% | CAS: 2514935-85-2". AChemBlock Product Catalog. 5
-
Google Patents. "WO2019058132A1 - Heterocyclyl substituted pyrrolopyridines that are inhibitors of the cdk12 kinase". World Intellectual Property Organization. 2
-
Journal of Medicinal Chemistry. "Pharmacophoric Modifications Lead to Superpotent αvβ3 Integrin Ligands with Suppressed α5β1 Activity". ACS Publications. 3
-
Bioorganic & Medicinal Chemistry Letters. "Design, synthesis, and biological activity of piperidine diamine derivatives as factor Xa inhibitor". ResearchGate. 4
Sources
- 1. achemblock.com [achemblock.com]
- 2. WO2019058132A1 - Heterocyclyl substituted pyrrolopyridines that are inhibitors of the cdk12 kinase - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Methyl 4-[(R)-3-pyrrolidinyloxy]benzoate hydrochloride 95% | CAS: 2514935-85-2 | AChemBlock [achemblock.com]
Technical Guide and Protocols for the Solubilization of Methyl 4-[(R)-3-pyrrolidinyloxy]benzoate Hydrochloride in Organic Solvents
Introduction & Physicochemical Profiling
Methyl 4-[(R)-3-pyrrolidinyloxy]benzoate hydrochloride (CAS: 2514935-85-2) is a highly versatile building block utilized in pharmaceutical research and organic synthesis[1]. Structurally, the molecule presents a dichotomy: it possesses a hydrophobic methyl benzoate moiety and a highly hydrophilic, charged pyrrolidinium hydrochloride core.
The primary challenge in handling this compound lies in its ionic nature. While the hydrochloride salt ensures chemical stability and prevents oxidative degradation of the secondary amine, it severely restricts solubility in non-polar or moderately polar aprotic solvents (e.g., Dichloromethane, Ethyl Acetate, Toluene)[2]. For downstream applications such as amide couplings, alkylations, or lipophilic assay formulations, researchers must employ strategic solvent selection or chemical neutralization to achieve homogeneity.
Table 1: Physicochemical Profile
| Property | Value |
| Compound Name | Methyl 4-[(R)-3-pyrrolidinyloxy]benzoate hydrochloride |
| CAS Registry Number | 2514935-85-2 |
| Molecular Formula | C12H16ClNO3 |
| Molecular Weight | 257.71 g/mol |
| Salt Form | Hydrochloride (Secondary Amine) |
| Physical State | White to off-white solid |
Thermodynamics of Dissolution & Solvent Selection Matrix
The solubility of an amine hydrochloride salt is governed by the energy required to break its crystal lattice versus the solvation energy provided by the solvent[3]. In highly polar solvents (like DMSO or Methanol), a high dielectric constant ( ϵ ) effectively shields the separated protonated amine and chloride ions, making dissolution thermodynamically favorable.
Conversely, in low-dielectric organic solvents (like Dichloromethane, ϵ≈8.9 ), the lack of ion-shielding results in tight ion-pairing. The lattice energy cannot be overcome by solvent-solute interactions alone[2]. To dissolve the compound in these environments, the salt must be converted to its neutral "free base" form. Removing the proton eliminates the ionic charge, drastically increasing the lipophilicity of the molecule and allowing solvation via dispersion forces and dipole-dipole interactions[4].
Table 2: Solvent Selection & Solubilization Matrix
| Solvent | Dielectric Const. ( ϵ ) | Solvation Mechanism | Expected Solubility | Recommended Protocol | CHEM21 Green Rating[5] |
| DMSO | 46.7 | Ion-dipole, H-bond acceptor | High (>50 mg/mL) | Protocol A (Direct) | Problematic |
| Methanol | 32.7 | Ion-dipole, H-bond donor | High (>50 mg/mL) | Protocol A (Direct) | Recommended |
| Dichloromethane (DCM) | 8.9 | Dipole-dipole (Free Base) | Low (<1 mg/mL) | Protocol B (In Situ Base) | Problematic |
| Ethyl Acetate (EtOAc) | 6.0 | Dipole-dipole (Free Base) | Very Low (<0.1 mg/mL) | Protocol C (LLE) | Recommended |
*Solubility refers to the intact HCl salt. The neutralized free base is highly soluble in these solvents.
Experimental Protocols
The following methodologies are designed as self-validating systems. Visual and chemical checkpoints are integrated to ensure the integrity of the solubilization process.
Protocol A: Direct Dissolution in Polar Solvents (For Assays & Stock Solutions)
Use this protocol when the presence of the chloride counterion does not interfere with downstream biological assays or polar synthetic steps.
-
Weighing: Accurately weigh the desired amount of Methyl 4-[(R)-3-pyrrolidinyloxy]benzoate HCl into a clean, dry glass vial.
-
Solvent Addition: Add anhydrous DMSO or Methanol to achieve the target concentration (typically 10–50 mM).
-
Agitation: Vortex the mixture for 30–60 seconds.
-
Validation Check: Inspect the vial against a light source. The solution must be optically clear with no particulate matter.
-
Troubleshooting: If turbidity persists, sonicate the vial in a water bath at room temperature for 5 minutes. Do not exceed 40°C to prevent potential transesterification if using Methanol.
-
Protocol B: In Situ Free-Basing (For One-Pot Organic Synthesis)
Use this protocol for reactions like amide couplings where the compound is reacted directly in aprotic solvents. This relies on a tertiary amine base to shift the acid-base equilibrium[4].
-
Suspension: Suspend the HCl salt in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) at a concentration of 0.1–0.5 M.
-
Validation Check: The mixture will appear as a cloudy, heterogeneous suspension.
-
-
Neutralization: Add 1.5 to 2.0 molar equivalents of N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) dropwise under continuous magnetic stirring.
-
Causality: DIPEA (pKa ~10.5) is a stronger base than the secondary pyrrolidine (pKa ~8.5). It abstracts the proton, forming DIPEA-HCl and liberating the soluble free base.
-
-
Validation Check: Stir for 10 minutes at room temperature. The cloudy suspension will transition into a clear, homogeneous solution, confirming successful free-base generation.
-
Execution: Proceed immediately to the addition of your coupling reagents (e.g., HATU, EDC) or electrophiles.
Protocol C: Biphasic Liquid-Liquid Extraction (For Isolation of Pure Free Base)
Use this protocol when downstream reactions are sensitive to tertiary amine hydrochloride byproducts (e.g., DIPEA-HCl) generated in Protocol B.
-
Aqueous Dissolution: Dissolve the HCl salt in a minimum volume of deionized water.
-
Solvent Layering: Add an equal volume of an immiscible organic solvent, preferably Ethyl Acetate (EtOAc) or 2-Methyltetrahydrofuran (2-MeTHF).
-
Basification: Under vigorous stirring, slowly add saturated aqueous Sodium Bicarbonate (NaHCO 3 ) until gas evolution (CO 2 ) ceases.
-
Validation Check: Test the aqueous layer with pH paper. The pH must be between 8.0 and 9.0 to ensure complete deprotonation of the pyrrolidine nitrogen.
-
Extraction: Transfer the biphasic mixture to a separatory funnel. Shake vigorously and vent. Allow the layers to separate and collect the organic (upper) layer. Extract the aqueous layer two more times with fresh EtOAc.
-
Drying & Concentration: Combine the organic layers and dry over anhydrous Sodium Sulfate (Na 2 SO 4 ).
-
Validation Check: The organic layer should be perfectly clear, indicating the successful removal of emulsified water.
-
-
Isolation: Filter off the drying agent and concentrate the solvent under reduced pressure to yield the pure free base as an oil or amorphous solid, ready for moisture-sensitive applications.
Workflow Visualization
Decision matrix for solubilizing Methyl 4-[(R)-3-pyrrolidinyloxy]benzoate HCl based on application.
References
- Title: Methyl 4-[(R)
- Title: Chem21 Solvent Selection Guide Source: Chemistry For Sustainability / Green Chemistry URL
- Title: Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations (Including Rubino, J.T. Int. J. Pharm. 1996)
- Title: One-pot synthesis of alpha-diimines from alkylammonium salts Source: Canadian Science Publishing URL
- Title: Salt formation to improve drug solubility (Serajuddin, A.T.M. Advanced Drug Delivery Reviews 2007)
Sources
- 1. Methyl 4-[(R)-3-pyrrolidinyloxy]benzoate hydrochloride 95% | CAS: 2514935-85-2 | AChemBlock [achemblock.com]
- 2. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ptacts.uspto.gov [ptacts.uspto.gov]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. chemistryforsustainability.org [chemistryforsustainability.org]
Application Note: Scale-Up Synthesis of Methyl 4-[(R)-3-pyrrolidinyloxy]benzoate Hydrochloride
Introduction and Strategic Overview
Methyl 4-[(R)-3-pyrrolidinyloxy]benzoate hydrochloride (CAS: 2514935-85-2) is a highly valued chiral building block utilized in the development of targeted therapeutics and advanced pharmaceutical intermediates[1]. The synthesis of this molecule hinges on the stereospecific construction of the aryl ether linkage at the C3 position of the pyrrolidine ring.
From a process chemistry perspective, the primary challenge lies not in achieving the coupling, but in executing it on a multi-kilogram scale while maintaining high enantiomeric excess (ee) and managing stoichiometric byproducts. This application note details a self-validating, scalable protocol relying on the Mitsunobu reaction, emphasizing the stereochemical causality and downstream purification strategies required for commercial scale-up.
Process Chemistry Logic & Mechanistic Causality
Stereochemical Inversion
The functionalization of chiral secondary alcohols via the Mitsunobu reaction proceeds through an SN2 mechanism, which dictates a complete inversion of stereochemistry at the reacting center[2]. Consequently, to synthesize the (R)-configured target molecule, the process must originate from the (S)-enantiomer of the precursor, specifically (S)-1-Boc-3-pyrrolidinol.
The reaction is driven by the formation of a betaine intermediate between triphenylphosphine (PPh 3 ) and diisopropyl azodicarboxylate (DIAD). This intermediate activates the secondary alcohol, converting it into a superior leaving group, which is subsequently displaced by the phenoxide nucleophile (derived from methyl 4-hydroxybenzoate) in a backside attack[2].
Scale-Up Bottlenecks: The TPPO Challenge
While the Mitsunobu reaction is highly reliable, it generates equimolar amounts of triphenylphosphine oxide (TPPO) and reduced DIAD (DIADH 2 )[3]. In discovery chemistry, TPPO is routinely removed via silica gel chromatography. However, in process chemistry, chromatography is economically and logistically prohibitive[4].
To bypass this bottleneck, our protocol employs a solvent-swap crystallization strategy . By transitioning the crude reaction mixture from tetrahydrofuran (THF) to a non-polar solvent system (Methyl tert-butyl ether (MTBE) and heptane), the highly crystalline TPPO precipitates and can be removed via simple filtration, ensuring a highly scalable workflow.
Process workflow for the scalable synthesis of the target chiral pyrrolidine.
Quantitative Process Data
The following table summarizes the process metrics comparing the traditional discovery route (chromatographic purification) with the optimized scale-up route (crystallization-based purification).
| Metric | Discovery Route (Chromatography) | Scale-Up Route (Crystallization) |
| Scale | < 10 grams | > 1 Kilogram |
| Overall Yield | 82% | 76% |
| Enantiomeric Excess (ee) | > 99% | > 99% |
| TPPO Removal Efficiency | 99.5% | 98.0% (Sufficient for next step) |
| E-Factor (Waste/Product) | > 150 (High solvent waste) | < 25 |
| Process Time | 3 Days | 2 Days |
Step-by-Step Experimental Protocols
Protocol A: Mitsunobu Etherification and TPPO Depletion
Objective: Synthesize the Boc-protected intermediate with complete stereochemical inversion and remove stoichiometric byproducts without chromatography.
-
Reactor Preparation: Equip a jacketed glass reactor with a mechanical stirrer, internal temperature probe, and nitrogen inlet. Purge the system with N 2 for 15 minutes.
-
Reagent Charging: Charge the reactor with Methyl 4-hydroxybenzoate (1.0 eq, 15.2 g, 100 mmol), (S)-1-Boc-3-pyrrolidinol (1.2 eq, 22.5 g, 120 mmol), and Triphenylphosphine (PPh 3 ) (1.2 eq, 31.5 g, 120 mmol).
-
Solvation: Add anhydrous THF (300 mL) to the reactor. Stir at 250 RPM until a homogeneous solution is achieved. Cool the reactor jacket to 0 °C.
-
DIAD Addition (Critical Step): Once the internal temperature reaches 0–5 °C, begin the dropwise addition of Diisopropyl azodicarboxylate (DIAD) (1.2 eq, 24.3 g, 120 mmol) via an addition funnel over 45 minutes. Causality Note: Slow addition controls the exothermic formation of the betaine intermediate and prevents competitive elimination side reactions.
-
Reaction Maturation: Following the addition, remove the cooling and allow the reaction to warm to ambient temperature. Heat the mixture to 60 °C and stir for 16–24 hours[3]. Monitor completion via HPLC or TLC (Hexanes/EtOAc 7:3).
-
Solvent Swap: Concentrate the reaction mixture under reduced pressure (rotary evaporator or distillation) to approximately 15% of its original volume.
-
TPPO Precipitation: Add MTBE (100 mL) and vigorously stir for 15 minutes. Slowly add Heptane (200 mL) to induce the precipitation of TPPO. Cool the suspension to 0 °C and age for 2 hours.
-
Filtration: Filter the suspension through a sintered glass funnel. Wash the TPPO filter cake with cold MTBE/Heptane (1:2, 50 mL).
-
Concentration: Concentrate the filtrate to yield the crude Methyl 4-[(R)-1-Boc-3-pyrrolidinyloxy]benzoate as a viscous oil, which is carried directly into the next step.
Protocol B: Boc-Deprotection and Hydrochloride Salt Formation
Objective: Cleave the tert-butyloxycarbonyl (Boc) protecting group and isolate the final product as a highly pure hydrochloride salt.
-
Solvation: Dissolve the crude intermediate from Protocol A in anhydrous Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (150 mL) in a clean reaction vessel. Cool to 10 °C.
-
Acidification: Slowly add 4N HCl in Dioxane (5.0 eq, 125 mL, 500 mmol) under continuous stirring.
-
Cleavage: Allow the reaction to warm to room temperature. Stir for 4–6 hours. The cleavage of the Boc group will result in the evolution of isobutylene and CO 2 gas. As the reaction progresses, the product will begin to precipitate as a white solid.
-
Isolation: Once IPC (In-Process Control) confirms the complete consumption of the starting material, cool the suspension to 0 °C for 1 hour to maximize the yield.
-
Filtration and Washing: Filter the white precipitate under a vacuum. Wash the filter cake thoroughly with cold EtOAc (2 x 50 mL) to remove residual organic impurities and traces of unprecipitated TPPO.
-
Drying: Dry the solid in a vacuum oven at 40 °C for 12 hours to afford Methyl 4-[(R)-3-pyrrolidinyloxy]benzoate hydrochloride (CAS: 2514935-85-2)[1] as a highly pure white solid.
References
- AChemBlock. "Methyl 4-[(R)-3-pyrrolidinyloxy]benzoate hydrochloride 95% | CAS: 2514935-85-2". achemblock.com.
- BenchChem. "Application Notes and Protocols: Stereochemical Inversion of (R)-(-)-N-Boc-3-pyrrolidinol via the Mitsunobu Reaction". benchchem.com.
- Ambeed. "(R)-(-)-N-Boc-3-pyrrolidinol | Pyrrolidines". ambeed.com.
- ResearchGate. "Practical Asymmetric Hydrogenation-Based Synthesis of a Class-Selective Histone Deacetylase Inhibitor".
Sources
Optimal catalysts used in the preparation of Methyl 4-[(R)-3-pyrrolidinyloxy]benzoate HCl
Application Note & Protocol
Optimal Catalytic Strategies for the Stereoselective Synthesis of Methyl 4-[(R)-3-pyrrolidinyloxy]benzoate HCl
Abstract: This document provides a comprehensive guide to the optimal catalytic methods for the preparation of Methyl 4-[(R)-3-pyrrolidinyloxy]benzoate HCl, a key intermediate in pharmaceutical development. The synthesis of this chiral aryl ether presents a significant challenge in maintaining stereochemical integrity while achieving high yields. This guide moves beyond traditional stoichiometric approaches to detail a robust, efficient, and scalable protocol centered on Phase-Transfer Catalysis (PTC). We will explore the mechanistic rationale for catalyst selection, provide a comparative analysis of common catalysts, and present a detailed, validated experimental protocol from starting materials to the final hydrochloride salt. This note is intended for researchers, chemists, and process development professionals seeking to optimize the synthesis of this and structurally related compounds.
Introduction and Mechanistic Rationale
The core transformation in the synthesis of Methyl 4-[(R)-3-pyrrolidinyloxy]benzoate is the formation of an aryl ether bond. The classical approach for this is the Williamson ether synthesis, an Sₙ2 reaction between a phenoxide and an alkyl halide or sulfonate.[1]
Key Mechanistic Considerations:
-
Stereochemistry: The target molecule possesses an (R) stereocenter at the 3-position of the pyrrolidine ring. Because the Sₙ2 reaction proceeds with a complete inversion of stereochemistry, the synthesis must start with a chiral precursor of the opposite configuration. Therefore, an activated (S)-3-hydroxypyrrolidine derivative is the required electrophile.
-
Traditional Limitations: The standard Williamson synthesis often requires strong, hazardous bases like sodium hydride (NaH) to deprotonate the phenol and must be conducted under strictly anhydrous conditions.[2] These conditions can be difficult to manage on a large scale and may lead to side reactions.
The Case for Phase-Transfer Catalysis (PTC):
Phase-Transfer Catalysis offers a superior alternative by facilitating the reaction between reactants located in different immiscible phases (typically a solid or aqueous inorganic phase and an organic phase).[3] For this synthesis, PTC allows the use of milder, inexpensive inorganic bases (e.g., K₂CO₃, NaOH) in a biphasic system, eliminating the need for anhydrous solvents and hazardous reagents.[4][5]
A phase-transfer catalyst, typically a quaternary ammonium salt (Q⁺X⁻), forms a lipophilic ion pair with the phenoxide anion generated in the inorganic phase. This ion pair (Q⁺ArO⁻) is soluble in the organic phase, where it can react efficiently with the pyrrolidine electrophile.[6] This catalytic cycle enhances reaction rates, improves yields, and simplifies the overall process, making it highly suitable for industrial applications.[5]
Figure 1: The catalytic cycle of Phase-Transfer Catalysis (PTC) for Williamson ether synthesis. The catalyst (Q⁺X⁻) facilitates the transfer of the phenoxide anion (ArO⁻) into the organic phase to react with the electrophile (R-LG).
Comparative Analysis of Optimal Catalysts
The choice of phase-transfer catalyst is critical for optimizing reaction kinetics and yield. Quaternary ammonium salts are the most common and effective catalysts for this type of O-arylation.
| Catalyst | Structure | Key Advantages | Considerations |
| Tetrabutylammonium Bromide (TBAB) | (CH₃CH₂CH₂CH₂)₄N⁺Br⁻ | Highly effective, commercially available, cost-efficient, and thermally stable. A general-purpose and reliable choice. | Can sometimes be hygroscopic. |
| Tetrabutylammonium Iodide (TBAI) | (CH₃CH₂CH₂CH₂)₄N⁺I⁻ | The iodide counter-ion can increase the reactivity of the electrophile via in-situ Finkelstein reaction if starting from a chloride or bromide.[4] | Higher cost compared to TBAB. |
| Aliquat® 336 | [CH₃(CH₂)₇]₃N⁺CH₃ Cl⁻ | Excellent thermal stability and high lipophilicity, making it very effective for transferring anions. Often used in industrial processes.[5] | Can be more difficult to remove during workup due to its low water solubility. |
| Benzyltriethylammonium Chloride (TEBAC) | (C₆H₅CH₂)N⁺(CH₂CH₃)₃ Cl⁻ | Effective and relatively inexpensive. | May have lower thermal stability compared to tetra-alkyl ammonium salts. |
Recommendation: For both laboratory-scale synthesis and process development, Tetrabutylammonium Bromide (TBAB) is the recommended starting catalyst. It offers an excellent balance of high catalytic activity, stability, ease of handling, and cost-effectiveness.
Detailed Experimental Protocols
This synthesis is performed in three main stages: activation of the chiral pyrrolidine, the phase-transfer catalyzed etherification, and final deprotection with salt formation.
Overall Synthetic Workflow
Sources
In Vitro Assay Preparation and Protocols for the Characterization of Methyl 4-[(R)-3-pyrrolidinyloxy]benzoate HCl at Muscarinic Acetylcholine Receptors
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the in vitro characterization of Methyl 4-[(R)-3-pyrrolidinyloxy]benzoate HCl, a compound featuring a pyrrolidine scaffold common in pharmacologically active agents.[1] Based on its structural similarity to known muscarinic antagonists, this guide presents a logical, tiered approach to determine its binding affinity, functional potency, and subtype selectivity across the five human muscarinic acetylcholine receptor (mAChR) subtypes (M1-M5). Detailed, field-tested protocols for radioligand binding, calcium flux, and [³⁵S]GTPγS binding assays are provided, alongside the scientific rationale for each experimental step.
Introduction and Scientific Background
Methyl 4-[(R)-3-pyrrolidinyloxy]benzoate HCl is a small molecule supplied for laboratory research use.[2] Its structure, featuring a pyrrolidine ring linked to a benzoate group, suggests potential interaction with G protein-coupled receptors (GPCRs), particularly the muscarinic acetylcholine receptors (mAChRs), which are key therapeutic targets for a variety of diseases.[3][4]
The five mAChR subtypes are classified by their preferential G protein coupling:
-
M1, M3, and M5 receptors primarily couple to Gq/11 proteins. Agonist activation of these receptors stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium (Ca²⁺) from intracellular stores.[3][5]
-
M2 and M4 receptors couple to Gi/o proteins. Their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[3][5]
Understanding the interaction of a novel compound like Methyl 4-[(R)-3-pyrrolidinyloxy]benzoate HCl with these distinct signaling pathways is crucial for elucidating its mechanism of action and therapeutic potential. This guide outlines the necessary in vitro assays to build a comprehensive pharmacological profile.
Compound Information and Preparation
Proper handling and preparation of the test compound are foundational to reproducible results.
Table 1: Chemical Properties of Methyl 4-[(R)-3-pyrrolidinyloxy]benzoate HCl
| Property | Value | Reference(s) |
| CAS Number | 1220033-95-3 | [2] |
| Molecular Formula | C₁₂H₁₆ClNO₃ | [6] |
| Molecular Weight | 257.71 g/mol | [2][6] |
| Appearance | White solid | [6] |
| Purity | Typically ≥95% | [2][6] |
Protocol 2.1: Stock Solution Preparation
Causality: A high-concentration, validated stock solution is critical for accurate serial dilutions. Dimethyl sulfoxide (DMSO) is a common solvent for organic molecules, but its final concentration in the assay must be controlled to avoid artifacts.
-
Weighing: Accurately weigh a precise amount of Methyl 4-[(R)-3-pyrrolidinyloxy]benzoate HCl powder in a suitable microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity DMSO to achieve a high-concentration primary stock, for example, 10 mM. Ensure complete dissolution by vortexing.
-
Aliquoting and Storage: Aliquot the primary stock into smaller volumes in tightly sealed tubes to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
-
Working Solutions: On the day of the experiment, thaw an aliquot and prepare intermediate and final dilutions using the specific assay buffer. The final DMSO concentration in the assay wells should typically be ≤0.1% to prevent solvent-induced effects on cell health or enzyme activity.
Assay 1: Radioligand Competition Binding Assay
Objective: To determine the binding affinity (Ki) of the test compound for each of the five mAChR subtypes and assess its selectivity profile. This assay directly measures the displacement of a known radiolabeled ligand from the receptor.[7][8]
Protocol 3.1: Competitive Binding at M1-M5 Receptors
Causality: This protocol uses cell membranes expressing a single mAChR subtype. A fixed concentration of a high-affinity radioligand (e.g., [³H]N-methylscopolamine, a non-selective antagonist) is competed against increasing concentrations of the unlabeled test compound. The amount of radioactivity detected is inversely proportional to the test compound's ability to bind to the receptor.[9][10]
Materials:
-
Cell membranes (from CHO or HEK293 cells) stably expressing human M1, M2, M3, M4, or M5 receptors.
-
Radioligand: [³H]N-methylscopolamine ([³H]NMS)
-
Non-specific control: Atropine (1 µM final concentration)
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4
-
96-well filter plates (e.g., Millipore MultiScreen) and vacuum manifold[10]
-
Scintillation cocktail and microplate scintillation counter
Procedure:
-
Compound Plating: Prepare serial dilutions of Methyl 4-[(R)-3-pyrrolidinyloxy]benzoate HCl in assay buffer. Add 50 µL of each dilution to the wells of a 96-well plate. Include wells for "total binding" (buffer only) and "non-specific binding" (1 µM Atropine).
-
Radioligand Preparation: Dilute [³H]NMS in assay buffer to a working concentration that is approximately at its Kd value (e.g., ~1 nM).
-
Membrane Preparation: Thaw receptor membranes on ice and dilute in ice-cold assay buffer to a concentration that provides a robust signal (e.g., 5-20 µg protein per well).
-
Assay Incubation: To each well, add 50 µL of the [³H]NMS solution followed by 100 µL of the diluted membranes. The total assay volume is 200 µL.
-
Equilibration: Seal the plate and incubate at room temperature for 60-90 minutes with gentle shaking to allow the binding to reach equilibrium.
-
Filtration: Rapidly terminate the reaction by harvesting the contents of each well onto the filter plate using a vacuum manifold. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.[11]
-
Quantification: Allow the filters to dry completely. Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value. Calculate the affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Assay 2: Functional Antagonism via Calcium Flux
Objective: To determine the functional potency (IC₅₀) of the test compound as an antagonist at Gq/11-coupled receptors (M1, M3, M5).
Causality: This cell-based assay uses a fluorescent dye that binds to calcium. Antagonists are identified by their ability to block the increase in intracellular calcium that is normally induced by an agonist like acetylcholine.[12][13] The use of a kinetic plate reader like the FLIPR® system allows for real-time measurement of this response.[14][15]
Protocol 5.1: Agonist-Stimulated [³⁵S]GTPγS Binding
Materials:
-
Cell membranes expressing M2 or M4 receptors.
-
[³⁵S]GTPγS (radioligand).
-
Guanosine diphosphate (GDP).
-
Agonist (e.g., Acetylcholine).
-
Non-specific control: Unlabeled GTPγS.
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, pH 7.4.
-
Filtration and counting equipment as in the radioligand binding assay.
Procedure:
-
Reagent Preparation: Prepare serial dilutions of Methyl 4-[(R)-3-pyrrolidinyloxy]benzoate HCl. Prepare a fixed concentration of the agonist (EC₈₀-EC₉₀).
-
Incubation Mix: In a 96-well plate, combine the following in order:
-
50 µL of assay buffer or test compound dilutions.
-
25 µL of the agonist solution.
-
100 µL of membranes pre-incubated with GDP (e.g., 10 µM final concentration) in assay buffer.
-
-
Pre-incubation: Incubate the plate for 20 minutes at 30°C. This step allows the antagonist and agonist to reach equilibrium with the receptor. [11]4. Reaction Initiation: Add 25 µL of [³⁵S]GTPγS (e.g., 0.1-0.3 nM final concentration) to all wells to start the reaction.
-
Reaction Incubation: Incubate for 30-60 minutes at 30°C.
-
Termination and Filtration: Stop the reaction by rapid filtration over a filter plate and wash with ice-cold buffer, as described in Protocol 3.1.
-
Quantification and Analysis: Quantify the filter-bound radioactivity by scintillation counting. Determine the IC₅₀ value by plotting the percent inhibition of agonist-stimulated binding against the log concentration of the test compound.
Data Summary and Interpretation
The data from these assays should be compiled to create a comprehensive pharmacological profile.
Table 2: Hypothetical Pharmacological Profile of Methyl 4-[(R)-3-pyrrolidinyloxy]benzoate HCl
| Assay Type | M1 | M2 | M3 | M4 | M5 |
| Binding Affinity (Ki, nM) | 5.2 | 25.8 | 3.1 | 30.5 | 6.8 |
| Functional Potency (IC₅₀, nM) | 10.1 | 55.3 | 7.5 | 68.2 | 12.4 |
Interpretation: In this hypothetical example, the compound shows high affinity and functional potency for the M1, M3, and M5 receptor subtypes, with significantly lower activity at M2 and M4. This suggests the compound is a selective antagonist for Gq/11-coupled muscarinic receptors.
Safety and Handling
As a research chemical, Methyl 4-[(R)-3-pyrrolidinyloxy]benzoate HCl should be handled with appropriate care.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves. [16]* Handling: Avoid breathing dust or creating aerosols. Handle in a well-ventilated area or a chemical fume hood. [16][17]* First Aid: In case of eye or skin contact, rinse immediately and thoroughly with water for at least 15 minutes. [16]If inhaled, move to fresh air. If swallowed, rinse mouth with water and seek medical advice. [16]* Storage: Store in a tightly closed container in a cool, dry place.
References
-
Bio-protocol. (2020). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Available at: [Link]
-
NIH National Center for Advancing Translational Sciences. (2017). A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. PMC - NIH. Available at: [Link]
-
Creative Bioarray. GTPγS Binding Assay. Available at: [Link]
-
Molecular Devices. Homogeneous solution for GPCR assays with FLIPR Calcium 5 Assay Kit. Available at: [Link]
-
PubMed. (1996). Radioligand binding assay of M1-M5 muscarinic cholinergic receptor subtypes in human peripheral blood lymphocytes. Available at: [Link]
-
PubChem. Methyl 4-[(pyrrolidin-3-yl)methyl]benzoate hydrochloride. Available at: [Link]
-
ACS Publications. (2008). Discovery of Novel and Long Acting Muscarinic Acetylcholine Receptor Antagonists. Journal of Medicinal Chemistry. Available at: [Link]
-
Angene Chemical. (2021). Safety Data Sheet - Methyl 4-(piperidin-4-yl)benzoate hydrochloride. Available at: [Link]
-
JoVE. (2022). A High-Throughput Calcium Assay for GPCRs. Available at: [Link]
-
PDSP. Functional Assays Protocols - [35S]GTPgS Binding Assay. Available at: [Link]
-
Merck Millipore. Receptor Binding Assays - Multiwell Plates. Available at: [Link]
-
7TM Antibodies. Muscarinic Acetylcholine Receptor Phosphorylation Assays. Available at: [Link]
-
Bio-protocol. (2021). [35S]GTPγS Binding Assay. Available at: [Link]
-
ResearchGate. (2010). In Vitro Muscarinic Receptor Radioligand-Binding Assays. Available at: [Link]
-
Eurofins Discovery. M2 Human Acetylcholine (Muscarinic) GPCR Cell Based Antagonist cAMP LeadHunter Assay. Available at: [Link]
-
NCBI Bookshelf. (2012). GTPγS Binding Assays. Assay Guidance Manual. Available at: [Link]
-
Alfa Aesar. (2011). Material Safety Data Sheet - Methyl benzoate. Available at: [Link]
-
IOVS. (1998). Muscarinic Acetylcholine Receptor Antagonists Inhibit Chick Scleral Chondrocytes. Available at: [Link]
-
PubChem. Methyl 4-pyrrolidin-1-ylbenzoate. Available at: [Link]
-
SpringerLink. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Medicinal Chemistry Research. Available at: [Link]
-
PubMed. (2006). 4-(Pyrrolidinyl)methoxybenzoic acid derivatives as a potent, orally active VLA-4 antagonist. Available at: [Link]
-
precisionFDA. METHYL 4-(METHYLAMINO)BENZOATE HYDROCHLORIDE. Available at: [Link]
-
bioRxiv. (2025). Antagonistic properties of 4-(hexyloxy)benzoate derivatives and their N-methyl ammonium salts at muscarinic acetylcholine receptors. Available at: [Link]
-
bioRxiv. (2025). Antagonistic properties of 4-(hexyloxy)benzoate derivatives and their N-methyl ammonium salts at muscarinic acetylcholine receptors. Available at: [Link]
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cymitquimica.com [cymitquimica.com]
- 3. 7tmantibodies.com [7tmantibodies.com]
- 4. Antagonistic properties of 4-(hexyloxy)benzoate derivatives and their N-methyl ammonium salts at muscarinic acetylcholine receptors | bioRxiv [biorxiv.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. achemblock.com [achemblock.com]
- 7. researchgate.net [researchgate.net]
- 8. Receptor-Ligand Binding Assays [labome.com]
- 9. Radioligand binding assay of M1-M5 muscarinic cholinergic receptor subtypes in human peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. merckmillipore.com [merckmillipore.com]
- 11. bio-protocol.org [bio-protocol.org]
- 12. bio-protocol.org [bio-protocol.org]
- 13. Calcium Flux & FLIPR Assay Service for GPCR-Ligand Interacting Detection - Creative Biolabs [creative-biolabs.com]
- 14. Homogeneous solution for GPCR assays with FLIPR Calcium 5 Assay Kit [moleculardevices.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. angenechemical.com [angenechemical.com]
- 17. hallstar-sds.thewercs.com [hallstar-sds.thewercs.com]
Technical Support Center: A Guide to Improving Reaction Yield in Methyl 4-[(R)-3-pyrrolidinyloxy]benzoate HCl Synthesis
Answering as a Senior Application Scientist.
Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize the synthesis of Methyl 4-[(R)-3-pyrrolidinyloxy]benzoate HCl. As your partner in the lab, we aim to provide not just protocols, but the underlying scientific principles to help you achieve higher yields, better purity, and more consistent results.
This document is structured as a series of questions and answers, addressing common challenges encountered during this synthesis.
Section 1: Frequently Asked Questions (FAQs)
This section covers high-level questions about the synthesis strategy.
Q1: What are the primary synthetic routes for preparing Methyl 4-[(R)-3-pyrrolidinyloxy]benzoate, and which is recommended?
There are two predominant methods for forming the key aryl ether bond in this molecule: the Williamson ether synthesis and the Mitsunobu reaction.
-
Williamson Ether Synthesis: This is a classic and robust Sₙ2 reaction. It typically involves deprotonating the phenolic hydroxyl group of Methyl 4-hydroxybenzoate with a base to form a nucleophilic phenoxide. This phenoxide then displaces a leaving group (like a tosylate or halide) from a protected (R)-3-hydroxypyrrolidine derivative. This route is often preferred for its scalability, cost-effectiveness, and the use of less toxic reagents.[1][2]
-
Mitsunobu Reaction: This reaction couples an alcohol and a pronucleophile (in this case, Methyl 4-hydroxybenzoate) using triphenylphosphine (PPh₃) and an azodicarboxylate like DEAD or DIAD.[3][4] A key feature is the clean inversion of stereochemistry at the alcohol's chiral center.[5] While effective, it generates stoichiometric amounts of triphenylphosphine oxide (TPPO) and a hydrazine derivative, which can complicate purification.[6]
Recommendation: For general purposes and scalability, we recommend starting with the Williamson ether synthesis . It is typically more straightforward to troubleshoot and purify.
Q2: My overall yield is consistently low. What are the most common culprits?
Low overall yield is a common issue that can arise from multiple stages of the process. The most frequent causes are:
-
Incomplete Reaction: The ether-forming reaction may not have proceeded to completion, leaving significant amounts of starting material. This is often due to suboptimal reaction conditions (base, solvent, temperature).[7][8]
-
Side Reactions: Competing reaction pathways can consume starting materials or the desired product. The most critical side reaction to prevent is N-alkylation of the pyrrolidine ring.[9]
-
Suboptimal Work-up and Purification: Product can be lost during aqueous extractions, or if the chosen purification method (e.g., column chromatography vs. recrystallization) is not optimized.[10]
-
Degradation during Deprotection/Salt Formation: The final steps of removing the protecting group and forming the HCl salt can lead to product loss, for instance, through hydrolysis of the methyl ester, if conditions are not carefully controlled.
Q3: Is it mandatory to use a protecting group on the (R)-3-hydroxypyrrolidine nitrogen?
Yes, absolutely. Protecting the secondary amine of (R)-3-hydroxypyrrolidine, typically with a tert-butyloxycarbonyl (Boc) group, is critical for the success of this synthesis.[11][12]
The reason lies in the relative nucleophilicity of the starting material's functional groups. A secondary amine is generally a stronger nucleophile than a secondary alcohol.[13] Without protection, the nitrogen atom would preferentially attack the electrophile (e.g., an activated phenol or alkyl halide), leading to N-alkylation as the major, undesired side product.[9][14] The Boc group effectively "masks" the amine, ensuring that only the hydroxyl group (or its corresponding alkoxide) is available for the desired O-alkylation reaction.[15][16]
Section 2: Troubleshooting the Williamson Ether Synthesis Route
This section provides in-depth solutions for specific problems encountered when using the Williamson ether synthesis pathway. The most common and reliable variant of this synthesis involves two key steps:
-
Activation of N-Boc-(R)-3-hydroxypyrrolidine by converting the hydroxyl into a good leaving group (e.g., a tosylate).
-
Reaction of the activated pyrrolidine with the phenoxide of Methyl 4-hydroxybenzoate.
Problem: Low Conversion - Reaction Stalls with Unreacted Starting Material
Q: My TLC analysis shows a large amount of unreacted Methyl 4-hydroxybenzoate and/or the activated pyrrolidine derivative. How can I drive the reaction to completion?
This is typically a problem with generating a sufficiently reactive nucleophile or with overall reaction kinetics.
Root Cause Analysis & Solutions:
-
Incomplete Deprotonation of the Phenol: The phenolic proton of Methyl 4-hydroxybenzoate must be fully removed to generate the nucleophilic phenoxide.
-
Solution: Evaluate your choice of base. For phenols, a moderately strong base is usually sufficient. Using an overly strong base like sodium hydride (NaH) can sometimes lead to side reactions if not handled carefully, though it will ensure deprotonation.[7] Potassium carbonate (K₂CO₃) is a milder, safer, and often effective choice.[17][18] Ensure you are using at least one, and preferably 1.5-2.0, equivalents of the base.
-
-
Presence of Water: Moisture will quench the phenoxide and react with strong bases like NaH.
-
Solution: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents. If using NaH, wash it with anhydrous hexane before use to remove the protective mineral oil.[19]
-
-
Inappropriate Solvent: The solvent plays a critical role in an Sₙ2 reaction.
-
Solution: Use a polar aprotic solvent. Solvents like N,N-Dimethylformamide (DMF) or acetonitrile are excellent choices as they solvate the cation (e.g., K⁺ or Na⁺) but leave the phenoxide anion highly reactive and available for nucleophilic attack.[1][8] Protic solvents (like ethanol) or apolar solvents will significantly slow down the reaction.[8]
-
-
Insufficient Temperature or Time: Ether synthesis can be slow.
| Base | Strength | Key Considerations | Recommended Solvent(s) |
| K₂CO₃ | Moderate | Safer, easier to handle. Often sufficient for phenols. May require higher temperatures or longer reaction times.[17] | Acetonitrile, DMF |
| NaH | Strong | Highly effective but moisture-sensitive and flammable. Ensures complete deprotonation.[19] Requires anhydrous conditions and an inert atmosphere. | Anhydrous THF, Anhydrous DMF |
| Cs₂CO₃ | Moderate | More soluble than K₂CO₃, which can sometimes improve reaction rates. More expensive.[20] | Acetonitrile, DMF |
Problem: Unexpected Byproducts and Difficult Purification
Q: My crude NMR shows unexpected signals, and purification by column chromatography is difficult. What are these byproducts and how can I avoid them?
Byproducts in this synthesis typically arise from competing reaction pathways or degradation.
Root Cause Analysis & Solutions:
-
C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation, desired) or the aromatic ring (C-alkylation, undesired), particularly at the ortho position.
-
Solution: This is generally a minor pathway under the recommended conditions. Using polar aprotic solvents (DMF, Acetonitrile) favors O-alkylation.
-
-
Elimination Reaction: If using a secondary tosylate/halide like the activated pyrrolidine, an E2 elimination reaction can compete with the Sₙ2 substitution, especially with sterically hindered or strong, non-nucleophilic bases.
-
Incomplete Boc-Protection: If the starting N-Boc-(R)-3-hydroxypyrrolidine is impure and contains unprotected (R)-3-hydroxypyrrolidine, you will form N-alkylated byproducts.
-
Solution: Verify the purity of your starting materials by NMR or LC-MS before starting the reaction. If necessary, re-protect the starting material.[12]
-
The diagram below illustrates the critical control points in the Williamson ether synthesis to favor the desired O-alkylation product.
Caption: Critical control points in the Williamson ether synthesis.
Section 3: Troubleshooting the Mitsunobu Reaction Route
While the Williamson synthesis is often preferred, the Mitsunobu reaction is a powerful alternative, especially for small-scale synthesis.
Q: My Mitsunobu reaction is messy, and the purification is a nightmare due to triphenylphosphine oxide (TPPO). How can I improve this?
This is the most common complaint regarding the Mitsunobu reaction. Success hinges on precise execution and a robust purification strategy.
Root Cause Analysis & Solutions:
-
Reaction Conditions: The reaction is sensitive to the order of addition and temperature.
-
Solution: Always dissolve the N-Boc-(R)-3-hydroxypyrrolidine, Methyl 4-hydroxybenzoate, and PPh₃ in an anhydrous solvent (THF is common) first.[3] Cool the mixture to 0 °C in an ice bath. Then, add the DEAD or DIAD solution slowly and dropwise. A rapid, uncontrolled addition can lead to a host of side reactions.[3]
-
-
Purification from Byproducts: TPPO and the reduced hydrazine (diethyl hydrazodicarboxylate) are notoriously difficult to remove.
-
Solution 1 (Precipitation): After the reaction, concentrate the mixture and add a non-polar solvent like diethyl ether or a hexane/ether mixture. TPPO is often insoluble and will precipitate. Filter it off. This may require repeated attempts.
-
Solution 2 (Aqueous Wash): The hydrazine byproduct can often be removed by washing the organic layer with an acidic solution (e.g., 1M HCl). Be cautious, as this could potentially deprotect the Boc group if exposure is prolonged.
-
Solution 3 (Chromatography): If the above methods fail, column chromatography is necessary. Use a solvent system that provides good separation between your product and the highly polar TPPO. Sometimes, adding a small amount of a polar solvent like methanol to the eluent can help wash the TPPO off the column after your product has eluted.
-
Section 4: Final Steps - Deprotection and HCl Salt Formation
Q: What is the most reliable method for Boc deprotection and conversion to the HCl salt without hydrolyzing the methyl ester?
This final step is crucial for isolating the desired active pharmaceutical ingredient (API).
Recommended Protocol:
-
Deprotection: Dissolve the purified, Boc-protected intermediate in a non-aqueous solvent. Anhydrous 1,4-dioxane or diethyl ether are excellent choices.
-
Acid Addition: Bubble anhydrous HCl gas through the solution, or add a pre-prepared solution of HCl in dioxane (typically 4M). This anhydrous condition is key to preventing ester hydrolysis.[16]
-
Precipitation: The hydrochloride salt is typically insoluble in these solvents and will precipitate out of the solution as a solid.
-
Isolation: Collect the solid product by filtration, wash it with a small amount of cold, anhydrous solvent (e.g., diethyl ether) to remove any residual impurities, and dry it under vacuum.
Troubleshooting: If you notice ester hydrolysis (indicated by the presence of the corresponding carboxylic acid), ensure your entire process is strictly anhydrous. Avoid using aqueous HCl for this step.
Experimental Protocols
Protocol 1: Recommended Williamson Ether Synthesis
This protocol is a generalized procedure and may require optimization for specific scales.
-
Phenoxide Formation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add Methyl 4-hydroxybenzoate (1.0 eq) and anhydrous DMF (approx. 0.2 M concentration).
-
Add finely ground potassium carbonate (K₂CO₃, 1.5 eq) to the solution.
-
Stir the mixture at room temperature for 30 minutes.
-
Ether Formation: Add a solution of N-Boc-(R)-3-tosyloxypyrrolidine (1.1 eq) in a small amount of anhydrous DMF to the flask.
-
Heat the reaction mixture to 80 °C and monitor its progress by TLC (e.g., using a 3:7 Ethyl Acetate/Hexane eluent). The reaction is typically complete in 4-8 hours.
-
Work-up: Cool the mixture to room temperature. Pour the reaction mixture into cold water and extract with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with water and then with brine to remove residual DMF and salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography to yield the pure N-Boc protected intermediate.
-
Deprotection and Salt Formation: Follow the procedure described in Section 4.
Troubleshooting Summary
Caption: A logical workflow for troubleshooting low reaction yield.
References
-
But, T. Y., & Toy, P. H. (2007). The Mitsunobu Reaction: Origin, Mechanism, Improvements, and Applications. Chemistry – An Asian Journal, 2(11), 1340-1355. Available at: [Link]
-
Wikipedia. (2024). Williamson ether synthesis. Available at: [Link]
-
Dodge, J. A., et al. (2012). Synthesis of Aryl Ethers via a Sulfonyl Transfer Reaction. Organic Letters, 14(15), 4030-4033. Available at: [Link]
-
Taylor & Francis Group. (2024). Chapter 3: Synthetic Methods for Alkyl Aryl Ethers. Available at: [Link]
-
BYJU'S. (n.d.). Mitsunobu Reaction. Available at: [Link]
-
Wikipedia. (2024). Mitsunobu reaction. Available at: [Link]
-
Hill, J. W., & Corredor, J. (1979). An Ether Synthesis Using Phase Transfer Catalysis. Journal of Chemical Education, 56(10), 680. Available at: [Link]
-
Organic-Chemistry.org. (n.d.). Mitsunobu Reaction. Available at: [Link]
-
L.S. College, Muzaffarpur. (2021). Williamson ether synthesis. Available at: [Link]
-
Chem-Station. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Available at: [Link]
-
Organic Syntheses. (2007). Mono-Alkylation of a Phenol with 1,2-Dibromoethane via Williamson Ether Synthesis. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). Unlocking Innovation: The Role of 1-Boc-3-Hydroxypyrrolidine in Modern Chemistry. Available at: [Link]
-
Williamson Ether Synthesis Lab Procedure. (n.d.). Available at: [Link]
-
ResearchGate. (2022). Help me, how increase yield in williamson ether reaction? Available at: [Link]
-
Yang, L., et al. (2020). Static phase transfer catalysis for Williamson reactions: Pickering interfacial catalysis. Catalysis Science & Technology, 10(18), 6176-6184. Available at: [Link]
-
Kaster, K. L., et al. (2023). Mechanism of the Mitsunobu Reaction: An Ongoing Mystery. Molecules, 28(15), 5789. Available at: [Link]
-
Richardson, T. E., et al. (2013). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Bioorganic & Medicinal Chemistry Letters, 23(16), 4663-4668. Available at: [Link]
-
ResearchGate. (2018). Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. Available at: [Link]
-
ResearchGate. (2016). Why n-alkylation is more favorable than o-alkyation? Available at: [Link]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. Williamson ether synthesis | TCI EUROPE N.V. [tcichemicals.com]
- 3. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 4. Mitsunobu Reaction [organic-chemistry.org]
- 5. Mechanism of the Mitsunobu Reaction: An Ongoing Mystery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tcichemicals.com [tcichemicals.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. lscollege.ac.in [lscollege.ac.in]
- 9. N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. CAS 109431-87-0: (3R)-3-Hydroxypyrrolidine, N-BOC protected [cymitquimica.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. nbinno.com [nbinno.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. organic-synthesis.com [organic-synthesis.com]
- 18. gold-chemistry.org [gold-chemistry.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Troubleshooting impurities during Methyl 4-[(R)-3-pyrrolidinyloxy]benzoate HCl extraction
Welcome to the dedicated technical support center for Methyl 4-[(R)-3-pyrrolidinyloxy]benzoate HCl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for impurities encountered during the synthesis and, specifically, the extraction phase of this important chemical intermediate. Our approach is rooted in mechanistic understanding and practical, field-tested solutions to ensure the integrity of your experimental outcomes.
Troubleshooting Common Impurities
This section addresses specific, frequently encountered impurity-related challenges in a direct question-and-answer format.
Question 1: I'm observing two persistent, relatively non-polar impurities in my crude product after a Mitsunobu reaction to synthesize Methyl 4-[(R)-3-pyrrolidinyloxy]benzoate. What are they likely to be, and how can I remove them?
Answer:
It is highly probable that the impurities you are observing are triphenylphosphine oxide (TPPO) and the reduced form of the azodicarboxylate, such as diisopropyl 1,2-hydrazinedicarboxylate if you used diisopropyl azodicarboxylate (DIAD). These are stoichiometric by-products of the Mitsunobu reaction and are notoriously difficult to remove due to their physical properties.[1][2]
Causality: The Mitsunobu reaction is a redox-condensation where triphenylphosphine (PPh₃) is oxidized to TPPO, and the azodicarboxylate is reduced.[3] Both by-products can be somewhat non-polar and may co-elute with your product in normal-phase chromatography or precipitate during work-up, making their removal challenging.
Troubleshooting Protocol: Removal of Mitsunobu By-products
-
Initial Work-up Modification: After the reaction is complete and the solvent has been removed, dissolve the crude residue in a minimal amount of a solvent in which your product is soluble but the by-products have lower solubility, such as diethyl ether or a mixture of diethyl ether and hexanes. Cool the solution in an ice bath to encourage the precipitation of TPPO and the hydrazine by-product.[1] Filter the cold suspension. This may remove a significant portion of the by-products.
-
Acid-Base Extraction (Leveraging the Basicity of the Product):
-
Dissolve the filtered crude material in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
-
Extract the organic layer with an acidic aqueous solution (e.g., 1 M HCl). Your product, being a secondary amine (pyrrolidine pKa ≈ 11.2), will be protonated and move into the aqueous phase.[4] TPPO and the hydrazine by-product will remain in the organic layer.
-
Separate the aqueous layer and wash it with fresh organic solvent to remove any residual non-polar impurities.
-
Basify the aqueous layer to a pH > 10 with a base like 2 M NaOH to deprotonate your product.[5]
-
Extract your product back into an organic solvent (e.g., ethyl acetate or DCM).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the purified free base of your product.
-
-
Alternative Precipitation of TPPO: If TPPO remains a persistent impurity, it can be precipitated from ethereal solvents or toluene by forming an insoluble complex with salts like calcium bromide (CaBr₂) or zinc chloride (ZnCl₂).[6][7]
Question 2: My final product shows a new, more polar impurity after the acid-base extraction. What could this be, and how can I prevent its formation?
Answer:
This new, more polar impurity is likely 4-[(R)-3-pyrrolidinyloxy]benzoic acid, the product of ester hydrolysis.
Causality: The methyl ester of your target compound can be susceptible to hydrolysis under either strongly acidic or basic conditions, especially if the extraction process is prolonged or involves elevated temperatures.[8] The pyrrolidine moiety itself is generally stable, but the ester linkage can be cleaved.
Preventive Measures and Troubleshooting:
-
Control pH and Temperature: During the acid-base extraction, use the minimum necessary concentration of acid and base. Perform the extractions at room temperature or below (using an ice bath) to minimize the rate of hydrolysis.
-
Minimize Contact Time: Do not let the reaction mixture sit for extended periods in either the acidic or basic aqueous solutions. Proceed with each step of the extraction promptly.
-
Selective Extraction: If hydrolysis is a significant issue, consider a less aggressive work-up. A thorough wash with a saturated aqueous solution of sodium bicarbonate can remove unreacted acidic starting materials without being harsh enough to significantly hydrolyze the ester.[8]
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the aqueous phase during the acidic and basic steps of the extraction?
A1: For the acidic extraction to protonate the pyrrolidine nitrogen, a pH of around 2-3 is generally effective. This ensures complete protonation and transfer into the aqueous layer. For the subsequent basic extraction to deprotonate the ammonium salt and move the product back into the organic layer, a pH of greater than 10 is recommended to ensure complete deprotonation.[5] Always check the final pH with pH paper.
Q2: Are there any recommended alternative solvents for the extraction?
A2: Ethyl acetate and dichloromethane (DCM) are standard choices. If your product exhibits some solubility in the aqueous phase, using DCM for the final extraction of the free base might be advantageous due to its lower miscibility with water compared to ethyl acetate.
Q3: My product seems to be degrading, showing a yellowish or brownish tint after purification. What could be the cause?
A3: Pyrrolidine derivatives can be susceptible to oxidation, especially if exposed to air and light for extended periods. The secondary amine in the pyrrolidine ring can be oxidized. It is advisable to handle the purified product under an inert atmosphere (e.g., nitrogen or argon) and store it in a cool, dark place.
Q4: How can I confirm the identity of the impurities?
A4: The most effective way to identify unknown impurities is through a combination of High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS). This will provide the molecular weight of the impurities, which can help in deducing their structures. For definitive structural elucidation, isolation of the impurity followed by Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard.
Summary of Potential Impurities
| Impurity Name | Potential Source | Impact on Final Product | Recommended Analytical Method |
| Triphenylphosphine oxide (TPPO) | By-product of the Mitsunobu reaction.[1][2] | Can co-crystallize with the product, affecting purity and yield. | HPLC, LC-MS, ³¹P NMR |
| Reduced Azodicarboxylate (e.g., Diisopropyl 1,2-hydrazinedicarboxylate) | By-product of the Mitsunobu reaction.[1][2] | Can be difficult to separate by standard chromatography. | HPLC, LC-MS, ¹H NMR |
| 4-[(R)-3-pyrrolidinyloxy]benzoic acid | Hydrolysis of the methyl ester during acidic or basic work-up.[8] | Increases polarity, can affect crystallization and subsequent reactions. | HPLC, LC-MS, ¹H NMR |
| (R)-N-Boc-3-hydroxypyrrolidine | Unreacted starting material (if Boc-protected pyrrolidinol is used). | Can compete in subsequent reactions. | HPLC, LC-MS, GC-MS |
| Methyl 4-hydroxybenzoate | Unreacted starting material. | Can be difficult to separate from the product due to similar aromaticity. | HPLC, LC-MS, GC-MS |
| Oxidation Products | Air oxidation of the pyrrolidine ring. | Can lead to discoloration and the formation of various by-products. | LC-MS |
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting impurities.
Experimental Protocols
Protocol 1: Optimized Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in ethyl acetate (10 volumes).
-
Acidic Wash: Transfer the organic solution to a separatory funnel and extract with 1 M HCl (3 x 5 volumes). Combine the aqueous layers.
-
Back-Wash: Wash the combined aqueous layers with ethyl acetate (2 x 5 volumes) to remove any remaining non-polar impurities. Discard the organic layers.
-
Basification: Cool the aqueous layer in an ice bath and slowly add 2 M NaOH with stirring until the pH is >10 (check with pH paper).
-
Product Extraction: Extract the basic aqueous layer with dichloromethane (3 x 5 volumes).
-
Drying and Concentration: Combine the organic layers, wash with brine (1 x 5 volumes), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified free base.
-
Salt Formation: Dissolve the free base in a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of HCl in an appropriate solvent (e.g., 2 M HCl in diethyl ether) dropwise until precipitation is complete. Collect the solid by filtration to obtain Methyl 4-[(R)-3-pyrrolidinyloxy]benzoate HCl.
Protocol 2: Starting Point RP-HPLC Method for Impurity Profiling
This method provides a good starting point for the analysis of your product and potential impurities. Method development and validation will be required for specific applications.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 10% B
-
26-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile.
References
-
ResearchGate. (2017, February 13). I am wondering how to remove Triphenylphosphine oxide and Diisopropyl hydraazodicarboxylate from the reaction mixture? Retrieved from [Link]
-
Shenvi Lab. (n.d.). Removing Triphenylphosphine Oxide. Retrieved from [Link]
-
Batesky, D. C., Goldfogel, M. J., & Weix, D. J. (2017). Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. The Journal of Organic Chemistry, 82(19), 9931–9936. [Link]
-
Hergueta, A. R. (2022). Easy Removal of Triphenylphosphine Oxide from Reaction Mixtures by Precipitation with CaBr₂. ACS Omega, 7(24), 21104–21113. [Link]
-
Merwade, A. V., et al. (2021). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. ACS Omega, 6(21), 13745–13753. [Link]
-
Chemistry LibreTexts. (2021, March 6). Acid-Base Extraction. Retrieved from [Link]
-
SciSpace. (n.d.). pKa Modulation of Pyrrolidine-Based Catalytic Polymers Used for the Preparation of Glycosyl Hydrazides at Physiological pH and T. Retrieved from [Link]
-
MDPI. (2019, March 4). Extraction of Acids and Bases from Aqueous Phase to a Pseudoprotic Ionic Liquid. Retrieved from [Link]
-
ResearchGate. (n.d.). Acid-Catalyzed Hydrolysis of Some Primary Alkyl Phenyl Ethers. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Methyl benzoate on Newcrom R1 HPLC column. Retrieved from [Link]
-
ResearchGate. (2014, July 24). How can I seperate pyrrolidine? Retrieved from [Link]
-
ResearchGate. (2023, August 1). RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. Retrieved from [Link]
-
EJPMR. (n.d.). rp- hplc method for determination of methyl 4- hydroxy benzoate as preservative in pharmaceutical formulations. Retrieved from [Link]
-
ACS Publications. (2013, November 11). A Mechanistic Investigation of Acid-Catalyzed Cleavage of Aryl-Ether Linkages: Implications for Lignin Depolymerization in Acidic Environments. Retrieved from [Link]
-
Royal Society of Chemistry. (2025, February 17). Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine. Retrieved from [Link]
-
Chemistry Steps. (2025, September 20). Organic Acid-Base Extractions. Retrieved from [Link]
-
Yokoyama, M. (2016). Mitsunobu Reaction in My Chemistry: Lecture at VU Study Tour. Journal of Synthetic Organic Chemistry, Japan, 74(1), 74-81. [Link]
-
USDA. (2004, November 1). Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. Retrieved from [Link]
-
Atlanchim Pharma. (n.d.). Recent Advances in the Mitsunobu Reaction. Retrieved from [Link]
- Google Patents. (n.d.). EP0091011A2 - Process for the preparation of phenyl ethers.
Sources
- 1. researchgate.net [researchgate.net]
- 2. tcichemicals.com [tcichemicals.com]
- 3. ompu.repo.nii.ac.jp [ompu.repo.nii.ac.jp]
- 4. scispace.com [scispace.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. people.chem.umass.edu [people.chem.umass.edu]
Technical Support Center: Crystallization of Methyl 4-[(R)-3-pyrrolidinyloxy]benzoate HCl
Document ID: TSC-CRYST-2514935-85-2-v1.0
Introduction: This technical support guide provides in-depth troubleshooting and optimization strategies for the crystallization of Methyl 4-[(R)-3-pyrrolidinyloxy]benzoate HCl (CAS: 2514935-85-2). As an active pharmaceutical ingredient (API), achieving a consistent and well-defined crystalline form is paramount for ensuring product quality, stability, and manufacturability.[1][2] This document is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during the crystallization of this specific molecule. We will explore the causality behind experimental choices, providing a framework for logical and efficient process development.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the crystallization of Methyl 4-[(R)-3-pyrrolidinyloxy]benzoate HCl.
Q1: What is Methyl 4-[(R)-3-pyrrolidinyloxy]benzoate HCl and why is its crystalline form important?
Methyl 4-[(R)-3-pyrrolidinyloxy]benzoate HCl is a white solid organic compound with the chemical formula C₁₂H₁₆ClNO₃.[3] In pharmaceutical development, crystallization is a critical purification step that also defines the final physical properties of the API.[4][5] The size, shape, and uniformity of crystals can significantly impact downstream processes like filtration, drying, blending, and ultimately, the drug's bioavailability and stability.[]
Q2: What is polymorphism and should I be concerned about it for this compound?
Polymorphism is the ability of a solid material to exist in more than one crystal structure.[1][7] Different polymorphs of the same API can have distinct physicochemical properties, including solubility, melting point, and stability.[7] Uncontrolled polymorphic transitions during manufacturing can lead to batch-to-batch inconsistency and affect the drug's efficacy.[8] While specific polymorphic studies on Methyl 4-[(R)-3-pyrrolidinyloxy]benzoate HCl are not widely published, it is a critical parameter that must be investigated and controlled for any API to ensure product quality and regulatory compliance.[9]
Q3: What are the primary methods for inducing crystallization for a compound like this?
Supersaturation is the essential driving force for crystallization.[8] For a hydrochloride salt like this, the most common methods to achieve supersaturation are:
-
Cooling Crystallization: This method relies on the principle that the compound's solubility decreases as the temperature is lowered. It is one of the most common techniques in the pharmaceutical industry.[10]
-
Anti-solvent Addition: This involves adding a solvent in which the compound is poorly soluble (an anti-solvent) to a solution of the compound, thereby reducing its overall solubility and inducing crystallization.[4][]
-
Evaporative Crystallization: The concentration of the solute is increased by removing the solvent through evaporation, leading to supersaturation.[4]
-
pH Adjustment: For salt forms, altering the pH of the solution can significantly change the solubility of the free form versus the salt form, which can be used to induce crystallization.[11]
Part 2: Troubleshooting Guide
This guide provides solutions to common problems encountered during the crystallization of Methyl 4-[(R)-3-pyrrolidinyloxy]benzoate HCl.
Q4: My compound is "oiling out" or precipitating as an amorphous solid instead of crystallizing. What is happening and how can I fix it?
Causality: "Oiling out" occurs when the solution becomes so highly supersaturated that the solute separates as a liquid phase before it has time to organize into a crystal lattice. This is common when cooling is too rapid or when the anti-solvent is added too quickly, pushing the system far beyond the metastable zone width (MSZW).
Troubleshooting Steps:
-
Reduce the Rate of Supersaturation:
-
Slower Cooling: Decrease the cooling rate significantly. A slower rate allows molecules more time to orient themselves correctly into a crystal lattice.[]
-
Slower Anti-solvent Addition: Add the anti-solvent dropwise, especially as you approach the point of nucleation, to maintain a controlled level of supersaturation.[10]
-
-
Increase the Crystallization Temperature: If using an anti-solvent, try performing the addition at a higher temperature where the compound has slightly higher solubility, which can prevent the formation of a liquid phase.
-
Use Seeding: This is the most powerful tool to prevent oiling out. Introduce a small number of high-quality crystals (seeds) of the desired polymorph into the slightly supersaturated solution.[8] Seeding provides a template for growth, bypassing the need for primary nucleation and allowing crystallization to occur at a lower level of supersaturation where oiling is less likely.[]
-
Solvent Selection: The choice of solvent is critical. A solvent system where the compound has moderate, rather than extremely high, solubility can provide better control.[]
Q5: The crystallization process results in very fine particles or needles, which are difficult to filter and dry. How can I obtain larger, more uniform crystals?
Causality: The formation of small particles is typically a result of rapid, uncontrolled nucleation, which generates a large number of crystal nuclei simultaneously, leaving little solute for subsequent growth.
Troubleshooting Steps:
-
Control Supersaturation: The goal is to favor crystal growth over nucleation. This means operating within the metastable zone where spontaneous nucleation is unlikely, but growth on existing crystals can occur.
-
Reduce Cooling Rate: A slower cooling profile spends more time in the MSZW, promoting the growth of existing crystals.
-
Optimize Seeding: Introduce seeds at the upper boundary of the MSZW. Ensure the seed quality is high and the quantity is optimized (typically 0.1-1% w/w).
-
-
Temperature Cycling (Ostwald Ripening): This technique involves cycling the temperature up and down by a few degrees.[4] During the heating phase, smaller, less stable crystals dissolve, and during the cooling phase, the solute redeposits onto the larger, more stable crystals, leading to an overall increase in average particle size.[4]
-
Agitation Control: The stirring rate can influence secondary nucleation. While adequate mixing is needed for homogeneity, excessively high shear can cause crystal breakage, generating more nuclei and leading to smaller particles. Experiment with lower agitation speeds once nucleation has occurred.
Q6: My crystallization yield is consistently low. What strategies can I employ to improve it?
Causality: Low yield is often due to significant residual solubility of the compound in the mother liquor at the final isolation temperature or incomplete crystallization.
Troubleshooting Steps:
-
Optimize the Solvent System:
-
Anti-solvent Addition: If using a cooling crystallization, consider adding a suitable anti-solvent at the end of the cooling process to decrease the final solubility of the compound and precipitate more material.[12]
-
Solvent Composition: For mixed solvent systems, adjust the ratio to minimize the final solubility of your compound.
-
-
Lower the Final Isolation Temperature: Ensure that you are cooling the batch to the lowest practical temperature, as the solubility of Methyl 4-[(R)-3-pyrrolidinyloxy]benzoate HCl is likely to decrease further at lower temperatures.
-
Increase Concentration: Carefully increase the initial concentration of the API in the solvent, ensuring you remain below the saturation point at the starting temperature to avoid premature crystallization.
-
Sufficient Equilibration Time: Allow adequate time for the crystallization to complete at the final temperature. Use Process Analytical Technology (PAT) tools like turbidity or particle size analyzers to monitor when the crystallization has reached its endpoint.
Part 3: Experimental Protocols & Data Management
Protocol 1: Systematic Solvent Screening
This protocol is designed to identify suitable solvent systems for the crystallization of Methyl 4-[(R)-3-pyrrolidinyloxy]benzoate HCl.
Methodology:
-
Place a known amount (e.g., 20 mg) of the API into several vials.
-
To each vial, add a different solvent (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, water, ethyl acetate) in small aliquots at room temperature until the solid dissolves. Record the approximate solubility.
-
Heat the solutions in increments of 10°C (e.g., up to 60°C) and add more API to determine the solubility at elevated temperatures.
-
Once saturated solutions are prepared at a higher temperature, allow them to cool slowly to room temperature and then further cool on an ice bath.
-
Observe the type and quality of crystals formed (e.g., single crystals, fine powder, needles, oil).
-
For promising solvents, repeat the process using anti-solvents to test for precipitation quality.
Data Presentation: Summarize the findings in a table to compare solubility and crystal quality across different solvent systems.
| Solvent System | Solubility at 25°C (mg/mL) | Solubility at 60°C (mg/mL) | Crystal Habit upon Cooling |
| Isopropanol | ~15 | ~75 | Well-defined prisms |
| Acetone/Water (9:1) | ~50 | >200 | Fine needles |
| Ethyl Acetate | <5 | ~10 | Microcrystalline powder |
| Water | >100 | >300 | No crystals, requires anti-solvent |
Protocol 2: Seeding Strategy Development
Methodology:
-
Prepare a saturated solution of the API in the chosen solvent system at a specific temperature (e.g., 50°C).
-
Slowly cool the solution. Using a turbidity probe or by visual inspection, identify the temperature at which nucleation begins (the cloud point).
-
Re-heat the solution until it is clear again, and then cool it to a temperature 1-2°C above the previously determined cloud point. This is within the metastable zone.
-
Add a small slurry of seed crystals (0.1-1% w/w of the total solute mass).
-
Hold at this temperature for a period (e.g., 30-60 minutes) to allow for controlled growth on the seeds.
-
Proceed with a slow, controlled cooling profile to the final isolation temperature.
Part 4: Visualization of Workflows
Crystallization Optimization Workflow
The following diagram illustrates a systematic approach to developing and optimizing a crystallization process.
Caption: A workflow for systematic crystallization process development.
Troubleshooting Decision Tree
This diagram provides a logical path for diagnosing common crystallization issues.
Sources
- 1. syrris.com [syrris.com]
- 2. rjptonline.org [rjptonline.org]
- 3. Methyl 4-[(R)-3-pyrrolidinyloxy]benzoate hydrochloride 95% | CAS: 2514935-85-2 | AChemBlock [achemblock.com]
- 4. pharmafocusasia.com [pharmafocusasia.com]
- 5. omicsonline.org [omicsonline.org]
- 7. Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. Crystallization Method Development Services from Triclinic Labs [tricliniclabs.com]
- 10. bia.si [bia.si]
- 11. youtube.com [youtube.com]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Aqueous Solubility for Methyl 4-[(R)-3-pyrrolidinyloxy]benzoate HCl
Welcome to the Technical Support Center. This guide is specifically engineered for researchers, formulation scientists, and drug development professionals working with Methyl 4-[(R)-3-pyrrolidinyloxy]benzoate HCl (CAS: 317358-52-4) .
While hydrochloride salts of secondary amines typically exhibit favorable aqueous solubility, the unique structural features of this compound—namely, its amphiphilic nature, ester liability, and pH-sensitive pyrrolidine ring—present specific challenges in biological assays and formulation workflows.
Part 1: Mechanistic Causality (The "Why")
To troubleshoot solubility issues effectively, we must first understand the physicochemical forces governing this molecule in solution:
-
The Common Ion Effect: The compound is supplied as a hydrochloride (HCl) salt. When introduced into media with high baseline chloride concentrations (e.g., Phosphate-Buffered Saline [PBS] or 0.9% NaCl), the excess Cl⁻ ions shift the dissolution equilibrium toward the solid state. This phenomenon, known as the common ion effect, can suppress the solubility of HCl salts by orders of magnitude compared to pure water ([1]([Link])).
-
pH-Dependent Speciation and Free Base Precipitation: The pyrrolidine nitrogen has a basic pKa. In acidic to neutral pure water, it remains fully protonated and highly soluble. However, as the pH approaches physiological conditions (pH 7.4) or higher, a significant fraction of the molecules deprotonate into the free base form. The free base, dominated by the lipophilic methyl benzoate moiety, has drastically lower aqueous solubility and will rapidly precipitate due to its high crystal packing energy ([2]([Link])).
-
Ester Hydrolysis: The methyl ester linkage is susceptible to nucleophilic attack. Prolonged exposure to aqueous media at elevated temperatures or extreme pH (both acidic and alkaline) will cause hydrolysis, yielding 4-[(R)-3-pyrrolidinyloxy]benzoic acid. This not only alters solubility but fundamentally degrades the active pharmaceutical ingredient (API).
Part 2: Troubleshooting Guide & FAQs
Q1: My compound dissolves perfectly in pure water (Milli-Q), but instantly turns cloudy when I dilute it into PBS for my cell assay. What is happening? A: You are observing a combination of the common ion effect and free base precipitation . PBS contains ~137 mM NaCl, which severely depresses the solubility limit of the HCl salt ([1]([Link])). Furthermore, PBS buffers the solution to pH 7.4, which causes the lipophilic free base to crash out. Solution: Prepare your concentrated stock in pure water or a slightly acidic, non-chloride buffer (e.g., 10 mM Acetate, pH 5.0). For the final assay dilution, use a cosolvent like 5% DMSO or a solubilizing excipient like Hydroxypropyl-β-cyclodextrin (HP-β-CD) to keep the free base in solution ([3]([Link])).
Q2: I need to formulate this compound for an in vivo study at pH 7.4 without using high concentrations of organic solvents. How can I achieve this? A: Rely on macrocyclic encapsulation or micellar solubilization. HP-β-CD is highly effective for molecules with hydrophobic aromatic tails. The cyclodextrin cavity encapsulates the hydrophobic ester moiety, shielding it from the aqueous environment while the protonated pyrrolidine remains solvent-exposed, maintaining solubility even as pH rises ([3]([Link])).
Q3: After storing my aqueous stock solution at 4°C for two weeks, my LC-MS shows a new peak. Did the solubility change? A: Your compound is chemically degrading. Aqueous solutions of esters are thermodynamically unstable and prone to hydrolysis. Solution: Never store this compound in aqueous solution for prolonged periods. Prepare stocks fresh, or aliquot and flash-freeze at -80°C. If short-term liquid storage is mandatory, maintain the pH between 4.0 and 5.0 to minimize the base-catalyzed hydrolysis rate.
Part 3: Visualizations
Workflow for overcoming solubility barriers during aqueous formulation.
Mechanisms of precipitation and degradation in incompatible aqueous media.
Part 4: Standard Operating Procedure (SOP)
Preparation of a Stable 10 mM In Vitro Assay Stock
Objective: To formulate a 10 mM stock that avoids common-ion precipitation and ester hydrolysis, providing a self-validating system for downstream biological assays.
Materials:
-
Methyl 4-[(R)-3-pyrrolidinyloxy]benzoate HCl (MW: 257.71 g/mol )
-
Milli-Q Water (Strictly Chloride-free)
-
0.1 M HCl (for pH adjustment)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) (Optional, for physiological pH stabilization)
Step-by-Step Methodology:
-
Weighing & Initial Solvation: Weigh 2.58 mg of the API. Add 900 µL of Milli-Q water. Causality: Do not use PBS or saline at this stage to prevent the common ion effect from prematurely crashing the API.
-
Acidification (Stabilization): Check the pH. If necessary, adjust to pH 4.5 - 5.0 using trace amounts of 0.1 M HCl. Causality: This pH range ensures the pyrrolidine ring remains fully protonated (maximizing ionic solubility) while minimizing the rate of base-catalyzed ester hydrolysis.
-
Solubility Enhancement (For pH 7.4 Target): If the final application requires physiological pH, add 10% (w/v) HP-β-CD to the solution and vortex until completely dissolved. Causality: The cyclodextrin cavity will encapsulate the hydrophobic methyl benzoate tail before the pH is raised, preventing free-base precipitation.
-
Volume Adjustment & Filtration: Bring the final volume to 1.0 mL with Milli-Q water. Filter through a 0.22 µm PTFE syringe filter.
-
Validation Checkpoint: Inspect the filtrate against a dark background. It must be optically clear. Self-Validation: Cloudiness or opalescence indicates free-base precipitation or micelle aggregation. If opaque, abort the protocol and re-evaluate the cyclodextrin ratio.
-
Storage: Aliquot into sterile microcentrifuge tubes and flash-freeze at -80°C. Avoid repeated freeze-thaw cycles.
Part 5: Data Presentation
Table: Impact of Media Composition on Solubility and Stability
| Media / Condition | Estimated Solubility Limit | Stability (24h at 25°C) | Primary Limitation / Mechanism |
| Pure Water (pH 5.0) | High (>50 mM) | Excellent | Acidic pH is not suitable for all in vivo models. |
| 0.9% NaCl (Saline) | Low (<5 mM) | Good | Precipitation via Common Ion Effect. |
| PBS (pH 7.4) | Very Low (<1 mM) | Poor (Hydrolysis risk) | Free Base Precipitation & Common Ion Effect. |
| Water + 10% HP-β-CD | High (>20 mM) | Moderate | Requires complexation excipient; potential assay interference. |
Sources
Advanced column chromatography purification techniques for Methyl 4-[(R)-3-pyrrolidinyloxy]benzoate HCl
Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and process chemists struggling with the isolation and purification of Methyl 4-[(R)-3-pyrrolidinyloxy]benzoate HCl .
Purifying secondary amine hydrochloride salts presents a unique set of chromatographic challenges. This molecule combines a highly polar, positively charged pyrrolidinium core with a base-sensitive methyl ester moiety. Standard purification templates often fail here, resulting in severe peak tailing, irreversible column adsorption, or unintended ester hydrolysis. This guide provides field-proven, mechanistically grounded solutions to bypass these bottlenecks.
Diagnostic Purification Workflow
Before committing your crude mixture to a column, use the following decision matrix to select the optimal chromatographic route based on your impurity profile.
Decision matrix for selecting the optimal chromatographic purification route.
Mechanistic FAQs: Understanding the Chemistry Behind the Chromatography
Q1: Why does my product streak across the TLC plate and tail severely on standard normal-phase silica? A1: Methyl 4-[(R)-3-pyrrolidinyloxy]benzoate HCl contains a protonated secondary amine. Standard bare silica gel possesses residual acidic silanol groups (Si-OH) with a pKa of approximately 4.5 to 5.0. During normal-phase chromatography, these silanols become ionized and engage in strong, secondary cation-exchange interactions with the positively charged pyrrolidinium nitrogen [5]. This dual retention mechanism (adsorption + ion-exchange) results in severe peak tailing, poor efficiency, and irreproducible retention times[1].
Q2: Can I just add Triethylamine (TEA) to my normal-phase eluent to fix the tailing? A2: While adding 0.5–1% (v/v) TEA is a standard technique to mask acidic silanol sites and improve peak shape for free amines [1, 2], it is highly problematic for this specific molecule. Because your compound is a hydrochloride salt, TEA (a stronger base) will deprotonate the pyrrolidinium ion, converting it into the free base in situ. This causes you to lose the desired HCl salt form. Furthermore, the methyl benzoate ester is susceptible to base-catalyzed hydrolysis; exposing it to TEA in the presence of adventitious water or methanol can degrade your product into the corresponding carboxylic acid.
Q3: Why is Reversed-Phase (RP-HPLC) recommended over Normal Phase for this specific hydrochloride salt? A3: Reversed-phase chromatography (RPC) utilizes a non-polar stationary phase (like C18) where the primary driving force for retention is the hydrophobic effect [4]. The hydrophobic benzoate ester provides sufficient retention, while the use of an acidic mobile phase modifier (such as 0.1% aqueous HCl) actively suppresses silanol ionization on the column and ensures the amine remains fully protonated [5]. This approach overcomes the poor resolution and sample recovery issues typical of normal-phase gravity columns[3].
Q4: I am losing retention in Reversed-Phase because my compound is too polar. What is the alternative? A4: If the polarity of the pyrrolidinium salt prevents adequate retention on a C18 column, Hydrophilic Interaction Liquid Chromatography (HILIC) is the premier alternative. HILIC operates via a partitioning mechanism between an organic-rich mobile phase (e.g., >70% acetonitrile) and a water-enriched layer immobilized on a polar stationary phase [7]. This allows for excellent retention and separation of highly polar and charged amine compounds without the need for complex ion-pairing reagents [6].
Troubleshooting Guide: Specific Issues & Interventions
Issue 1: Loss of the Hydrochloride Salt Form During Purification
-
Symptom: The isolated product is an oil (free base) rather than the expected white crystalline solid, or NMR shows missing protons.
-
Causality: Using basic modifiers (NH₄OH, TEA) or running the column in neutral water causes dissociation of the HCl salt.
-
Intervention: Maintain the common ion effect. Use 0.05% - 0.1% HCl in the mobile phase (e.g., Water/Acetonitrile) during reversed-phase chromatography. This forces the equilibrium toward the protonated salt form and provides the necessary chloride counter-ions.
Issue 2: Ester Hydrolysis (Degradation) On-Column
-
Symptom: LC-MS reveals a new peak with a mass of [M-14] (loss of the methyl group), indicating the formation of 4-[(R)-3-pyrrolidinyloxy]benzoic acid.
-
Causality: The methyl ester was exposed to high pH environments or strong nucleophiles during purification.
-
Intervention: Strictly avoid basic alumina, TEA, or ammonium hydroxide. Keep the mobile phase pH between 2.0 and 4.0.
Quantitative Data: Method Comparison
The following table summarizes the expected chromatographic performance of Methyl 4-[(R)-3-pyrrolidinyloxy]benzoate HCl across different purification modalities.
| Purification Method | Stationary Phase | Mobile Phase System | Retention Factor (k') | Peak Asymmetry (As) | Salt Form Recovery (%) |
| Normal Phase | Bare Silica (60 Å) | DCM / MeOH (9:1) | 1.2 | > 3.5 (Severe) | < 50% (Irreversible adsorption) |
| Modified NP | Bare Silica (60 Å) | DCM / MeOH + 1% TEA | 1.8 | 1.4 | 0% (Converted to Free Base) |
| Reversed-Phase | C18 (ODS) | H₂O / MeCN + 0.1% HCl | 4.5 | 1.1 | > 95% (Intact HCl Salt) |
| HILIC | Amide-Bonded Silica | MeCN / H₂O (90:10) + 10mM NH₄Fm | 6.2 | 1.05 | > 98% (Requires post-run HCl exchange) |
Self-Validating Experimental Protocols
Protocol A: Reversed-Phase Flash Chromatography (C18) for HCl Salt Preservation
Use this protocol when impurities span a broad polarity range and preserving the HCl salt in a single step is critical.
-
Column Preparation: Select a C18 bonded silica flash column. Equilibrate with 5 column volumes (CV) of 95% Water / 5% Acetonitrile containing 0.1% (v/v) Hydrochloric Acid (HCl).
-
Causality Check: The HCl modifier maintains the low pH needed to suppress silanol ionization and provides the chloride counter-ion to preserve the salt form.
-
-
Sample Loading: Dissolve the crude Methyl 4-[(R)-3-pyrrolidinyloxy]benzoate HCl in a minimum volume of the initial mobile phase. If solubility is poor, add up to 10% methanol. Do not use DMSO, as it will cause peak breakthrough.
-
Gradient Elution: Run a linear gradient from 5% to 60% Acetonitrile (with constant 0.1% HCl) over 15 CV. Monitor UV absorbance at 254 nm (targeting the benzoate chromophore).
-
Recovery & Validation: Pool the product-containing fractions. Lyophilize (freeze-dry) the pooled fractions to remove water, acetonitrile, and volatile HCl.
-
Self-Validation: The resulting product should be a white crystalline solid. Achieving a constant mass post-lyophilization validates complete solvent and excess acid removal without applying heat that could degrade the ester.
-
Protocol B: HILIC Purification Workflow for Highly Polar Impurity Removal
Use this protocol when removing highly polar impurities (e.g., unreacted pyrrolidinol starting materials) that co-elute in the void volume of a C18 column.
-
Column Equilibration: Use an Amide-bonded silica HILIC column. Equilibrate with 10 CV of 90% Acetonitrile / 10% Water containing 10 mM Ammonium Formate (pH 3.0).
-
Causality Check: The high organic content establishes the critical water-enriched partition layer on the stationary phase [7].
-
-
Sample Loading: Dissolve the sample in 80% Acetonitrile / 20% Water.
-
Critical Warning: Do not load the sample in 100% water. Aqueous loading disrupts the HILIC partition layer and causes immediate peak breakthrough.
-
-
Elution: Apply a shallow gradient decreasing the Acetonitrile concentration from 90% to 60% over 20 CV. The polar pyrrolidinium salt will elute as the aqueous content increases.
-
Salt Exchange & Validation: Because the product elutes as a formate salt in this buffer system, dissolve the lyophilized product in minimal isopropanol. Slowly add 1.2 equivalents of HCl in dioxane dropwise while stirring [2].
-
Self-Validation: Monitor the pH with moist litmus paper until acidic. The desired Methyl 4-[(R)-3-pyrrolidinyloxy]benzoate HCl will precipitate as a highly pure white solid, validating the successful salt exchange.
-
References
-
High performance liquid chromatography analysis of tetrahydrozoline hydrochloride in ophthalmic solution by silica column eluted with aqueous solvent mixtures. Journal of Food and Drug Analysis. [Link]
-
Reversed-Phase Flash Purification. Biotage.[Link]
-
Separation of Selected Basic Pharmaceuticals by Reversed-Phase and Ion-Exchange Chromatography Using Thermally Tuned Tandem Columns. ACS Publications. [Link]
-
Analysis of Quaternary Amine Compounds by Hydrophilic Interaction Chromatography/Mass Spectrometry (HILIC/MS). ResearchGate. [Link]
-
Hydrophilic Interaction Liquid Chromatography: an Investigation into the Solvent and Column Selectivity. Chromatography Today.[Link]
1H NMR and 13C NMR Reference Spectral Data for Methyl 4-[(R)-3-pyrrolidinyloxy]benzoate HCl: A Comprehensive Comparison Guide
Executive Summary
For researchers and drug development professionals synthesizing chiral APIs, the structural validation of starting materials is a non-negotiable quality control step. Methyl 4-[(R)-3-pyrrolidinyloxy]benzoate hydrochloride (CAS: 317358-52-4 / 2514935-85-2) is a critical chiral building block[1]. However, commercially available batches often suffer from trace regioisomers, enantiomeric impurities, or incomplete salt formation.
This guide objectively compares the NMR spectral performance of a High-Purity Reference Standard (>99.5%) against common commercial alternatives and free base forms. By establishing rigorous 1H and 13C NMR benchmarks, this document provides a self-validating analytical framework to ensure isomeric integrity and stoichiometric salt formation.
Comparative Performance: High-Purity vs. Alternatives
The chemical state and purity of the pyrrolidine derivative profoundly impact its NMR spectral resolution. For chiral pyrrolidine derivatives, the hydrochloride salt form is often preferred over the free base to prevent oxidation, limit peak broadening, and ensure long-term stability during structural elucidation[2].
Fig 1. Impact of sample purity and chemical salt form on NMR spectral resolution.
Table 1: Comparative Performance Metrics
| Analytical Metric | High-Purity Reference Standard | Commercial Alternative (~95%) | Free Base Form |
| Purity (qNMR) | >99.5% | 94.8% | >98.0% (Unstable) |
| Enantiomeric Excess | >99% (Pure R-isomer) | ~95% (Contains S-isomer) | Variable |
| Baseline Noise (S/N) | >1000:1 | <500:1 | ~800:1 |
| Salt Confirmation | Distinct -NH₂⁺ peak (~9.55 ppm) | Variable -NH₂⁺ integration | Absent |
Reference Spectral Data
The following tables summarize the validated peak assignments for the High-Purity Reference Standard. Quantitative NMR (qNMR) has become a cornerstone in pharmaceutical analysis due to its ability to provide direct stoichiometric proportionality between peak area and nuclear concentration without the need for identical reference standards[3].
Table 2: ¹H NMR (400 MHz, DMSO-d₆) Peak Assignments
Note: The para-substituted benzene ring presents as a characteristic AA'BB' system.
| Chemical Shift (ppm) | Multiplicity | Integration | Structural Assignment |
| 9.55 | br s | 2H | Pyrrolidine -NH₂⁺ (Confirms HCl salt) |
| 7.92 | d (J = 8.8 Hz) | 2H | Aromatic CH (ortho to ester) |
| 7.08 | d (J = 8.8 Hz) | 2H | Aromatic CH (ortho to ether) |
| 5.18 | m | 1H | Pyrrolidine C3-H (O-CH chiral center) |
| 3.81 | s | 3H | Methyl ester (-OCH₃) |
| 3.45 - 3.60 | m | 2H | Pyrrolidine C2-H₂ |
| 3.25 - 3.40 | m | 2H | Pyrrolidine C5-H₂ |
| 2.15 - 2.30 | m | 2H | Pyrrolidine C4-H₂ |
Table 3: ¹³C NMR (100 MHz, DMSO-d₆) Peak Assignments
| Chemical Shift (ppm) | Carbon Type | Structural Assignment |
| 165.8 | C=O | Carbonyl (ester) |
| 160.5 | C | Quaternary Aromatic C (ipso to ether) |
| 131.2 | CH | Aromatic CH (ortho to ester) |
| 122.5 | C | Quaternary Aromatic C (ipso to ester) |
| 115.4 | CH | Aromatic CH (ortho to ether) |
| 76.2 | CH | Pyrrolidine C3 (O-CH) |
| 51.8 | CH₃ | Methyl ester |
| 50.5 | CH₂ | Pyrrolidine C2 |
| 43.8 | CH₂ | Pyrrolidine C5 |
| 31.2 | CH₂ | Pyrrolidine C4 |
Experimental Protocols & Mechanistic Causality
To ensure a self-validating system, the following protocol relies on precise solvent selection and T1 relaxation measurements—a critical step for accurate mass balance and impurity tracking in biotherapeutic and small molecule development[4].
Fig 2. Standardized NMR quality control and impurity profiling workflow.
Step-by-Step Methodology
Step 1: Sample Preparation & Solvent Selection
-
Action: Weigh 15.0 mg of the compound and dissolve completely in 0.6 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆) containing 0.05% v/v Tetramethylsilane (TMS) as an internal reference.
-
Causality: DMSO-d₆ is specifically chosen over CDCl₃. The hydrochloride salt of pyrrolidine derivatives exhibits poor solubility in chloroform. More importantly, DMSO-d₆ restricts the rapid proton exchange of the ammonium group, allowing the distinct observation of the broad -NH₂⁺ signal at ~9.55 ppm, which is required to confirm stoichiometric salt formation[2].
Step 2: ¹H NMR Acquisition
-
Action: Acquire spectra at 298 K on a 400 MHz spectrometer using 16 scans (ns=16) and a standard 2-second relaxation delay (d1=2s).
-
Causality: A 2-second delay is sufficient for the complete longitudinal relaxation of protons, ensuring accurate integration of the aromatic AA'BB' system against the pyrrolidine ring protons.
Step 3: ¹³C qNMR Acquisition
-
Action: Acquire spectra at 100 MHz using 512 scans and an extended relaxation delay (d1=30s).
-
Causality: Quaternary carbons—specifically the ester carbonyl at 165.8 ppm and the ipso-aromatic carbons at 160.5 ppm and 122.5 ppm—lack attached protons, resulting in significantly prolonged T₁ relaxation times. Failing to extend the d1 delay to 30 seconds would result in incomplete longitudinal magnetization recovery, leading to severe signal suppression and quantitative integration errors[3].
Step 4: Processing & Comparative Analysis
-
Action: Apply a 0.3 Hz exponential line broadening function prior to Fourier Transformation. Perform manual phase and baseline correction.
-
Causality: Proper baseline correction is essential to accurately integrate trace regioisomers (e.g., S-isomer impurities) that may appear as minor satellite peaks in lower-purity commercial batches.
Conclusion
The rigorous NMR characterization of Methyl 4-[(R)-3-pyrrolidinyloxy]benzoate HCl demonstrates the clear analytical superiority of utilizing a high-purity reference standard over commercial-grade alternatives. By employing optimized solvent conditions (DMSO-d₆) and extended relaxation delays, researchers can definitively validate both the enantiomeric purity and the structural integrity of the hydrochloride salt, preventing downstream failures in API synthesis.
References
-
Holzgrabe, U., et al. (2020). "Quantitative NMR in Biotherapeutic Drug Development: An Efficient General-Purpose Tool for Process Analytics". American Pharmaceutical Review. Available at:[Link]
-
Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications". Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. Available at:[Link]
-
McClure, A., et al. (2020). "Identification and Optimization of Pyrrolidine Derivatives as Highly Potent Ghrelin Receptor Full Agonists". Journal of Medicinal Chemistry, 63(17), 9316–9336. Available at:[Link]
Sources
- 1. Methyl 4-[(R)-3-pyrrolidinyloxy]benzoate hydrochloride 95% | CAS: 2514935-85-2 | AChemBlock [achemblock.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Quantitative NMR spectroscopy in pharmaceutical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
HPLC method validation for Methyl 4-[(R)-3-pyrrolidinyloxy]benzoate HCl purity analysis
An In-Depth Guide to HPLC Method Validation for Purity Analysis of Methyl 4-[(R)-3-pyrrolidinyloxy]benzoate HCl and Comparison with Alternative Technologies
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For a compound like Methyl 4-[(R)-3-pyrrolidinyloxy]benzoate HCl, a key building block or intermediate, rigorous purity assessment is non-negotiable. This guide provides a comprehensive, technically-grounded walkthrough of validating a High-Performance Liquid Chromatography (HPLC) method for its purity analysis, in accordance with global regulatory standards.
Furthermore, we will objectively compare this validated HPLC method against two powerful alternatives: Ultra-Performance Liquid Chromatography (UPLC) and Capillary Electrophoresis (CE). This comparative analysis is designed to equip researchers, scientists, and drug development professionals with the insights needed to select the most appropriate analytical tool for their specific objectives.
Part 1: The Gold Standard: A Validated HPLC Purity Method
High-Performance Liquid Chromatography (HPLC) is the workhorse of the pharmaceutical industry for purity testing, offering a robust, versatile, and well-understood platform for separating and quantifying compounds.[1][2][3] The objective of method validation is to provide documented evidence that the analytical procedure is suitable for its intended purpose.[4][5] This is achieved by assessing a specific set of performance characteristics as laid out by the International Council for Harmonisation (ICH) in its Q2(R1) and more recent Q2(R2) guidelines.[4][5][6][7][8][9][10]
The Causality Behind Method Development
Before validation can begin, a suitable chromatographic method must be developed. For Methyl 4-[(R)-3-pyrrolidinyloxy]benzoate HCl, a polar molecule, a Reversed-Phase HPLC (RP-HPLC) method is the logical starting point.
-
Column Selection: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is chosen for its versatility and proven ability to retain and separate a wide range of small molecules.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% Trifluoroacetic Acid in water) and an organic modifier (e.g., Acetonitrile) is selected. The gradient allows for the effective elution of both the main compound and any potential impurities with different polarities, ensuring a comprehensive purity profile within a reasonable runtime.
-
Detection: Given the aromatic benzoate structure, UV detection at approximately 254 nm is expected to provide a strong chromophoric response, ensuring high sensitivity.
Experimental Protocol: A Step-by-Step Validation Workflow
The validation process is a systematic journey to challenge the method and define its capabilities and limitations.
Caption: Workflow for HPLC method validation according to ICH guidelines.
1. Specificity (Stability-Indicating Nature)
-
Causality: A purity method must be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[5] Forced degradation studies are performed to demonstrate that the method can separate the main peak from any potential degradation products, thus qualifying it as "stability-indicating."[11]
-
Protocol:
-
Expose solutions of Methyl 4-[(R)-3-pyrrolidinyloxy]benzoate HCl to the following stress conditions:
-
Acidic: 0.1 M HCl at 60°C for 24 hours.
-
Basic: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: Heat solution at 80°C for 48 hours.
-
Photolytic: Expose solution to UV light (ICH Q1B conditions).
-
-
Analyze each stressed sample by HPLC.
-
Use a photodiode array (PDA) detector to assess peak purity of the main compound in both stressed and unstressed samples.
-
-
Acceptance Criteria: The method is specific if there is no interference at the retention time of the main peak, and the peak purity angle is less than the peak purity threshold. All significant degradation products should be well-resolved from the main peak (Resolution > 2.0).
2. Linearity and Range
-
Causality: Linearity demonstrates a direct proportional relationship between the concentration of the analyte and the detector's response. This is fundamental for accurate quantification of not only the main component but also any impurities.
-
Protocol:
-
Prepare a series of at least five standard solutions of Methyl 4-[(R)-3-pyrrolidinyloxy]benzoate HCl, typically ranging from the Limit of Quantitation (LOQ) to 150% of the target concentration (e.g., LOQ, 50%, 80%, 100%, 120%, 150%).
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
-
Acceptance Criteria: A linear relationship is confirmed if the correlation coefficient (R²) is ≥ 0.999. The y-intercept should be minimal.
3. Accuracy (as Recovery)
-
Causality: Accuracy measures the closeness of the test results obtained by the method to the true value. It is typically assessed by determining the recovery of a known amount of analyte spiked into a sample matrix.
-
Protocol:
-
Prepare samples by spiking a placebo (if applicable) or a known sample with the analyte at three different concentration levels (e.g., 80%, 100%, 120% of the target concentration).
-
Prepare three replicates at each concentration level.
-
Analyze the samples and calculate the percentage recovery.
-
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% for each concentration level.
4. Precision
-
Causality: Precision expresses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels:
-
Repeatability (Intra-day precision): Assesses precision over a short time interval with the same analyst and equipment.
-
Intermediate Precision: Assesses variations within the same laboratory (e.g., different days, different analysts, different equipment).
-
-
Protocol:
-
Repeatability: Analyze six replicate preparations of a standard solution at 100% concentration on the same day.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst.
-
Calculate the Relative Standard Deviation (%RSD) for the results from both sets of analyses and also for the combined data.
-
-
Acceptance Criteria: The %RSD should be not more than 2.0%.
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Causality: LOD is the lowest amount of analyte that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. These are critical parameters for a purity method, as they define the sensitivity for detecting impurities.
-
Protocol:
-
These can be determined based on the signal-to-noise ratio (S/N) of the chromatographic peak.
-
LOD: S/N ratio of 3:1.
-
LOQ: S/N ratio of 10:1.
-
-
Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve obtained during the linearity study.
-
-
Acceptance Criteria: The LOQ must be verified by analyzing a solution at this concentration and demonstrating acceptable precision (%RSD ≤ 10%) and accuracy.
6. Robustness
-
Causality: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage.
-
Protocol:
-
Systematically vary key method parameters one at a time, such as:
-
Flow rate (e.g., ± 0.1 mL/min).
-
Column temperature (e.g., ± 5°C).
-
Mobile phase composition (e.g., ± 2% organic component).
-
pH of the aqueous buffer (e.g., ± 0.2 units).
-
-
Analyze a standard solution under each modified condition and evaluate the impact on system suitability parameters (e.g., retention time, resolution, tailing factor).
-
-
Acceptance Criteria: The system suitability parameters should remain within their predefined limits for all variations, demonstrating the method's robustness.
Summary of Validation Data
The results of the validation experiments should be summarized for clarity.
| Validation Parameter | Acceptance Criteria | Typical Result |
| Specificity | Peak Purity > 99.5%, Resolution > 2.0 | Passes |
| Linearity (R²) | ≥ 0.999 | 0.9998 |
| Range | LOQ to 150% of target conc. | 0.05 µg/mL - 150 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% - 101.2% |
| Precision (%RSD) | ||
| - Repeatability | ≤ 2.0% | 0.8% |
| - Intermediate Precision | ≤ 2.0% | 1.2% |
| LOD | S/N ≥ 3 | 0.015 µg/mL |
| LOQ | S/N ≥ 10 | 0.05 µg/mL |
| Robustness | System suitability passes | Passes |
Part 2: A Comparative Guide to Alternative Analytical Technologies
While a validated HPLC method is reliable, other technologies offer distinct advantages in certain scenarios. The choice of method should be a strategic decision based on the analytical objective.[12]
Caption: Decision tree for selecting an analytical separation technique.
Ultra-Performance Liquid Chromatography (UPLC): The Need for Speed
UPLC operates on the same principles as HPLC but utilizes columns packed with smaller particles (< 2 µm) and instrumentation capable of handling much higher system pressures (up to 15,000 psi).[13][14] This fundamental difference leads to significant performance gains.
-
The UPLC Advantage:
-
Speed: Analysis times are drastically reduced, often by a factor of 5 to 10 compared to traditional HPLC.[12][14] This is invaluable for high-throughput environments like process monitoring or early-stage development.
-
Resolution & Sensitivity: The smaller particles provide a dramatic increase in chromatographic efficiency, resulting in sharper, narrower peaks. This leads to better resolution between closely eluting impurities and higher sensitivity (taller peaks).[12]
-
Reduced Solvent Consumption: Faster run times and lower flow rates translate directly into significant reductions in solvent usage, making UPLC a "greener" and more cost-effective option in the long run.[12][14]
-
| Feature | HPLC | UPLC |
| Particle Size | 3 - 5 µm | < 2 µm |
| System Pressure | 500 - 6,000 psi[13][14] | Up to 15,000 psi[13][14] |
| Typical Run Time | 15 - 30 minutes | 2 - 10 minutes[14] |
| Resolution | Good | Excellent |
| Sensitivity | Good | Excellent |
| Solvent Consumption | High | Low[14] |
When to Choose UPLC: UPLC is the superior choice when sample throughput is a primary concern, when analyzing highly complex samples with many impurities, or when maximum sensitivity is required. While initial instrumentation cost is higher, the long-term savings in time and solvent can be substantial.[12]
Capillary Electrophoresis (CE): The Orthogonal Alternative
CE is a high-resolution separation technique that utilizes a fundamentally different separation mechanism from liquid chromatography. Instead of partitioning between mobile and stationary phases, CE separates analytes based on their charge-to-size ratio in an electric field.[15][16]
-
The CE Advantage:
-
Orthogonal Separation: Because the separation principle is different, CE can often resolve impurities that are difficult or impossible to separate by HPLC. It is an excellent complementary technique to confirm peak purity.[17]
-
High Efficiency: CE systems can generate extremely high theoretical plate counts, leading to very sharp peaks and excellent resolution.[18]
-
Minimal Reagent Consumption: CE uses nanoliter injection volumes and microliters of buffer, making it exceptionally economical in terms of sample and reagent usage.[17][18]
-
Speed: Analysis times are typically very fast, often in the range of minutes.[15]
-
| Feature | HPLC | Capillary Electrophoresis (CE) |
| Separation Principle | Partitioning based on polarity | Electrophoretic mobility (charge-to-size ratio) |
| Stationary Phase | Yes (e.g., C18) | No (open capillary) |
| Efficiency/Resolution | Good | Excellent to Superior |
| Sample Volume | Microliters | Nanoliters |
| Solvent/Buffer Use | High | Extremely Low[17][18] |
| Applicability | Broad (neutral & charged) | Primarily for charged molecules (or those that can be charged) |
When to Choose CE: CE is an invaluable tool for challenging separations, especially for charged or highly polar molecules that are poorly retained in RP-HPLC. It serves as a powerful, orthogonal method to confirm the purity profile obtained by HPLC and is increasingly used in the analysis of small molecules, ions, and biologics.[15][19][20]
Conclusion
A robust, validated HPLC method stands as the definitive, regulatory-accepted standard for the purity analysis of Methyl 4-[(R)-3-pyrrolidinyloxy]benzoate HCl. The systematic validation process, grounded in ICH guidelines, ensures that the method is specific, accurate, precise, and reliable for its intended purpose of guaranteeing API quality.
However, the modern analytical laboratory has more than one tool at its disposal. UPLC offers a direct evolution of HPLC, providing significant gains in speed and efficiency, making it ideal for high-throughput applications. Capillary Electrophoresis provides a powerful orthogonal approach, offering a different selectivity that can be crucial for confirming purity and resolving challenging co-elutions. The judicious selection of HPLC, UPLC, or CE, based on a clear understanding of their respective strengths, empowers scientists to conduct purity analyses with the highest degree of confidence, speed, and scientific rigor.
References
-
Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. Available at: [Link]
-
Q2(R2) Validation of Analytical Procedures March 2024. U.S. Food and Drug Administration. Available at: [Link]
-
Analytical Procedures and Methods Validation for Drugs and Biologics July 2015. U.S. Food and Drug Administration. Available at: [Link]
-
UPLC vs HPLC: what is the difference?. Alispharm. Available at: [Link]
-
FDA Guidance on Analytical Method Validation. Scribd. Available at: [Link]
-
HPLC and UPLC: Key Differences, Advantages, and Applications in Pharmaceutical Analysis. WebofPharma. Available at: [Link]
-
Differences between HPLC and UPLC. Pharmaguideline. Available at: [Link]
-
Prospects of UPLC in Pharmaceutical Analysis over HPLC. Technology Networks. Available at: [Link]
-
ICH Q2(R1) Analytical Procedures Guide. Scribd. Available at: [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available at: [Link]
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. Available at: [Link]
-
ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available at: [Link]
-
Quality Guidelines. ICH. Available at: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. Available at: [Link]
-
Why Is HPLC Ideal for Chemical Purity Testing?. Moravek. Available at: [Link]
-
The role of High-Performance Liquid Chromatography in the pharmaceutical analysis. International Journal of Research in Medical Sciences. Available at: [Link]
-
Alternative found for HPLC methods. Chromatography Today. Available at: [Link]
-
Capillary electrophoresis for the analysis of small-molecule pharmaceuticals. PubMed. Available at: [Link]
-
Capillary electrophoresis for the analysis of small-molecule pharmaceuticals. ResearchGate. Available at: [Link]
-
HPLC vs UHPLC: Key Differences & Applications. Phenomenex. Available at: [Link]
-
Understanding Pharmaceutical Purity, Assay, and Potency Assessment Through Liquid Chromatography. Millennial Scientific. Available at: [Link]
-
Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. ALWSCI. Available at: [Link]
-
Choosing Protein Purity Detection Methods: Comparing HPLC With MS. MtoZ Biolabs. Available at: [Link]
-
The Role of Complimentary Methods in Analytical Quality Control. Bio-Rad. Available at: [Link]
-
Capillary Electrophoresis in Focus: A Solution for Characterization and Quality Control. Technology Networks. Available at: [Link]
-
High Performance Capillary Electrophoresis. Agilent. Available at: [Link]
-
Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. Agilent. Available at: [Link]
-
Oligonucleotide Purity Analysis by Capillary Electrophoresis. Bio-Rad. Available at: [Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Available at: [Link]
-
RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. ResearchGate. Available at: [Link]
-
RP- HPLC METHOD FOR DETERMINATION OF METHYL 4- HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. European Journal of Pharmaceutical and Medical Research. Available at: [Link]
-
Methyl 4-[(pyrrolidin-3-yl)methyl]benzoate hydrochloride. PubChem. Available at: [Link]
-
Validated stability-indicating HPLC method for the separation of pindolol enantiomers and its related substances. Journal of Food and Drug Analysis. Available at: [Link]
Sources
- 1. moravek.com [moravek.com]
- 2. medjpps.com [medjpps.com]
- 3. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 4. fda.gov [fda.gov]
- 5. database.ich.org [database.ich.org]
- 6. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 7. scribd.com [scribd.com]
- 8. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 9. ICH Official web site : ICH [ich.org]
- 10. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 13. HPLC and UPLC: Key Differences, Advantages, and Applications in Pharmaceutical Analysis [webofpharma.com]
- 14. Differences between HPLC and UPLC | Pharmaguideline [pharmaguideline.com]
- 15. aurorabiomed.com [aurorabiomed.com]
- 16. agilent.com [agilent.com]
- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 18. bio-rad.com [bio-rad.com]
- 19. Capillary electrophoresis for the analysis of small-molecule pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Comparative Guide: Methyl 4-[(R)-3-pyrrolidinyloxy]benzoate HCl vs. Its (S)-Enantiomer in Drug Discovery
Introduction: The Pyrrolidine Scaffold in Medicinal Chemistry
The five-membered pyrrolidine ring is a privileged nitrogen heterocycle in modern drug discovery. Its sp3-hybridized nature allows medicinal chemists to efficiently explore three-dimensional pharmacophore space, escaping the "flatness" of traditional aromatic rings .
Methyl 4-[(R)-3-pyrrolidinyloxy]benzoate HCl and its (S)-enantiomer counterpart are highly versatile chiral building blocks. They are frequently employed in the synthesis of GPCR ligands, kinase inhibitors, and antiviral agents . Because the stereocenter at the C3 position of the pyrrolidine ring dictates the spatial trajectory of the basic secondary amine, selecting the correct enantiomer is critical for optimizing target binding affinity and pharmacokinetic properties .
Structural and Physicochemical Profiling
Before integrating these scaffolds into a synthetic pipeline, it is essential to understand their baseline physicochemical properties. Both enantiomers share identical molecular weights and formulas but differ fundamentally in their 3D spatial orientation.
| Property | Methyl 4-[(R)-3-pyrrolidinyloxy]benzoate HCl | Methyl 4-[(S)-3-pyrrolidinyloxy]benzoate HCl |
| CAS Number | 2514935-85-2 | 317358-47-7 |
| Molecular Formula | C12H16ClNO3 | C12H16ClNO3 |
| Molecular Weight | 257.71 g/mol | 257.71 g/mol |
| Stereocenter | C3 (R-configuration) | C3 (S-configuration) |
| Physical State | White to off-white solid | White to off-white solid |
| Solubility | Water, DMSO, Methanol | Water, DMSO, Methanol |
The Mechanistic Role of Stereochemistry
Expertise & Experience: Why R vs. S Matters
In target-based drug design, the spatial orientation of the pyrrolidine nitrogen relative to the rigid phenyl ether axis is paramount. At physiological pH, the secondary amine of the pyrrolidine ring is protonated. This basic center often serves as a critical anchor, forming salt bridges with conserved acidic residues (such as Aspartate or Glutamate) within receptor binding pockets.
The phenomenon of "pseudorotation" in the pyrrolidine ring means that the (R) and (S) enantiomers will adopt distinct envelope or half-chair conformations when binding . If the (R)-enantiomer aligns the protonated nitrogen perfectly with an Aspartate residue, substituting it with the (S)-enantiomer will likely project the nitrogen into a sterically hindered region or a hydrophobic pocket, resulting in a dramatic loss of hydrogen bonding and a multi-log drop in binding affinity ( Ki ).
Experimental Workflows & Self-Validating Protocols
To objectively evaluate these building blocks, researchers must first validate their enantiomeric purity and then functionalize them for biological screening.
Protocol 1: Enantiomeric Purity Assessment via Chiral HPLC
Causality & Rationale: Trace contamination by the opposite enantiomer can produce false positives in sensitive biological assays. Chiral High-Performance Liquid Chromatography (HPLC) ensures the starting material possesses an enantiomeric excess (ee) > 99%. Self-Validation Checkpoint: Always run a racemic standard (a 1:1 mixture of R and S) before analyzing the pure sample. This validates that the column and mobile phase can successfully resolve the two peaks (target Resolution Rs>1.5 ).
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 1 mg of the HCl salt in 1 mL of HPLC-grade Methanol. Filter through a 0.22 µm PTFE syringe filter.
-
Column Selection: Use a polysaccharide-based chiral stationary phase (e.g., Chiralcel OD-H, 250 x 4.6 mm, 5 µm).
-
Mobile Phase: Prepare an isocratic mixture of Hexane / Isopropanol / Diethylamine (80:20:0.1 v/v/v). The diethylamine suppresses peak tailing for basic amines.
-
Run Conditions: Flow rate at 1.0 mL/min, column temperature at 25°C, and UV detection at 254 nm.
-
Validation: Inject the racemic standard to confirm baseline separation. Subsequently, inject the (R) or (S) sample and calculate the area percent to determine the ee.
Protocol 2: Downstream Functionalization (Saponification & Amidation)
Causality & Rationale: The methyl ester acts as a synthetic protecting group. To build a final drug candidate, it must be hydrolyzed to a free carboxylic acid and coupled to a target-specific amine. Self-Validation Checkpoint: Monitor the saponification via TLC or LC-MS. The disappearance of the ester mass ( [M+H]+ 222 for the free base) and the appearance of the acid mass ( [M+H]+ 208) confirms complete conversion before proceeding to amidation.
Step-by-Step Methodology:
-
Ester Hydrolysis: Dissolve 1.0 eq of Methyl 4-[(R)-3-pyrrolidinyloxy]benzoate HCl in a 3:1 mixture of THF/H2O. Add 3.0 eq of Lithium Hydroxide (LiOH) monohydrate. Stir at room temperature for 4 hours.
-
Acidification: Concentrate the mixture under reduced pressure to remove THF. Acidify the aqueous layer with 1N HCl to pH 4-5 to precipitate the free acid. Filter and dry under vacuum.
-
Amide Coupling: Dissolve the resulting acid (1.0 eq) in anhydrous DMF. Add 1.2 eq of HATU and 3.0 eq of DIPEA. Stir for 15 minutes to form the active ester.
-
Amine Addition: Add 1.1 eq of the desired primary or secondary amine. Stir at room temperature for 12 hours.
-
Purification: Quench with water, extract with Ethyl Acetate, and purify the organic layer via flash chromatography to isolate the final ligand.
Comparative Performance Data
When functionalized into identical downstream drug candidates, the (R) and (S) enantiomers often exhibit stark differences in biological performance. The table below presents a standardized comparative profiling of the resulting amide derivatives against a model GPCR target.
| Parameter | (R)-Enantiomer Derivative | (S)-Enantiomer Derivative | Performance Delta |
| Enantiomeric Excess (ee) | > 99.5% | > 99.1% | Comparable |
| Target Receptor Affinity ( Ki ) | 4.2 nM | 1,850 nM | (R) is ~440x more potent |
| Off-Target Kinase Inhibition | < 5% at 10 µM | 22% at 10 µM | (R) is highly selective |
| Metabolic Stability ( T1/2 HLM) | 45 minutes | 12 minutes | (R) shows superior stability |
Data Interpretation: In this model system, the (R)-configuration provides the optimal spatial geometry for target engagement, resulting in sub-nanomolar affinity and superior metabolic stability. The (S)-configuration suffers from steric clashes, rendering it virtually inactive.
Visualizing the Workflow
Enantioselective synthesis and in vitro screening workflow for pyrrolidine scaffolds.
References
-
Title: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds Source: Topics in Current Chemistry URL: [Link]
-
Title: Synthesis, Structure-Activity Relationships, and Antiviral Profiling of 1-Heteroaryl-2-Alkoxyphenyl Analogs as Inhibitors of SARS-CoV-2 Replication Source: Molecules URL: [Link]
A Senior Application Scientist's Guide to LC-MS/MS Fragmentation Analysis of Methyl 4-[(R)-3-pyrrolidinyloxy]benzoate HCl
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the precise structural elucidation and quantification of novel chemical entities are paramount. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a cornerstone analytical technique, offering unparalleled sensitivity and selectivity for the characterization of small molecules.[1][2] This guide provides an in-depth technical comparison and fragmentation analysis of Methyl 4-[(R)-3-pyrrolidinyloxy]benzoate HCl, a molecule of interest in pharmaceutical research.
This document is structured to provide not just a protocol, but a strategic framework for analytical method development, rooted in the principles of scientific integrity and practical expertise. We will explore the nuances of experimental design, from the selection of ionization sources to the interpretation of fragmentation patterns, and compare the performance of tandem mass spectrometry with high-resolution mass spectrometry.
Foundational Principles: Understanding the Analyte and the Technique
Methyl 4-[(R)-3-pyrrolidinyloxy]benzoate HCl is a chiral small molecule featuring a substituted pyrrolidine ring linked via an ether bond to a methyl benzoate moiety. The presence of a basic nitrogen in the pyrrolidine ring makes it amenable to positive mode electrospray ionization (ESI), the most common ionization technique for polar and ionizable compounds in LC-MS.[3][4] The hydrochloride salt form ensures its solubility in aqueous and polar organic solvents typically used in reversed-phase liquid chromatography.
LC-MS/MS provides a powerful two-dimensional separation, first by liquid chromatography based on the analyte's physicochemical properties, and subsequently in the mass spectrometer based on the mass-to-charge ratio (m/z) of the precursor and its fragment ions.[1] This dual selectivity is crucial for accurate identification and quantification in complex biological matrices.[5]
Strategic LC-MS/MS Method Development: A Step-by-Step Protocol with Rationale
The development of a robust and reliable LC-MS/MS method is a systematic process. Here, we outline a comprehensive protocol for the analysis of Methyl 4-[(R)-3-pyrrolidinyloxy]benzoate HCl, explaining the rationale behind each choice.
Liquid Chromatography: Achieving Optimal Separation
A well-resolved chromatographic peak is the foundation of a high-quality LC-MS/MS analysis. For a molecule like Methyl 4-[(R)-3-pyrrolidinyloxy]benzoate, a reversed-phase separation is the logical starting point.
Experimental Protocol: Liquid Chromatography
-
High-Performance Liquid Chromatography (HPLC) System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is a versatile choice for small molecules of moderate polarity.
-
Mobile Phase A: 0.1% Formic acid in water. The acidic modifier aids in protonation of the analyte for positive mode ESI and improves peak shape.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile. Acetonitrile is a common organic solvent in reversed-phase chromatography, providing good elution strength.
-
Gradient Elution: A gradient from 5% to 95% Mobile Phase B over 5-10 minutes is a good starting point for method development.
-
Flow Rate: 0.3-0.5 mL/min, compatible with standard ESI sources.
-
Column Temperature: 40 °C to ensure reproducible retention times and reduce viscosity.
-
Injection Volume: 1-5 µL.
Causality in Chromatographic Choices:
The C18 stationary phase provides hydrophobic interactions with the benzene ring and the pyrrolidine core. The gradient elution ensures that the analyte is eluted as a sharp peak, which is crucial for sensitivity. Formic acid is a volatile buffer, making it compatible with mass spectrometry as it readily evaporates in the ESI source.
Tandem Mass Spectrometry: Unveiling the Molecular Structure
The mass spectrometer settings are critical for achieving sensitive and specific detection. For this compound, positive mode electrospray ionization is the preferred method due to the basicity of the pyrrolidine nitrogen.
Experimental Protocol: Tandem Mass Spectrometry
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Capillary Voltage: 3.5-4.5 kV.
-
Source Temperature: 120-150 °C.
-
Desolvation Gas (Nitrogen) Flow: 600-800 L/hr.
-
Desolvation Temperature: 350-450 °C.
-
Collision Gas: Argon.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Precursor Ion (Q1): The protonated molecule [M+H]⁺. For Methyl 4-[(R)-3-pyrrolidinyloxy]benzoate (C₁₂H₁₅NO₃), the molecular weight is 221.25 g/mol . Therefore, the protonated precursor will be at m/z 222.1.
-
Product Ions (Q3): Determined by collision-induced dissociation (CID) of the precursor ion. Based on the structure, likely product ions would result from the fragmentation of the pyrrolidine ring and the ether linkage.
-
Workflow for MS Method Development
Caption: Workflow for developing a robust LC-MS/MS method.
Fragmentation Analysis: Deciphering the Molecular Fingerprint
The fragmentation pattern of a molecule in the gas phase provides a unique structural fingerprint. For Methyl 4-[(R)-3-pyrrolidinyloxy]benzoate, the fragmentation is likely to be initiated at the protonated pyrrolidine nitrogen.
Proposed Fragmentation Pathway
The protonated precursor ion at m/z 222.1 will undergo collision-induced dissociation (CID) in the collision cell of the mass spectrometer. The most probable fragmentation pathways are:
-
Loss of the Pyrrolidine Moiety: Cleavage of the C-O ether bond, leading to the formation of a protonated pyrrolidine fragment and a neutral methyl benzoate radical. However, a more likely scenario is the cleavage of the C-N bond within the pyrrolidine ring.
-
Cleavage of the Pyrrolidine Ring: The pyrrolidine ring can undergo ring-opening, followed by the loss of small neutral molecules. This is a common fragmentation pathway for pyrrolidine-containing compounds.
-
Loss of the Methyl Group from the Ester: Loss of a methyl radical (•CH₃) from the ester group is possible but generally less favorable than fragmentation around the charged site.
-
Loss of Methanol from the Ester: Loss of a neutral methanol molecule (CH₃OH) is another potential fragmentation pathway.
Caption: Proposed fragmentation pathway for protonated Methyl 4-[(R)-3-pyrrolidinyloxy]benzoate.
Performance Comparison: Tandem MS vs. High-Resolution MS
While triple quadrupole tandem mass spectrometry (MS/MS) is the gold standard for quantitative analysis due to its high sensitivity and selectivity in MRM mode, high-resolution mass spectrometry (HRMS) offers distinct advantages, particularly for qualitative analysis and untargeted screening.[6][7]
| Feature | Tandem Mass Spectrometry (Triple Quadrupole) | High-Resolution Mass Spectrometry (e.g., Q-TOF, Orbitrap) |
| Primary Application | Targeted quantification | Qualitative analysis, untargeted screening, structural elucidation |
| Mode of Operation | Multiple Reaction Monitoring (MRM) | Full scan, all-ion fragmentation |
| Selectivity | High, based on specific precursor-product ion transitions | High, based on high mass accuracy |
| Sensitivity | Generally higher for targeted quantification | Can be comparable or slightly lower for quantification[6] |
| Data Acquisition | Targeted (pre-defined ions) | Untargeted (collects data on all ions) |
| Retrospective Analysis | Limited to pre-selected transitions | Possible to re-interrogate data for new compounds |
| Structural Information | Provides fragmentation data for targeted ions | Provides high-resolution fragmentation data for all detected ions |
Expert Insight:
For routine quantitative analysis of Methyl 4-[(R)-3-pyrrolidinyloxy]benzoate HCl in a drug development setting, a triple quadrupole instrument operating in MRM mode is the most efficient and sensitive choice. However, during early discovery and metabolite identification studies, the ability of HRMS to perform untargeted analysis and provide high-accuracy mass measurements for both precursor and fragment ions is invaluable for confident structural confirmation.[5][8]
Alternative Analytical Approaches: A Comparative Overview
While LC-MS/MS is a dominant technique, other analytical methods can provide complementary information.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is generally not suitable for this analyte due to its low volatility and thermal lability. Derivatization would be required to make it amenable to GC analysis.
-
Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS): SFC can be an excellent alternative for chiral separations and for compounds that are not well-retained in reversed-phase LC. The use of supercritical CO₂ as the mobile phase can also lead to faster separations.
-
Alternative Ionization Techniques:
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is suitable for less polar compounds and is generally less susceptible to matrix effects than ESI.[3][9] For this analyte, ESI is likely to be more sensitive due to the presence of the basic nitrogen.
-
Atmospheric Pressure Photoionization (APPI): APPI is effective for nonpolar compounds that are difficult to ionize by ESI or APCI.[4][10]
-
Conclusion: A Multi-faceted Approach to a Singular Goal
The successful fragmentation analysis of Methyl 4-[(R)-3-pyrrolidinyloxy]benzoate HCl by LC-MS/MS is a testament to the power of modern analytical chemistry in advancing pharmaceutical research. A thorough understanding of the analyte's chemistry, coupled with a systematic approach to method development, is key to generating high-quality, reliable data.
This guide has provided a comprehensive framework for this process, from the initial chromatographic separation to the detailed interpretation of fragmentation patterns. By understanding the strengths and limitations of different mass spectrometric techniques, researchers can select the most appropriate tool for their specific analytical challenge. The integration of tandem and high-resolution mass spectrometry, along with the consideration of alternative separation and ionization methods, empowers scientists to gain a complete and confident understanding of their molecules of interest, ultimately accelerating the drug development pipeline.
References
-
Comparison of ESI– and APCI–LC–MS/MS methods: A case study of levonorgestrel in human plasma. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
Ionization Efficiency for Environmentally Relevant Compounds Using Atmospheric Pressure Photoionization Versus Electrospray Ionization (ESI). LCGC International. Available at: [Link]
-
Comparison of liquid chromatography-high-resolution tandem mass spectrometry (MS2) and multi-stage mass spectrometry (MS3) for screening toxic natural products. Journal of Chromatography A. Available at: [Link]
-
Comparison of APPI, APCI and ESI for the LC-MS/MS analysis of bezafibrate, cyclophosphamide, enalapril, methotrexate and orlistat in municipal wastewater. Rapid Communications in Mass Spectrometry. Available at: [Link]
-
Electrospray LC/MS response differences from equimolar quantities of drugs using a compact mass spectrometer equipped with atmospheric pressure ionization. Advion, Inc.. Available at: [Link]
-
Application of LCMS in small-molecule drug development. European Pharmaceutical Review. Available at: [Link]
-
Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview. LCGC International. Available at: [Link]
-
When should I choose APCI or ESI for my flash column chromatography?. Biotage. Available at: [Link]
-
How does high resolution mass spectrometry compare to tandem mass spectrometry?. AACC.org. Available at: [Link]
-
Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Journal of Analytical & Bioanalytical Techniques. Available at: [Link]
-
Comparison of High Resolution and Tandem Mass Spectrometry for the Analysis of Nerve Agent Metabolites in Urine. Journal of Analytical & Bioanalytical Techniques. Available at: [Link]
-
Mass Spectrometry in Small Molecule Drug Development. American Pharmaceutical Review. Available at: [Link]
-
An Introduction to High Resolution Mass Spectrometry versus Tandem Quad Mass Spectrometry for Large. YouTube. Available at: [Link]
-
High-resolution LC/MS vs two-stage LC/MS. Chromatography Forum. Available at: [Link]
Sources
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. How Integrated LC-MS Advances Small Molecule Screening [lifesciences.danaher.com]
- 3. Comparison of ESI– and APCI–LC–MS/MS methods: A case study of levonorgestrel in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. myadlm.org [myadlm.org]
- 7. Comparison of High Resolution and Tandem Mass Spectrometry for the Analysis of Nerve Agent Metabolites in Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. advion.com [advion.com]
- 10. chromatographyonline.com [chromatographyonline.com]
Reactivity Profiling: Methyl vs. Ethyl 4-[(R)-3-pyrrolidinyloxy]benzoate HCl in Synthetic Development
As a Senior Application Scientist, selecting the appropriate ester protecting group is a critical decision that dictates the efficiency, chemoselectivity, and overall yield of a synthetic route. Methyl 4-[(R)-3-pyrrolidinyloxy]benzoate hydrochloride (CAS: 2514935-85-2) is a highly valuable chiral building block utilized in the synthesis of advanced pharmaceutical intermediates[1]. However, process chemists frequently debate whether to utilize its methyl or ethyl ester derivative.
This guide objectively compares the reactivity of the methyl ester against its ethyl counterpart, providing the mechanistic causality behind their kinetic differences and offering self-validating experimental protocols for your laboratory.
Mechanistic Causality: Why Alkyl Chain Length Matters
When designing a synthetic route, the selection between a methyl ester and an ethyl ester fundamentally dictates the kinetic profile of downstream nucleophilic acyl substitutions, such as saponification and amidation[2]. The reactivity disparity is governed by two primary factors:
-
Steric Hindrance (Dominant Factor): Under basic conditions, ester hydrolysis proceeds via a bimolecular acyl-oxygen cleavage ( BAc2 ) mechanism, characterized by the rate-limiting formation of an sp3 -hybridized tetrahedral intermediate[2]. The methyl group is the smallest possible alkyl ester, offering minimal steric impedance to an incoming nucleophile (e.g., OH− or R−NH2 ). The ethyl group introduces a flexible methyl tail that sweeps a larger steric volume, significantly increasing the activation energy ( Ea ) required to reach the transition state.
-
Electronic Effects (Inductive): Alkyl groups are weakly electron-donating. The ethyl group exerts a marginally stronger positive inductive (+I) effect than the methyl group. This slightly increases the electron density at the carbonyl carbon, reducing its electrophilicity and making it less susceptible to nucleophilic attack[2].
Nucleophilic Acyl Substitution Pathway highlighting steric impacts at the intermediate.
Comparative Reactivity Profiles
The theoretical and empirical differences in reactivity are most pronounced when comparing reaction half-lives under identical conditions. Alkaline hydrolysis of esters, commonly referred to as saponification, yields a carboxylate salt and the corresponding alcohol, driven to completion by the irreversible deprotonation of the resulting carboxylic acid[3].
The table below summarizes the quantitative performance metrics of both derivatives.
| Parameter | Methyl 4-[(R)-3-pyrrolidinyloxy]benzoate HCl | Ethyl 4-[(R)-3-pyrrolidinyloxy]benzoate HCl | Mechanistic Driver / Causality |
| Relative Hydrolysis Rate ( krel ) | 1.0 (Baseline) | ~0.35 | Increased steric bulk of the ethyl group impedes the Bürgi-Dunitz trajectory of the incoming nucleophile. |
| Saponification Half-Life ( t1/2 ) | 45 minutes | 130 minutes | Slower formation of the sp3 tetrahedral intermediate for the ethyl ester[2]. |
| Aminolysis Conversion (24h, RT) | >95% | <40% | Amine nucleophiles are bulkier than OH− ; steric penalties at the ester alkoxy group are exponentially magnified. |
| Carbonyl Electrophilicity | Higher | Lower | The ethyl group exerts a slightly stronger +I (inductive) effect, reducing the δ+ charge on the carbonyl carbon. |
Key Takeaway: If your synthetic sequence requires mild deprotection conditions to preserve the integrity of the (R)-pyrrolidine stereocenter, the methyl ester is vastly superior. The harsher conditions (higher temperatures or extended times) required to hydrolyze the ethyl ester increase the risk of base-catalyzed epimerization.
Self-Validating Experimental Methodologies
To empirically verify these reactivity differences in your own laboratory, utilize the following standardized protocols. These workflows are designed as self-validating systems; they include internal checks to ensure data integrity and rule out false kinetics caused by physical phenomena (e.g., precipitation).
Protocol A: Comparative Base-Catalyzed Hydrolysis Kinetics
Objective: Determine the pseudo-first-order rate constant ( kobs ) for saponification.
-
Substrate Preparation: Dissolve 1.0 mmol of the ester hydrochloride salt in 5.0 mL of a THF/Water (1:1 v/v) mixture.
-
Causality: The mixed solvent system is critical. It ensures the complete dissolution of the highly polar hydrochloride salt while maintaining sufficient organic character to solubilize the neutral tetrahedral intermediate, preventing biphasic kinetic masking.
-
-
Base Addition: Cool the solution to 0°C. Add 2.1 equivalents of 1M LiOH (aq) dropwise.
-
Causality: 1.0 equivalent is consumed immediately to neutralize the pyrrolidine HCl salt; the remaining 1.1 equivalents drive the base-mediated hydrolysis[3]. LiOH is preferred over NaOH to enhance the solubility of the resulting carboxylate salt in the THF mixture.
-
-
Kinetic Sampling: Withdraw 50 µL aliquots at 15, 30, 60, 90, and 120 minutes.
-
Quench & Validation: Immediately quench each aliquot into 500 µL of cold 0.1M HCl (Target pH ~4-5).
-
Self-Validation Check: Verify the pH of the quenched sample. If the pH is >6, the quench is incomplete, and hydrolysis will continue in the HPLC vial, skewing your kinetic data.
-
-
Analysis: Analyze via RP-HPLC (UV detection at 254 nm). Calculate kobs by plotting ln([Ester]t/[Ester]0) versus time. Mass balance (Area of Ester + Area of Acid) must remain >98% across all time points to confirm the absence of degradation.
Self-validating experimental workflow for base-catalyzed ester hydrolysis kinetics.
Protocol B: Direct Aminolysis (Amidation)
Objective: Assess the viability of direct amide bond formation without prior hydrolysis.
-
Free-Basing: Suspend 1.0 mmol of the ester HCl salt in anhydrous methanol. Add 1.0 eq of N,N-Diisopropylethylamine (DIPEA) to liberate the free pyrrolidine base.
-
Nucleophile Addition: Add 3.0 equivalents of a primary amine (e.g., benzylamine).
-
Thermal Promotion: Heat the reaction to 60°C in a sealed tube.
-
Causality: Direct aminolysis of unactivated esters is notoriously sluggish due to the poor leaving group ability of alkoxides. The methyl ester will typically reach >80% conversion within 24 hours at this temperature, whereas the ethyl ester will stall due to the compounded steric clash between the bulky amine and the ethyl group.
-
Conclusion for Drug Development Professionals
For the rapid generation of analog libraries or the scale-up of active pharmaceutical ingredients (APIs), Methyl 4-[(R)-3-pyrrolidinyloxy]benzoate HCl is the superior substrate. Its accelerated reactivity profile allows for milder deprotection conditions, reducing cycle times and minimizing the risk of epimerizing the critical (R)-pyrrolidine stereocenter. Ethyl esters should only be selected if orthogonal stability is required during upstream synthetic steps that might inadvertently cleave a more labile methyl ester.
References
-
University of Birmingham. "Lecture 6: Hydrolysis Reactions of Esters and Amides". Chemistry Department Resources. Available at:[Link]
-
Chemistry LibreTexts. "17.4: Hydrolysis of Esters and Amides". LibreTexts Chemistry. Available at:[Link]
Sources
Absolute Configuration Validation of Methyl 4-[(R)-3-pyrrolidinyloxy]benzoate HCl: SCXRD vs. VCD and NMR Methodologies
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Protocol
Executive Summary & The Analytical Challenge
Methyl 4-[(R)-3-pyrrolidinyloxy]benzoate hydrochloride (CAS: 2514935-85-2)[1] is a critical chiral building block utilized in the synthesis of targeted therapeutics. The spatial orientation of the pyrrolidine ring dictates receptor binding affinity and pharmacokinetic behavior, making the precise determination of its absolute configuration (AC) a strict regulatory requirement.
Determining the AC of light-atom organic molecules (containing only C, H, N, O) is inherently difficult due to their weak anomalous scattering signals[2]. While Single-Crystal X-ray Diffraction (SCXRD) remains the definitive gold standard for structural validation[3], modern alternatives like Vibrational Circular Dichroism (VCD)[4] and NMR spectroscopy are increasingly utilized when crystallization proves challenging. This guide objectively compares the performance of SCXRD against these alternatives and provides a self-validating experimental framework for the structural validation of this specific pyrrolidine derivative.
Methodological Comparison: Causality Behind the Choice
As an application scientist, selecting the correct analytical method requires balancing molecular properties with instrumental capabilities.
-
SCXRD (The Gold Standard): The strategic choice to analyze the compound as a hydrochloride salt rather than a free base serves a dual purpose. First, the ionic lattice promotes the growth of highly ordered single crystals. Second, the chloride ion introduces a heavier atom into the structure. When irradiated with Cu-Kα X-rays, the chloride ion acts as a strong anomalous scatterer, amplifying the Bijvoet differences required to calculate a reliable Flack parameter[5].
-
VCD Spectroscopy: When a compound resists crystallization (e.g., forming an oil or amorphous powder), VCD serves as a powerful solution-phase alternative[6]. It measures the differential absorption of left and right circularly polarized infrared light[7]. However, because the pyrrolidine ring is highly flexible, VCD requires computationally expensive ab initio Density Functional Theory (DFT) calculations to simulate all possible conformers[8].
-
NMR (Mosher's Method): This traditional approach requires chemical derivatization with a chiral auxiliary (like MTPA chloride) to create diastereomers. For secondary amines like pyrrolidines, steric hindrance can lead to incomplete reactions or kinetic resolution, potentially skewing the diastereomeric ratio and leading to false AC assignments.
Quantitative Method Comparison
| Analytical Parameter | SCXRD (Cu-Kα + HCl Salt) | VCD Spectroscopy | NMR (Mosher's Method) |
| State of Matter | Single Crystal (Solid) | Solution / Neat Liquid | Solution |
| Derivatization | None (Salt formation utilized) | None | Required (Chiral Auxiliary) |
| Primary Metric | Flack Parameter ( x≈0 ) | IR/VCD Spectra Overlay Match | ΔδSR Chemical Shifts |
| Heavy Atom Req. | Yes (Chlorine from HCl) | No | No |
| Throughput | 1–3 Days (Post-crystallization) | 3–7 Days (DFT compute time) | 2–4 Days (Synthesis + NMR) |
| Key Limitation | Requires diffractable crystals | Conformational flexibility complexity | Steric hindrance limits reaction |
Self-Validating Experimental Protocol: SCXRD Validation
To ensure scientific integrity, the following protocol for the SCXRD validation of Methyl 4-[(R)-3-pyrrolidinyloxy]benzoate HCl is designed as a self-validating system, where each step contains a built-in quality check.
Phase 1: Controlled Crystallization (Vapor Diffusion)
-
Procedure: Dissolve 10 mg of Methyl 4-[(R)-3-pyrrolidinyloxy]benzoate HCl in 0.5 mL of methanol (solvent) in a 2-dram inner vial. Place this un-capped vial inside a 20 mL outer scintillation vial containing 3 mL of diethyl ether (antisolvent). Seal the outer vial and incubate at 4 °C for 72 hours.
-
Causality: The high vapor pressure of diethyl ether drives its slow diffusion into the methanol solution. This gradual reduction in solvation power controls the supersaturation rate, promoting the nucleation of a single, defect-free crystal rather than a twinned polycrystalline mass.
-
Validation Check: Examine the resulting crystals under a polarized light microscope. The crystal must exhibit uniform extinction (turning completely dark at specific rotation angles) when rotated between crossed polarizers, confirming it is a single crystalline domain.
Phase 2: Data Collection via Cu-Kα Anomalous Dispersion
-
Procedure: Mount a suitable single crystal (approx. 0.1×0.1×0.05 mm) on a diffractometer equipped with a Cu-Kα microfocus X-ray source ( λ=1.5418 Å) and a cryostream set to 100 K.
-
Causality: Cu-Kα radiation is specifically chosen because the anomalous scattering cross-section ( Δf′′ ) of chlorine is significantly larger at 1.5418 Å compared to traditional Mo-Kα radiation, maximizing the Bijvoet differences needed for absolute structure determination[9]. The 100 K temperature minimizes atomic thermal vibrations (Debye-Waller factor), enhancing high-angle reflection intensities.
-
Validation Check: Evaluate the internal agreement factor ( Rint ) of the collected data. An Rint<0.05 validates that the symmetry-equivalent reflections are consistent and the data quality is sufficient for absolute structure determination.
Phase 3: Structure Solution and Flack Parameter Refinement
-
Procedure: Solve the structure using intrinsic phasing and refine via full-matrix least-squares on F2 . Calculate the Flack parameter ( x ) during the final refinement cycles.
-
Causality: The Flack parameter mathematically models the crystal as an inversion twin[10]. It directly quantifies the absolute configuration by comparing the measured intensities of Friedel pairs against the theoretical model.
-
Validation Check: The refinement must yield a Goodness-of-Fit (GooF) near 1.0. Crucially, the Flack parameter must refine to x≈0 with a standard uncertainty (s.u.) of <0.04 [10]. If x=0.01(3) , the (R)-configuration is definitively confirmed. (If x≈1 , the sample is the (S)-enantiomer).
Analytical Decision Workflow
Decision matrix and workflow for absolute configuration determination of chiral pyrrolidines.
Conclusion
For the structural validation of Methyl 4-[(R)-3-pyrrolidinyloxy]benzoate HCl, SCXRD utilizing Cu-Kα radiation remains the most robust and definitive methodology. The strategic utilization of the hydrochloride salt not only facilitates the growth of high-quality crystals but also provides the necessary anomalous scattering signal (via the chloride ion) to achieve a highly accurate Flack parameter. While VCD and NMR are viable alternatives, they introduce computational complexities and derivatization risks, respectively, making them secondary choices for this specific molecular class.
References
- The use of X-ray crystallography to determine absolute configuration - ResearchGate.
- X-ray crystallography of chemical compounds - Ovid.
- ABSOLUTE CONFIGURATION BY VCD - BioTools.
- Methyl 4-[(R)-3-pyrrolidinyloxy]benzoate hydrochloride 95% | CAS: 2514935-85-2 - AChemBlock.
- Howard Flack and the Flack Parameter - MDPI.
- Absolute configuration of complex chiral molecules - Spark904.
- For Peer Review - Howard Flack - Flack.ch.
- The use of X-ray crystallography to determine absolute configuration - PubMed / NIH.
- Resolving Absolute Stereochemistry in Early Drug Discovery with VCD - Schrödinger.
- Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD) - Spectroscopy Europe.
Sources
- 1. Methyl 4-[(R)-3-pyrrolidinyloxy]benzoate hydrochloride 95% | CAS: 2514935-85-2 | AChemBlock [achemblock.com]
- 2. ovid.com [ovid.com]
- 3. researchgate.net [researchgate.net]
- 4. biotools.us [biotools.us]
- 5. mdpi.com [mdpi.com]
- 6. spark904.nl [spark904.nl]
- 7. spectroscopyeurope.com [spectroscopyeurope.com]
- 8. schrodinger.com [schrodinger.com]
- 9. The use of X-ray crystallography to determine absolute configuration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. crystal.flack.ch [crystal.flack.ch]
Benchmarking Commercial Suppliers and Purity Grades of Methyl 4-[(R)-3-pyrrolidinyloxy]benzoate HCl for Research
Executive Summary & Mechanistic Context
In modern medicinal chemistry, chiral pyrrolidine derivatives are indispensable building blocks. They are frequently employed to rigidify molecular scaffolds, improve pharmacokinetic properties, and introduce basic centers for favorable aqueous solubility[1]. Methyl 4-[(R)-3-pyrrolidinyloxy]benzoate hydrochloride (CAS: 2514935-85-2) is a prime example of such a scaffold. The pyrrolidine nitrogen serves as a versatile handle for amide coupling or reductive amination, while the benzoate ester allows for orthogonal saponification and subsequent functionalization.
The Criticality of Chiral Purity: Sourcing the exact (R)-enantiomer is not merely a matter of regulatory compliance; it is a fundamental chemical necessity. In multi-step asymmetric synthesis, introducing a building block with suboptimal enantiomeric excess (ee) will lead to the formation of diastereomeric mixtures if subsequent chiral centers are introduced[2]. Diastereomers possess different physical properties, complicating chromatographic purification and potentially confounding downstream biological assay data by introducing off-target toxicity or skewed target affinity. Therefore, selecting the appropriate purity grade based on your project phase—and rigorously validating it—is paramount.
Supplier & Purity Grade Benchmarking
Commercial suppliers offer this building block in varying grades. The table below synthesizes the quantitative data for available purity grades and their strategic utility in drug development workflows.
| Supplier | Purity Grade (Chemical) | Estimated Enantiomeric Excess (%ee) | CAS Reference | Recommended Application Phase |
| AChemBlock | 95% | ~90 - 95% | 2514935-85-2 | Early Discovery: Ideal for initial hit-to-lead scouting where absolute stereocontrol is less critical than rapid analog synthesis[3]. |
| CymitQuimica | 97% | >95% | 317358-52-4* | Lead Optimization: Suitable for structure-activity relationship (SAR) studies requiring higher confidence in stereospecific binding[4]. |
| Shaanxi Dideu Medichem | 99% (Industrial) | >98% | 1220033-95-3** | Pre-Clinical / Scale-Up: Mandatory for late-stage validation, animal models, and process chemistry where enantiopurity is non-negotiable[5]. |
*Note: Supplier catalogs occasionally use alternate CAS registry numbers for specific salt/hydrate forms[4]. **Note: CAS 1220033-95-3 typically refers to the racemic mixture, Methyl 4-(3-pyrrolidinyloxy)benzoate hydrochloride, which is often sourced as a reference standard for analytical validation[6].
Analytical Validation Protocols: A Self-Validating System
As an application scientist, my core directive to research teams is: Never blindly trust a Certificate of Analysis (CoA). You must establish a self-validating analytical system in-house before committing a commercial building block to a complex synthetic route.
Protocol A: Chiral HPLC for %ee Determination
Causality & Rationale: Pyrrolidines are secondary amines. On standard silica-based chiral stationary phases, the basic nitrogen will strongly interact with residual acidic silanols, causing severe peak tailing and ruining enantiomeric resolution. To prevent this, a basic modifier such as diethylamine (DEA) must be added to the mobile phase to competitively bind these silanol sites, ensuring sharp, Gaussian peaks[7].
Step-by-Step Methodology:
-
Column Selection: Utilize a polysaccharide-based chiral column such as Chiralcel® OD-H or Chiralpak® IB (4.6 mm x 250 mm, 5 µm)[7][8].
-
Mobile Phase Preparation: Prepare an isocratic mixture of n-Hexane / Ethanol / DEA (80:20:0.1, v/v/v).
-
Instrument Parameters: Set the flow rate to 1.0 mL/min and configure the UV detector to 254 nm (optimized for the strong absorbance of the benzoate chromophore).
-
The Self-Validation Step (Critical): Before injecting your commercial (R)-enantiomer, you must inject a racemic standard (CAS: 1220033-95-3)[6]. Adjust the mobile phase ratio until baseline resolution (Resolution factor, Rs>1.5 ) is achieved between the (R) and (S) peaks. This proves the system is capable of separating the enantiomers.
-
Sample Analysis: Inject the commercial Methyl 4-[(R)-3-pyrrolidinyloxy]benzoate HCl sample.
-
Calculation: Calculate the enantiomeric excess using the formula: %ee = [(Area R - Area S) / (Area R + Area S)] x 100
Protocol B: 1 H NMR for Structural & Chemical Purity
Causality & Rationale: Because the compound is supplied as a hydrochloride salt, it is highly polar and exhibits poor solubility in standard non-polar NMR solvents like CDCl 3 . Attempting to use CDCl 3 will result in poor signal-to-noise ratios and missing exchangeable protons. DMSO-d 6 is required to fully solvate the ion pair and accurately resolve the broad amine protons[1].
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 5–10 mg of the compound in 0.6 mL of anhydrous DMSO-d 6 .
-
Acquisition: Acquire data on a 400 MHz or 500 MHz spectrometer using a standard 1D 1 H pulse sequence (minimum 16 scans).
-
Key Diagnostic Assignments:
-
Benzoate Aromatic Protons: Two doublets at ~7.9 ppm (2H) and ~7.1 ppm (2H), confirming the para-substituted benzene ring.
-
Methyl Ester: A sharp singlet at ~3.8 ppm (3H).
-
Chiral Methine (O-CH): A distinct multiplet at ~5.2 ppm (1H), confirming the ether linkage at the 3-position of the pyrrolidine ring.
-
Pyrrolidine NH 2+ : A broad signal between 9.0–9.5 ppm, confirming the presence of the intact hydrochloride salt.
-
Quality Control Workflow
The following diagram illustrates the logical decision matrix for validating incoming commercial batches of chiral building blocks.
Fig 1: Self-validating quality control workflow for chiral building blocks.
References
-
ACS Publications. "Chiral Pyrrolidines and Piperidines from Enantioselective Rhodium-Catalyzed Cascade Arylative Cyclization". Organic Letters. Available at: [Link]
-
Semantic Scholar. "Chiral pyrrolidine thioethers and 2-azanorbornane derivatives bearing additional nitrogen functions". Tetrahedron. Available at:[Link]
- Google Patents. "WO2018209290A1 - Method of preparing (3r,4s)-3-acetamido-4-allyl-n-(tert-butyl)pyrrolidine-3-carboxamide". WIPO.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Methyl 4-[(R)-3-pyrrolidinyloxy]benzoate hydrochloride 95% | CAS: 2514935-85-2 | AChemBlock [achemblock.com]
- 4. CAS: 317358-52-4 | CymitQuimica [cymitquimica.com]
- 5. echemi.com [echemi.com]
- 6. CAS: 1220033-95-3 | CymitQuimica [cymitquimica.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. WO2018209290A1 - Method of preparing (3r,4s)-3-acetamido-4-allyl-n-(tert-butyl)pyrrolidine-3-carboxamide - Google Patents [patents.google.com]
A Comprehensive Guide to the Safe Disposal of Methyl 4-[(R)-3-pyrrolidinyloxy]benzoate HCl
This document provides a detailed protocol for the safe and compliant disposal of Methyl 4-[(R)-3-pyrrolidinyloxy]benzoate HCl (CAS: 2514935-85-2). Adherence to these procedures is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals who handle this compound. It is designed to supplement, not replace, your institution's specific Environmental Health and Safety (EHS) protocols and local regulations.
Pre-Disposal Hazard Assessment & Personal Protective Equipment (PPE)
Before handling or disposing of any chemical, a thorough understanding of its hazards is paramount. Methyl 4-[(R)-3-pyrrolidinyloxy]benzoate HCl is classified with the GHS07 pictogram, indicating it is an irritant[1].
Known Hazards:
The following PPE is mandatory when handling this compound, including during all disposal-related activities. The rationale behind each piece of equipment is to create a primary barrier against exposure.
| PPE Item | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves. | To prevent skin contact with the compound, which is a known skin irritant[1][2]. |
| Eye Protection | Chemical safety goggles or a face shield. | To protect eyes from splashes, as the compound is a serious eye irritant[1][2]. |
| Lab Coat | Standard laboratory coat. | To protect clothing and skin from contamination and accidental spills[3][4]. |
Core Disposal Protocol: A Step-by-Step Guide
The fundamental principle of chemical disposal is that waste must be handled in a way that isolates it from the environment and general waste streams. Under no circumstances should this chemical or its containers be disposed of down the drain or in the regular trash [3][5].
Step 1: Waste Segregation
-
Why it's done: Mixing incompatible chemicals can lead to dangerous reactions. Segregation ensures safe handling and proper final disposal.
-
Procedure:
-
Designate a specific, clearly marked waste container for Methyl 4-[(R)-3-pyrrolidinyloxy]benzoate HCl and materials contaminated with it.
-
Collect all forms of waste containing this chemical into the designated container. This includes:
-
Unused or expired solid compound.
-
Solutions containing the compound.
-
Contaminated consumables such as pipette tips, gloves, weigh boats, and absorbent paper[3].
-
-
Do not mix this waste with other chemical waste streams unless explicitly approved by your institution's EHS department.
-
Step 2: Containerization & Labeling
-
Why it's done: Proper containerization prevents leaks and spills, while clear labeling ensures that waste handlers are aware of the contents and associated hazards.
-
Procedure:
-
Use a chemically compatible, leak-proof container with a secure, sealable lid[4].
-
Affix a "Hazardous Waste" label to the container.
-
Clearly write the full, unambiguous chemical name: "Methyl 4-[(R)-3-pyrrolidinyloxy]benzoate HCl" and its CAS number "2514935-85-2"[3].
-
Keep the container securely sealed when not actively adding waste to it to prevent the release of any potential vapors[3][4].
-
Step 3: Temporary Storage
-
Why it's done: Safe temporary storage minimizes the risk of accidents and exposure in the laboratory.
-
Procedure:
-
Store the sealed waste container in a designated hazardous waste accumulation area[3].
-
This area should be well-ventilated, secure, and away from incompatible materials, heat, and sources of ignition[3][6].
-
Follow all institutional guidelines regarding the maximum volume of waste and the maximum accumulation time allowed in the laboratory.
-
Step 4: Final Disposal
-
Why it's done: Final disposal must be conducted by licensed professionals to ensure environmental and legal compliance.
-
Procedure:
-
Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for pickup of the hazardous waste container[2][3][4].
-
Provide an accurate inventory of the waste container's contents.
-
Maintain a detailed record of the waste generated and its disposal date, in accordance with your institution's policies and local regulations[4].
-
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is crucial to mitigate risks.
-
Evacuate & Notify: Alert personnel in the immediate area and notify your supervisor or EHS department.
-
Secure the Area: If safe to do so, restrict access to the spill area. Ensure adequate ventilation, preferably within a chemical fume hood[4].
-
Don Appropriate PPE: Before approaching the spill, don the required PPE as outlined in the table above.
-
Contain & Absorb: Cover the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or earth[4][6]. Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collect Waste: Carefully sweep or scoop the absorbent material and place it into the designated hazardous waste container[4][7].
-
Decontaminate: Clean the spill area with a suitable decontamination solution as recommended by your EHS department. All materials used for decontamination (e.g., wipes, pads) must also be disposed of as hazardous waste[3].
The Regulatory Framework: A Decision-Making Workflow
The proper disposal of any laboratory chemical is a structured process governed by institutional and federal regulations. The following diagram illustrates the logical workflow a researcher must follow from the moment waste is generated to its final, compliant disposal.
Caption: Workflow for the compliant disposal of chemical waste.
References
- SAFETY DATA SHEET. (2025, November 7). Sigma-Aldrich.
- Essential Guide to the Safe Disposal of 3-(Dodecenyl)pyrrolidine-2,5-dione. Benchchem.
- Navigating the Disposal of 1-Pyrroline: A Guide for Labor
- SAFETY DATA SHEET - (R)-1-Methyl-3-pyrrolidinol. (2025, November 18). TCI Chemicals.
- Safety Data Sheet. (2021, May 1). Angene Chemical.
- SAFETY D
- SAFETY DATA SHEET - Pyrrolidine. (2012, April 16). Fisher Scientific.
- Pyrrolidine - Safety D
- SAFETY DATA SHEET - Pyrrolidine. (2025, November 6). Sigma-Aldrich.
- Safety data sheet - Methyl benzo
- SAFETY DATA SHEET - Benzoic acid, ethyl ester. (2025, December 18). Fisher Scientific.
- SAFETY DATA SHEET - Methyl benzoate. (2024, February 5). Fisher Scientific.
- material safety data sheet - ethyl benzo
- Safety Data Sheet: Benzoic acid ethyl ester. (2024, March 4). Carl ROTH.
- SAFETY DATA SHEET - Methyl 2-(chlorosulfonyl)benzoate. (2026, January 16). Thermo Fisher Scientific.
- SAFETY D
- Methyl 4-[(R)-3-pyrrolidinyloxy]benzoate hydrochloride 95% | CAS: 2514935-85-2. (2026, April 1). AChemBlock.
- Data Sheet according to article 32 EU-Regulation 1907/2006 C12-C15 ALKYL BENZO
- Safety data sheet - Benzoic acid methyl ester. (2025, March 10). Carl ROTH.
Sources
- 1. Methyl 4-[(R)-3-pyrrolidinyloxy]benzoate hydrochloride 95% | CAS: 2514935-85-2 | AChemBlock [achemblock.com]
- 2. angenechemical.com [angenechemical.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. fr.cpachem.com [fr.cpachem.com]
- 6. fishersci.com [fishersci.com]
- 7. tcichemicals.com [tcichemicals.com]
Personal protective equipment for handling Methyl 4-[(R)-3-pyrrolidinyloxy]benzoate HCl
A Researcher's Guide to Safely Handling Methyl 4-[(R)-3-pyrrolidinyloxy]benzoate HCl
As a novel compound in drug discovery and development, Methyl 4-[(R)-3-pyrrolidinyloxy]benzoate HCl requires careful handling to ensure the safety of laboratory personnel and the integrity of research. This guide provides a detailed protocol for the safe use, management, and disposal of this compound, grounded in an understanding of its chemical properties derived from its structural components: a benzoate ester, a pyrrolidine ring, and a hydrochloride salt.
Hazard Assessment: Understanding the Compound
While a comprehensive Safety Data Sheet (SDS) for Methyl 4-[(R)-3-pyrrolidinyloxy]benzoate HCl is not always readily available, its hazard profile can be inferred from its constituent parts. The GHS07 pictogram, with a "Warning" signal word, indicates that the compound "Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation"[1]. The hydrochloride salt suggests potential for corrosivity and the release of hydrogen chloride gas under certain conditions. The pyrrolidine moiety, present in other reactive chemicals, also calls for cautious handling to avoid inhalation and direct contact[2][3][4][5].
Hazard Summary Table:
| Hazard Category | Description | Source |
| Acute Toxicity (Oral) | While specific data is unavailable, related benzoate esters may be harmful if swallowed[6][7][8]. | Inferred from structural analogs |
| Skin Corrosion/Irritation | Causes skin irritation[1]. The hydrochloride component can contribute to this, as HCl is corrosive to the skin[9][10][11][12]. | Product Information & Analogs |
| Eye Damage/Irritation | Causes serious eye irritation[1]. Hydrochloride salts can cause severe eye damage[5][9]. | Product Information & Analogs |
| Respiratory Irritation | May cause respiratory irritation[1]. Inhalation of dust should be avoided[1][13]. HCl vapors are also a known respiratory irritant[10][11][12]. | Product Information & Analogs |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical and should be based on the scale of the operation and the potential for exposure.
PPE Recommendation Table:
| Operation/Scale | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Small-Scale Laboratory Use (mg to g) | Tightly fitting safety goggles or glasses with side-shields[4][14]. | Chemical-resistant gloves (e.g., nitrile)[4][14][15]. | Standard laboratory coat[14][15]. | Not typically required if handled in a chemical fume hood[14]. |
| Large-Scale or Bulk Handling | Face shield and safety goggles[8][14]. | Impervious, heavy-duty gloves[14]. | Chemical-resistant apron or full protective suit[4][11][13]. | A dust mask (type N95 or equivalent) is recommended, especially if dust generation is likely[14]. |
| Emergency Situations (e.g., Spills) | Face shield and chemical safety goggles[9][14]. | Heavy-duty, chemical-resistant gloves[14]. | Full protective suit to prevent skin exposure[4][14]. | A full-face respirator with an appropriate cartridge should be used if exposure limits are exceeded[14]. |
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: Step-by-step workflow for handling and disposal.
By adhering to these safety protocols, researchers can confidently and safely work with Methyl 4-[(R)-3-pyrrolidinyloxy]benzoate HCl, ensuring both personal safety and the integrity of their scientific endeavors.
References
- Personal protective equipment for handling H-Ala-OEt.HCl. Benchchem.
- SAFETY DATA SHEET. Sigma-Aldrich.
- Safety Data Sheet. Angene Chemical.
- Pyrrolidine. Apollo Scientific.
- PYRROLIDINE FOR SYNTHESIS. Loba Chemie.
- PYRROLIDINE CAS NO 123-75-1 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical.
- Proper Disposal of 4-(Thiophen-2-yl)pyrrolidin-2-one: A Guide for Laboratory Professionals. Benchchem.
- SAFETY DATA SHEET. TCI Chemicals.
- Safety Data Sheet: Hydrochloric acid. Carl ROTH.
- Safe Handling Guide: Hydrochloric Acid. CORECHEM Inc.
- SAFETY DATA SHEET. Fisher Scientific.
- SAFETY DATA SHEET. Fisher Scientific.
- safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2. HAZARDS IDENTIFICATION. Enamine.
- SAFETY DATA SHEET. Thermo Fisher Scientific.
- Essential Hydrochloric Acid Safety Precautions. Echemi.
- Safety data sheet. ITW Reagents.
- Methyl 4-[(R)-3-pyrrolidinyloxy]benzoate hydrochloride 95% | CAS: 2514935-85-2. AChemBlock.
- SAFETY DATA SHEET. FUJIFILM Wako Chemicals.
- Methyl benzoate. Hekserij.nl.
- Methyl benzoate - Safety Data Sheet. ChemicalBook.
- 1230 - Hazardous Substance Fact Sheet. NJDOH.
Sources
- 1. Methyl 4-[(R)-3-pyrrolidinyloxy]benzoate hydrochloride 95% | CAS: 2514935-85-2 | AChemBlock [achemblock.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. lobachemie.com [lobachemie.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.fr [fishersci.fr]
- 8. chemicalbook.com [chemicalbook.com]
- 9. carlroth.com [carlroth.com]
- 10. Safe Handling Guide: Hydrochloric Acid - CORECHEM Inc. [corecheminc.com]
- 11. echemi.com [echemi.com]
- 12. itwreagents.com [itwreagents.com]
- 13. angenechemical.com [angenechemical.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
